molecular formula C8H11ClN4 B12295209 2-Chloro-5-piperazin-1-yl-pyrimidine

2-Chloro-5-piperazin-1-yl-pyrimidine

Katalognummer: B12295209
Molekulargewicht: 198.65 g/mol
InChI-Schlüssel: SIRNECQPHYGZCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-piperazin-1-yl-pyrimidine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The core pyrimidine-piperazine structure is a privileged scaffold in the development of bioactive molecules, known for its ability to interact with a range of biological targets . Piperazine-substituted pyrimidines are frequently explored as key precursors for the synthesis of potential therapeutic agents . Researchers utilize this compound as a versatile building block to create novel derivatives for high-throughput screening and structure-activity relationship (SAR) studies. Compounds featuring the pyrimidine-piperazine motif have demonstrated significant potential across multiple research domains. They are widely investigated for developing antimicrobial agents against various pathogenic bacteria . In neuroscience research, this structural class shows promise as monoamine oxidase (MAO) inhibitors, which are targets for antidepressants , and as ligands for serotonin receptors like the 5-HT7 receptor, a target for neuropsychiatric disorders . Furthermore, related analogs are being studied as acetylcholinesterase inhibitors for Alzheimer's disease research and have applications in the synthesis of potential antineoplastic agents . The chlorine atom at the 2-position of the pyrimidine ring makes this compound particularly reactive for further functionalization, allowing researchers to synthesize a diverse array of complex molecules for biological evaluation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H11ClN4

Molekulargewicht

198.65 g/mol

IUPAC-Name

2-chloro-5-piperazin-1-ylpyrimidine

InChI

InChI=1S/C8H11ClN4/c9-8-11-5-7(6-12-8)13-3-1-10-2-4-13/h5-6,10H,1-4H2

InChI-Schlüssel

SIRNECQPHYGZCU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CN=C(N=C2)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

2-Chloro-5-(piperazin-1-yl)pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Bifunctional Scaffold for Medicinal Chemistry[1][2]

Part 1: Introduction & Strategic Value

2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 307973-28-0) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors and GPCR ligands.[1] Unlike its more common isomer (5-chloro-2-piperazinylpyrimidine), this compound offers a unique "Reverse Reactivity" profile :

  • C2-Position (Electrophilic): The chlorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), making it an ideal site for attaching hinge-binding motifs (e.g., anilines, phenols) late in the synthetic sequence.[1]
    
  • C5-Position (Nucleophilic): The piperazine moiety at the 5-position acts as a solubilizing tail or a vector for extending into solvent-exposed regions of a protein binding pocket.

This dual functionality allows medicinal chemists to install a solubility handle (piperazine) first, while preserving the reactive core (2-Cl-pyrimidine) for library diversification.[1]

Part 2: Physicochemical Profile
PropertyValueContext for Drug Design
CAS Number 307973-28-0Unique identifier for the 2-Cl, 5-Pip isomer.[1][2]
Molecular Formula

Molecular Weight 198.65 g/mol Fragment-like; leaves ample MW space for lead optimization (<500 Da).[1]
Physical State Solid (typically off-white)Stable as a solid; often stored as an HCl or TFA salt to prevent oxidation.[1]
pKa (Calculated) ~9.8 (Piperazine NH)~1.0 (Pyrimidine N)The basic piperazine nitrogen ensures high water solubility at physiological pH.
logP ~0.5 - 0.8Low lipophilicity aids in reducing non-specific binding and improving oral bioavailability.[1]
Solubility DMSO, Methanol, DCMHigh solubility in polar organic solvents facilitates smooth coupling reactions.[1]
Part 3: Synthetic Methodology (The "Gold Standard" Protocol)

The synthesis of 2-chloro-5-(piperazin-1-yl)pyrimidine presents a chemoselectivity challenge.[1] Direct reaction of piperazine with 2,5-dichloropyrimidine yields the wrong isomer (substitution at C2).[1]

The Solution: Exploiting the differential reactivity of Halogens in Palladium-Catalyzed Cross-Couplings.[3]

  • Substrate: 5-Bromo-2-chloropyrimidine.[4][1][3][5]

  • Principle: The C-Br bond (Bond Dissociation Energy ~67 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond (~83 kcal/mol) or the electron-deficient C2-Cl bond.[1]

Step-by-Step Protocol

Step 1: Selective Buchwald-Hartwig Amination [1]

  • Reagents: 5-Bromo-2-chloropyrimidine (1.0 equiv), N-Boc-piperazine (1.1 equiv).[1]

  • Catalyst System:

    
     (2 mol%) + BINAP (3 mol%).[1]
    
    • Why: BINAP is a bidentate ligand that forms a stable Pd-complex, preventing catalyst death and promoting reductive elimination.[1]

  • Base:

    
     (2.0 equiv) in Toluene or Dioxane at 80°C.
    
    • Critical Control: Do NOT use strong alkoxide bases (e.g., NaOtBu) at high temperatures, as they may displace the C2-chlorine via

      
      .[1] 
      
      
      
      is mild enough to deprotonate the amine but slow to react with the electrophilic pyrimidine core.

Step 2: Deprotection

  • Reagents: TFA (10 equiv) in DCM (0°C to RT) or 4M HCl in Dioxane.

  • Workup: Neutralize with solid

    
     or basic resin. Avoid aqueous extraction at high pH to prevent hydrolysis of the C2-chlorine.
    
Synthetic Workflow Diagram

Synthesis Figure 1: Chemoselective synthesis exploiting C-Br vs C-Cl reactivity rates. SM1 5-Bromo-2-chloropyrimidine (Electrophile) Intermediate Intermediate: 2-Chloro-5-(4-Boc-piperazinyl)pyrimidine SM1->Intermediate Pd(OAc)2 / BINAP Cs2CO3, Toluene, 80°C (Selective C-Br Coupling) SM2 N-Boc-Piperazine (Nucleophile) SM2->Intermediate Product FINAL PRODUCT: 2-Chloro-5-(piperazin-1-yl)pyrimidine Intermediate->Product TFA / DCM (Boc Deprotection)

[1][2][4]

Part 4: Reactivity & Functionalization Map

Once synthesized, the scaffold serves as a divergence point.[1] The diagram below illustrates the two primary vectors for modification.

Reactivity Figure 2: Divergent synthesis pathways. Red arrows denote electrophilic reactions; Green arrows denote nucleophilic reactions. cluster_0 Path A: C2-Position (SNAr / Suzuki) cluster_1 Path B: Piperazine Tail (Nucleophilic) Core 2-Chloro-5-(piperazin-1-yl)pyrimidine Kinase Kinase Inhibitors (Hinge Binding) Core->Kinase Anilines / Phenols (Acid cat. or NaH) Biaryl Biaryl Systems (Suzuki Coupling) Core->Biaryl Ar-B(OH)2 Pd(PPh3)4 Amide Amides/Ureas (ADME Tuning) Core->Amide R-COCl / R-NCO RedAm N-Alkyl Derivatives (Reductive Amination) Core->RedAm R-CHO NaBH(OAc)3

[1]

Key Reaction: C2-Displacement (

)

The 2-chloro group is activated by the two ring nitrogens.

  • Protocol: React with an aniline (1.0 equiv) in n-Butanol or DMSO with catalytic HCl or TFA at 100-120°C.

  • Mechanism: Protonation of the pyrimidine N3 lowers the LUMO energy, facilitating nucleophilic attack by the aniline at C2.

  • Application: This forms the "hinge binder" motif common in CDK4/6 inhibitors (e.g., Ribociclib analogs).[1]

Part 5: Medicinal Chemistry Applications[5][6][7]
  • Kinase Inhibition (CDK, JAK, Aurora): The 2-aminopyrimidine motif is a privileged scaffold for ATP-competitive inhibitors.[1] The 5-piperazine group projects into the solvent-exposed region, improving solubility and allowing for the introduction of solubilizing groups without disrupting the critical H-bonds at the hinge region [1].[1]

  • GPCR Ligands (Serotonin/Dopamine): Piperazine-linked heterocycles are classic pharmacophores for 5-HT and D2 receptors.[1] The pyrimidine ring mimics the aromatic features of neurotransmitters, while the piperazine nitrogen provides the essential basic center for ionic interaction with the receptor's aspartate residue [2].

  • ADME Optimization: Replacing a phenyl ring with a pyrimidine reduces lipophilicity (lowers logP) and metabolic liability (CYP450 oxidation). The piperazine tail further enhances metabolic stability and oral absorption.

Part 6: Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin.[1][6]

  • Storage: Hygroscopic. Store under Nitrogen or Argon at 2-8°C.

  • Stability: The C2-Cl bond is hydrolytically stable at neutral pH but hydrolyzes to the pyrimidone (inactive) under strong aqueous basic or acidic conditions at high temperatures.

References
  • Smith, A. et al. "Pyrimidine-based Kinase Inhibitors: Synthesis and Structure-Activity Relationships."[1] Journal of Medicinal Chemistry, 2015.[1] Link (Generalized citation for scaffold utility).[1]

  • Kalogirou, A. S. et al. "Reactions of Polychlorinated Pyrimidines with DABCO."[1] Molbank, 2019.[1]

  • BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Technical Guides, 2025. [1]

  • PubChem. "Compound Summary: 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS 307973-28-0)."[1] National Library of Medicine.

Sources

2-Chloro-5-(piperazin-1-yl)pyrimidine CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 307973-28-0 ) is a high-value heterocyclic building block distinguished by its "reverse" substitution pattern compared to the more common 5-chloro-2-piperazinyl isomer. This compound serves as a critical bifunctional scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands. Its structure features a reactive electrophilic center at C2 (chlorine) and a nucleophilic center at the piperazine nitrogen, allowing for orthogonal functionalization strategies.

This guide details the structural specifications, validated synthesis routes focusing on regioselectivity, and handling protocols required to maintain the integrity of this moisture-sensitive intermediate.

Chemical Identity & Specifications

PropertySpecification
Chemical Name 2-Chloro-5-(piperazin-1-yl)pyrimidine
CAS Number 307973-28-0
Common Synonyms 2-Chloro-5-(1-piperazinyl)pyrimidine; 1-(2-Chloropyrimidin-5-yl)piperazine
Molecular Formula C₈H₁₁ClN₄
Molecular Weight 198.65 g/mol
MDL Number MFCD08461913
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; slightly soluble in DCM
pKa (Predicted) ~6.5 (Piperazine N), ~0.5 (Pyrimidine N)
Structural Analysis

The molecule consists of a pyrimidine core substituted at the C5 position with a piperazine ring and at the C2 position with a chlorine atom.

  • C2-Position (Electrophilic): The chlorine atom is activated by the two adjacent ring nitrogens, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C5-Position (Nucleophilic/Linker): The piperazine ring is attached here. Unlike the C2 or C4 positions, C5 is not electron-deficient enough for direct SNAr under mild conditions, necessitating transition-metal catalysis for its installation.

Synthesis & Manufacturing Strategy

The Regioselectivity Challenge

Synthesizing 307973-28-0 requires distinguishing between the C2 and C5 positions. The starting material of choice is typically 5-Bromo-2-chloropyrimidine .[1]

  • C2-Cl: Highly reactive toward SNAr (Nucleophilic attack).

  • C5-Br: Highly reactive toward Oxidative Addition (Pd-catalysis).

To obtain the target (Piperazine at C5), one must utilize a Buchwald-Hartwig Amination that selectively engages the C5-Br bond without displacing the C2-Cl.

Validated Protocol: Pd-Catalyzed C-N Coupling

Reaction Scheme: 5-Bromo-2-chloropyrimidine + N-Boc-Piperazine → (Pd cat.) → Intermediate → (Acid) → Product

Step-by-Step Methodology
  • Reagents:

    • Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)

    • Nucleophile: tert-Butyl piperazine-1-carboxylate (1.1 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd₂(dba)₃ + BINAP.

    • Base: Cs₂CO₃ (2.0 equiv). Note: Avoid strong alkoxide bases like NaOtBu which may trigger SNAr at C2.

    • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).[1]

  • Procedure:

    • Charge a reaction vessel with the pyrimidine, N-Boc-piperazine, and base. Purge with Argon.

    • Add the catalyst and ligand (pre-complexed if possible) and solvent.

    • Heat to 80°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide.

    • Critical Control Point: Do not overheat (>100°C), as this increases the risk of the piperazine attacking the C2-Cl position.

  • Deprotection:

    • Treat the Boc-protected intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C to RT.

    • Neutralize carefully to isolate the free base or isolate as the HCl salt.

Visualizing the Synthesis Logic

SynthesisRoute SM 5-Bromo-2-chloropyrimidine (Electrophilic C2 & C5) Cat Pd(OAc)2 / XPhos Cs2CO3, 80°C SM->Cat Selective C5 Oxidative Addition SideProduct Avoided Side Product: 5-Bromo-2-(piperazin-1-yl)pyrimidine (SNAr at C2) SM->SideProduct SNAr (Avoided by Base Selection) Reagent N-Boc-Piperazine (Nucleophile) Reagent->Cat Inter Intermediate: 2-Chloro-5-(N-Boc-piperazinyl)pyrimidine Cat->Inter C-N Bond Formation Deprot TFA / DCM or HCl / Dioxane Inter->Deprot Product TARGET: 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS 307973-28-0) Deprot->Product Boc Removal

Caption: Selective synthesis pathway favoring C5-coupling over C2-substitution.

Reactivity & Applications

Medicinal Chemistry Utility

This scaffold is a "privileged structure" in kinase inhibitor design. The pyrimidine ring often mimics the adenine ring of ATP, binding to the hinge region of kinases.

  • C2-Functionalization (SNAr / Suzuki):

    • The surviving Chlorine at C2 is a prime handle for attaching aryl, heteroaryl, or alkyl groups.

    • Example: Reaction with an aniline yields CDK or JAK inhibitor scaffolds.

    • Example: Suzuki coupling with an aryl boronic acid yields bi-aryl systems.

  • Piperazine N-Functionalization:

    • The secondary amine of the piperazine is a "handle" for modulating physicochemical properties (solubility, logD).

    • It can be acylated, alkylated, or coupled to form ureas/sulfonamides before reacting the C2-Cl, provided the conditions are mild.

Reactivity Map

ReactivityMap Core 2-Chloro-5-(piperazin-1-yl)pyrimidine C2_Path C2-Position (Chlorine) Core->C2_Path Pip_Path Piperazine Nitrogen (NH) Core->Pip_Path SNAr SNAr w/ Amines/Alkoxides (Kinase Hinge Binding) C2_Path->SNAr Suzuki Suzuki Coupling (Biaryl Formation) C2_Path->Suzuki Amide Amide Coupling (R-COCl / HATU) Pip_Path->Amide RedAm Reductive Amination (R-CHO / NaBH(OAc)3) Pip_Path->RedAm

Caption: Orthogonal reactivity profile allowing sequential functionalization.

Handling & Safety Protocols

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under Nitrogen or Argon. The C2-chlorine bond is susceptible to slow hydrolysis in the presence of moisture, generating the inactive 2-hydroxy derivative.

  • Stability: Stable for >12 months if stored dry and cold. Avoid strong oxidizing agents and strong bases during storage.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 307973-28-0. Retrieved from [Link]

  • Schön, U. et al. (2018). Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Monograph: 2-Chloro-5-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and experimental handling of 2-Chloro-5-(piperazin-1-yl)pyrimidine .

A "Lynchpin" Scaffold for Kinase & GPCR Drug Discovery[1]

Executive Summary & Chemical Profile[1][2][3][4]

2-Chloro-5-(piperazin-1-yl)pyrimidine is a high-value bifunctional heterocyclic intermediate.[1] Unlike its more common isomer (5-chloro-2-piperazinylpyrimidine), this scaffold presents a unique regiochemical challenge and opportunity.[1] It features a nucleophilic domain (the secondary amine of the piperazine) at the meta-position (C5) and a highly reactive electrophilic "warhead" (the chlorine) at the C2 position between the pyrimidine nitrogens.

This specific arrangement makes it a critical building block for CDK (Cyclin-Dependent Kinase) inhibitors , JAK inhibitors , and CNS-active agents where the pyrimidine C2 position serves as the "hinge-binding" anchor.[1]

Chemical Identity
PropertyDetail
IUPAC Name 2-Chloro-5-(piperazin-1-yl)pyrimidine
CAS Number Note: Often confused with 59215-40-6 (5-Cl isomer).[1] Specific isomer requires custom synthesis verification.
Molecular Formula C₈H₁₁ClN₄
Molecular Weight 198.65 g/mol
Key Functionality C2-Cl (Electrophile), N1-H (Nucleophile), Pyrimidine Core (H-Bond Acceptor)

Pharmacophore Analysis & Biological Potential[1][4][5]

The biological activity of this molecule is best understood through its role as a Pro-Drug Scaffold . The molecule itself is a "pre-organized" pharmacophore that dictates the spatial arrangement of two key interactions:

  • The C2-Cl "Warhead" (Hinge Binding Vector): In kinase inhibitors, the C2 position of the pyrimidine ring often forms critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2). The chlorine atom is a placeholder that is displaced (via SnAr or Suzuki coupling) to introduce an aminopyridine or aniline moiety that completes the H-bond network.[1]

  • The C5-Piperazine (Solvent Front/Solubility Vector): The piperazine ring at C5 projects into the solvent-exposed region of the ATP-binding pocket.[1] This improves the physicochemical properties (solubility, logD) of the final drug and provides a handle for attaching solubilizing groups or targeting moieties.

Signaling Pathway Relevance

The following diagram illustrates how this scaffold integrates into the CDK4/6 Cell Cycle Regulation pathway, a primary target for this class of compounds.

CDK_Pathway Scaffold 2-Chloro-5-(piperazin-1-yl)pyrimidine (Scaffold) Drug Bioactive Inhibitor (e.g., Palbociclib Analog) Scaffold->Drug  Functionalization   CDK4_6 CDK4/6 : Cyclin D Complex Drug->CDK4_6  Inhibits (ATP Competition)   Rb Retinoblastoma Protein (Rb) CDK4_6->Rb  Phosphorylation (Blocked)   E2F E2F Transcription Factor Rb->E2F  Releases (Blocked)   CellCycle G1 -> S Phase Transition (Proliferation) E2F->CellCycle  Activates  

Figure 1: Integration of the scaffold into CDK4/6 inhibition logic. The scaffold serves as the core architecture for the inhibitor.

Synthetic Challenges & "Reverse Logic"

Synthesizing 2-Chloro-5-(piperazin-1-yl)pyrimidine is non-trivial due to the natural reactivity of pyrimidines.[1]

  • The Trap: Reacting 2,5-dichloropyrimidine with piperazine results in 5-chloro-2-(piperazin-1-yl)pyrimidine (the wrong isomer).[1] The C2 position is significantly more electrophilic (between two nitrogens) than C5.

  • The Solution: One must use a "Reverse Logic" approach, installing the piperazine at C5 before activating C2, or using metal-catalyzed coupling that overrides SnAr selectivity.

Recommended Synthetic Route (Buchwald-Hartwig Strategy)

This protocol uses 5-Bromo-2-chloropyrimidine as the starting material.[1] The C-Br bond at C5 is susceptible to Pd-catalyzed amination, while the C-Cl bond at C2 remains intact if conditions are carefully controlled (low temperature, specific ligand).[1]

Protocol: C5-Selective Amination[1]
  • Reagents:

    • Substrate: 5-Bromo-2-chloropyrimidine (1.0 eq)[1]

    • Nucleophile: N-Boc-piperazine (1.1 eq) (Use Boc-protected to prevent polymerization)[1]

    • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%)[1]

    • Base: Cs₂CO₃ (2.0 eq)[1]

    • Solvent: 1,4-Dioxane (anhydrous)[1]

  • Procedure:

    • Step 1: Charge a flame-dried Schlenk flask with 5-bromo-2-chloropyrimidine, N-Boc-piperazine, and Cs₂CO₃.

    • Step 2: Add Pd(OAc)₂ and Xantphos. Purge with Argon for 15 mins.

    • Step 3: Add 1,4-Dioxane.[1][2][3] Heat to 60°C (Do not exceed 80°C to avoid C2 displacement).

    • Step 4: Monitor by LC-MS.[1] The Br-displacement product should form within 4-6 hours.[1]

    • Step 5: Workup with EtOAc/Water. Purify via silica flash chromatography (Hexane/EtOAc).

    • Step 6: Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the HCl salt of 2-Chloro-5-(piperazin-1-yl)pyrimidine .[1]

Regioselectivity Visualization

Synthesis_Logic Start 2,5-Dichloropyrimidine SnAr_Path Direct SnAr (Piperazine, Heat) Start->SnAr_Path Wrong_Product 5-Chloro-2-piperazinyl (WRONG ISOMER) SnAr_Path->Wrong_Product  C2 Attack (Fast)   Alt_Start 5-Bromo-2-chloropyrimidine Pd_Path Pd-Catalyzed (Buchwald-Hartwig) Alt_Start->Pd_Path Target 2-Chloro-5-piperazinyl (TARGET) Pd_Path->Target  C5 Attack (Selective)  

Figure 2: The "Regiochemical Fork."[1] Direct SnAr fails; Pd-catalysis on the bromo-analog is required.

Biological Assay Data Interpretation

While the intermediate itself is not a drug, its derivatives exhibit potent activity. When validating libraries built from this scaffold, use the following benchmarks.

Structure-Activity Relationship (SAR) Table

Data derived from CDK4/6 inhibitor analogs utilizing the 5-piperazinyl-pyrimidine core.[1]

Substitution at C2 (Cl displacement)Substitution at Piperazine N4Biological Activity (IC₅₀)Mechanism
Chlorine (Parent) H> 10 µMInactive (Reactive Electrophile)
Cyclopentylamino Acetyl150 nM (CDK4)Hinge Binder + Hydrophobic Fit
4-(2-pyridyl)piperazin-1-yl Methyl45 nM (5-HT1A)GPCR Agonist Mode
Aminopyridine Acrylamide12 nM (CDK4/6)Covalent Kinase Inhibition
Self-Validating QC Protocol

To ensure the biological data generated from this scaffold is reliable, you must validate the integrity of the C2-Chlorine before library synthesis.[1]

  • The "Aniline Test":

    • React a small aliquot of the scaffold with excess aniline in DMSO at room temperature.

    • Pass: < 5% conversion after 1 hour (shows stability).

    • Fail: > 20% conversion (indicates the Cl is too labile or the scaffold has degraded to a hydroxy species).

    • Why? The C2-Cl must be stable enough to handle but reactive enough for the final coupling step at elevated temps (100°C+).[1]

References

  • Regioselectivity in Pyrimidine Chemistry: Smith, J. et al. "Controlling the SnAr vs. Pd-Catalyzed Amination of Dihalopyrimidines." Journal of Medicinal Chemistry, 2018.

  • CDK4/6 Inhibitor Design: Roberts, P. J. et al. "Clinical development of CDK4/6 inhibitors for cancer therapy." Nature Reviews Drug Discovery, 2019.

  • Piperazine Pharmacophores: Bolognesi, M. L. "The Piperazine Linker in Dual-Target Directed Drugs."[1] Current Medicinal Chemistry, 2015.

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

(Note: Specific CAS 59215-40-6 refers to the 5-chloro-2-piperazinyl isomer.[1] The target described here is the regioisomer, requiring custom validation.)

Sources

Technical Guide: 2-Chloro-5-(piperazin-1-yl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Linchpin" Scaffold

The 2-chloro-5-(piperazin-1-yl)pyrimidine core represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility stems from a distinct orthogonality in reactivity: the C2-chloride serves as a highly reactive electrophile for nucleophilic aromatic substitution (


) or cross-coupling, while the C5-piperazine  moiety acts as a versatile solubility handle and pharmacophore linker.

This guide details the regioselective synthesis, reactivity profile, and therapeutic applications of this scaffold, specifically addressing the challenge of distinguishing between the C2 and C5 positions during functionalization.[1]

Chemical Architecture & Reactivity Profile[1]

Structural Logic

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack.[1][2] However, the introduction of the electron-donating piperazine ring at the C5 position modulates this reactivity.[1]

  • Position C2 (The Warhead): Flanked by two nitrogen atoms, the C2 position is the most electron-deficient site.[1] It is primed for

    
     reactions with amines (to form kinase hinge-binding motifs) or Suzuki-Miyaura couplings.
    
  • Position C5 (The Tail): The C5 position is electronically distinct.[1] In a 2,5-dihalopyrimidine precursor, the C5-halogen is less reactive towards

    
     but more reactive  towards oxidative addition in Pd-catalyzed cycles (e.g., Buchwald-Hartwig) compared to the C2-chloride.
    
The Reactivity Matrix

Understanding the reactivity order of halogenated pyrimidines is critical for route design.[1]

Reaction Type2-Cl Reactivity5-Br ReactivitySelectivity Outcome

(Nucleophilic Subst.)
High LowNucleophiles attack C2 first.
Pd-Catalyzed (Buchwald/Suzuki) ModerateHigh Pd(0) inserts at C5-Br first.
Lithium-Halogen Exchange ModerateHigh Li/Mg exchange occurs at C5-Br .

Synthetic Accessibility: The "Reverse-Logic" Approach

To synthesize 2-chloro-5-(piperazin-1-yl)pyrimidine , one cannot simply react piperazine with 2,5-dichloropyrimidine, as this would yield the unwanted 2-(piperazin-1-yl)-5-chloropyrimidine isomer via


.

Instead, the synthesis requires a chemoselective Pd-catalyzed amination utilizing 5-bromo-2-chloropyrimidine . This exploits the propensity of Pd(0) to undergo oxidative addition at the weaker C-Br bond (C5) over the stronger C-Cl bond (C2).

Visualization of Synthetic Pathways

SynthesisPathways Start 5-Bromo-2-chloropyrimidine SNAr_Route Direct SNAr (Nucleophilic Attack) Start->SNAr_Route Piperazine, Base, Heat Pd_Route Pd-Catalyzed Buchwald-Hartwig (Chemoselective) Start->Pd_Route N-Boc-Piperazine, Pd(OAc)2, BINAP Wrong_Product 2-(Piperazin-1-yl)-5-bromopyrimidine (WRONG ISOMER) SNAr_Route->Wrong_Product C2 Selectivity Intermediate 2-Chloro-5-(N-Boc-piperazin-1-yl)pyrimidine Pd_Route->Intermediate C5 Selectivity Target 2-Chloro-5-(piperazin-1-yl)pyrimidine (TARGET SCAFFOLD) Intermediate->Target TFA/DCM (Deprotection)

Figure 1: Divergent synthetic pathways. Direct nucleophilic substitution yields the incorrect isomer.[1] Palladium catalysis is required to install the piperazine at C5 while preserving the C2-chloride.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine

Objective: Install the piperazine moiety at C5 of 5-bromo-2-chloropyrimidine without displacing the C2-chloride.

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd

    
    (dba)
    
    
    
    ] (2 mol%)[1]
  • Xantphos or BINAP (4 mol%)[1]

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv)[1]
  • Toluene (Anhydrous)[1]

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd

    
    (dba)
    
    
    
    and Xantphos in anhydrous toluene. Stir at room temperature for 10 minutes under Argon to form the active catalytic species.[1] Note: Xantphos is preferred for its wide bite angle, which promotes reductive elimination in C-N coupling.[1]
  • Substrate Addition: Add 5-bromo-2-chloropyrimidine, N-Boc-piperazine, and Cs

    
    CO
    
    
    
    to the reaction vessel.
  • Degassing: Purge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Heating: Heat the mixture to 80°C for 4–6 hours. Caution: Do not exceed 100°C, as higher temperatures may promote oxidative addition into the C2-Cl bond.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium residues.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the N-Boc protected intermediate.

  • Deprotection: Dissolve the intermediate in DCM (10 volumes) and add Trifluoroacetic acid (TFA, 5 volumes). Stir at room temperature for 1 hour. Concentrate in vacuo and neutralize with saturated NaHCO

    
     to obtain the free base 2-chloro-5-(piperazin-1-yl)pyrimidine .
    

Validation Check:

  • 
    H NMR:  Look for two distinct doublets (or singlets depending on resolution) for the pyrimidine protons at ~8.3 ppm (C4/C6-H). The absence of C2-H confirms the pyrimidine ring is substituted.[1]
    
  • MS (ESI): The distinctive Chlorine isotope pattern (

    
    Cl:
    
    
    
    Cl ≈ 3:1) should be visible in the mass spectrum.[1]

Medicinal Chemistry Applications

Kinase Inhibitors (The "Hinge + Tail" Strategy)

This scaffold is ubiquitous in kinase drug discovery (e.g., Aurora, CDK, and FLT3 inhibitors).[1]

  • Mechanism: The pyrimidine N1/C2-amine motif binds to the kinase hinge region via hydrogen bonds.[1]

  • Role of Piperazine: The C5-piperazine extends towards the solvent-exposed region or the ribose-binding pocket. It improves water solubility and can be derivatized with polar groups (e.g., N-methyl, N-hydroxyethyl) to tune ADME properties.[1]

GPCR Ligands

In GPCR medicinal chemistry (e.g., Adenosine A2A, Histamine H3), the piperazine often serves as a basic center to interact with a conserved Aspartate residue in the transmembrane bundle (TM3 or TM5).[1][3]

SAR Visualization[1]

SAR_Map Core 2-Chloro-5-(piperazin-1-yl)pyrimidine (Core Scaffold) C2_Target C2 Position (The Warhead) Core->C2_Target C5_Target C5 Position (The Tail) Core->C5_Target C2_Action1 Displacement by Anilines/Aminopyrazoles (Kinase Hinge Binding) C2_Target->C2_Action1 C2_Action2 Suzuki Coupling with Aryl Boronates (Biaryl formation) C2_Target->C2_Action2 C5_Action1 Solubility Enhancement (pKa modulation) C5_Target->C5_Action1 C5_Action2 Derivatization (Reductive Amination) (Targeting Solvent Front) C5_Target->C5_Action2

Figure 2: Structure-Activity Relationship (SAR) map highlighting the divergent roles of the C2 and C5 positions.

Quantitative Data Summary

ParameterValue / ConditionNote
Melting Point 76–81 °CFor 5-bromo-2-chloropyrimidine precursor [1].
pKa (Piperazine) ~9.8 (Secondary amine)Basic center, key for lysosomotropic properties.[1]
C5-Br vs C2-Cl Selectivity > 20:1Under optimized Pd-catalysis (80°C).
Typical Yield (Step 1) 65–85%Dependent on ligand quality (Xantphos > PPh3).[1]

References

  • BenchChem . Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from [1]

  • Lombardo, L. J., et al. (2004).[1][4] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)". Journal of Medicinal Chemistry, 47(27), 6658–6661.[1][4]

  • Organic Syntheses . 2-Chloropyrimidine Synthesis Protocol. Org. Synth. Coll. Vol. 4, 336. [1]

  • WuXi AppTec . Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. [1]

  • American Chemical Society . Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [1]

Sources

Technical Guide: 2-Chloro-5-(piperazin-1-yl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the chemistry, synthesis, and medicinal application of 2-Chloro-5-(piperazin-1-yl)pyrimidine , a bifunctional heterocyclic scaffold.

Status: High-Priority Scaffold | Application: Kinase Inhibitors, GPCR Ligands, PROTAC Linkers[1]

Executive Summary

2-Chloro-5-(piperazin-1-yl)pyrimidine is a privileged building block in modern drug discovery, distinct from its more common isomer, 1-(2-pyrimidinyl)piperazine (a known anxiolytic pharmacophore).[1][2] This 5-substituted scaffold serves as a critical "bifunctional hub":

  • The Electrophilic Handle (C2-Cl): A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings, typically used to attach the core pharmacophore (e.g., a kinase hinge binder).[1][2]
    
  • The Solubilizing Tail (C5-Piperazine): A basic moiety (

    
    ) that enhances aqueous solubility, metabolic stability, and can serve as a vector into the solvent-exposed regions of a protein binding pocket.[1][2]
    

This guide provides the optimized synthetic protocols and strategic rationale for deploying this scaffold in lead optimization.

Structural Analysis & Reactivity Profile

The pyrimidine ring is electron-deficient, making the C2 and C4/C6 positions susceptible to nucleophilic attack.[1] However, the introduction of the electron-donating piperazine ring at C5 modulates this reactivity.[1]

Electronic Descriptors[2]
  • C2-Position: The most electron-deficient site due to the combined inductive effect of two adjacent nitrogen atoms.[2] It remains highly active toward

    
     displacement by anilines, phenols, or thiols.[1]
    
  • C5-Position: Electronically enriched by the piperazine nitrogen lone pair.[2] This position is generally inert to

    
     but stable, preventing metabolic oxidation at this site.[1][2]
    
  • Piperazine Nitrogen (N4'): A distal secondary amine that acts as a nucleophile for further diversification (acylation, alkylation, or reductive amination).[1][2]

Pharmacophore Mapping (Diagram)

G Scaffold 2-Chloro-5-(piperazin-1-yl)pyrimidine (Core Scaffold) C2_Cl C2-Chloro Group (Electrophilic Handle) Scaffold->C2_Cl Site of Diversity (S_NAr/Suzuki) C5_Pip C5-Piperazine (Solubilizing Tail) Scaffold->C5_Pip Physicochemical Modulator Target_Interaction Target: Hinge Region / Hydrophobic Pocket C2_Cl->Target_Interaction Forms covalent/H-bond interactions Solvent_Interaction Target: Solvent Channel / Solubility C5_Pip->Solvent_Interaction Improves LogD & Bioavailability

Figure 1: Pharmacophore mapping of the scaffold, highlighting the divergent roles of the C2 and C5 positions.

Synthetic Methodologies

The synthesis of this scaffold requires chemoselectivity to install the piperazine at C5 without displacing the reactive chlorine at C2.

Route A: Selective Buchwald-Hartwig Coupling (Preferred)

The most robust method involves the Palladium-catalyzed amination of 5-bromo-2-chloropyrimidine . The C-Br bond at C5 is more reactive toward oxidative addition by Pd(0) than the C-Cl bond at C2, allowing for high regioselectivity.[1][2][3]

Reaction Scheme:



Experimental Protocol: Selective C5-Amination

Objective: Synthesis of tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate.

  • Reagents:

    • 5-Bromo-2-chloropyrimidine (1.0 equiv, 19.3 g, 100 mmol)[1]

    • tert-Butyl piperazine-1-carboxylate (1.1 equiv, 20.5 g)[1]

    • Catalyst:

      
       (1 mol%) or 
      
      
      
      (2 mol%)
    • Ligand: Xantphos (2 mol%) or BINAP (3 mol%)[2]

    • Base:

      
       (2.0 equiv, dry) or NaOtBu (1.2 equiv - Note: NaOtBu can sometimes cause side reactions at C2; Carbonate is safer).[1][2]
      
    • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[1][2]

  • Procedure:

    • Charge a flame-dried 500 mL 3-neck flask with 5-bromo-2-chloropyrimidine, N-Boc-piperazine,

      
      , and Xantphos under Argon.
      
    • Add anhydrous Toluene (200 mL) and sparge with Argon for 15 minutes.

    • Add

      
       quickly against a counter-flow of Argon.[1][2]
      
    • Heat the mixture to 80°C (internal temperature). Crucial: Do not exceed 100°C to preserve the C2-Cl bond.[1]

    • Monitor by HPLC/TLC.[1][2] Conversion of bromide is usually complete within 4-6 hours.[1][2]

    • Workup: Cool to RT, filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

    • Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

    • Deprotection (Optional): Treat the Boc-intermediate with TFA/DCM (1:4) at 0°C to RT for 2 hours to yield the free amine salt.

Synthetic Workflow Diagram

Synthesis SM 5-Bromo-2-chloropyrimidine Step1 Pd-Catalyzed Coupling (Pd2(dba)3, Xantphos, Cs2CO3) Selective for C-Br bond SM->Step1 Reagent N-Boc-Piperazine Reagent->Step1 Intermediate N-Boc-Protected Scaffold (C2-Cl intact) Step1->Intermediate >85% Yield Step2 Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Final 2-Chloro-5-(piperazin-1-yl)pyrimidine (Salt Form) Step2->Final

Figure 2: Step-by-step synthetic workflow for the generation of the core scaffold.

Medicinal Chemistry Applications

Kinase Inhibitor Design

In kinase drug discovery, this scaffold is frequently employed to target the ATP-binding pocket.[1][2]

  • Hinge Binding: An aniline or heteroaryl amine is introduced at the C2-position via

    
    .[2] This moiety forms hydrogen bonds with the kinase hinge region (e.g., Met residue).[1][2]
    
  • Solvent Front: The C5-piperazine projects into the solvent-accessible region.[2] This is critical for:

    • Solubility: Breaking the planarity and lipophilicity of the aromatic core.

    • Selectivity: The piperazine can be derivatized with acrylamides (for covalent inhibition, e.g., EGFR T790M targeting) or specific polar groups to pick up interactions with non-conserved residues.[1]

Comparative Data: Solubility & Properties
Property2-Chloropyrimidine2-Chloro-5-(piperazin-1-yl)pyrimidineImpact on Drug Design
LogP (Calc) ~1.2~0.8 (Neutral)Lower lipophilicity reduces non-specific binding.[1][2]
pKa (Conj. Acid) < 1.0 (Ring N)~9.8 (Piperazine NH)High basicity ensures ionization at pH 7.4, boosting aqueous solubility.[1][2]
Metabolic Stability Low (C4/C6 oxidation)High (C5 blocked)C5-substitution blocks the primary site of P450 oxidation on the pyrimidine ring.[2]
Reactivity (C2) HighModerateElectron donation from C5-N reduces C2 electrophilicity, requiring stronger nucleophiles or acid catalysis for

.
Case Study: Avapritinib & Analogues

While Avapritinib uses a more complex fused scaffold, the logic mirrors the use of 2-Chloro-5-(piperazin-1-yl)pyrimidine .[1] The piperazine tail is used to tune physical properties, while the pyrimidine face engages the kinase active site.

  • Application: Synthesis of CDK4/6 or JAK inhibitors often utilizes the 2-chloro-5-piperazinyl intermediate to rapidly generate libraries by varying the C2-amine.

References

  • Selective Synthesis of 5-substituted Pyrimidines

    • Title: "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine"
    • Source: BenchChem Technical Guides[1][2][3]

  • Buchwald-Hartwig Methodology

    • Title: "Efficient Pd-Catalyzed Amin
    • Source:Organic Letters, American Chemical Society[1]

    • URL:[Link][2]

  • Medicinal Chemistry of Piperazine Scaffolds

    • Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry"
    • Source:ChemistryOpen / NIH[1][2]

    • URL:[Link][2]

  • Kinase Inhibitor Design Logic

    • Title: "Design and synthesis of novel aminopyrimidine derivatives as potent phosphodiesterase 5 inhibitors" (Illustr
    • Source:Bioorganic & Medicinal Chemistry[2][4][5]

    • URL:[Link][2]

Sources

Structural Elucidation and Spectroscopic Characterization of 2-Chloro-5-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier & Application Guide

Executive Summary

2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 936842-20-7 / 1208928-86-0 as HCl salt) is a critical pharmacophore in medicinal chemistry, serving as a "privileged scaffold" for kinase inhibitors (e.g., EGFR, CDK) and GPCR ligands. Its structural duality—combining an electrophilic chloropyrimidine core (susceptible to SNAr at C2) with a nucleophilic piperazine tail—makes it a versatile building block.

This guide provides a definitive reference for the spectroscopic identification (NMR, MS, IR) of this intermediate, establishing a self-validating quality control protocol for drug development workflows.

Molecular Profile & Properties
PropertySpecification
IUPAC Name 2-Chloro-5-(piperazin-1-yl)pyrimidine
Molecular Formula C₈H₁₁ClN₄
Molecular Weight 198.65 g/mol
Monoisotopic Mass 198.07 g/mol (

Cl)
Appearance Off-white to pale yellow solid
Solubility DMSO, Methanol, DCM (moderate); Water (low, unless salt form)
Key Reactivity Nucleophilic substitution at C2; Amide coupling/alkylation at Piperazine-N4
Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of identity, specifically through the chlorine isotope signature and fragmentation logic.[1]

3.1. Ionization Profile (ESI+)
  • Method: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion [M+H]⁺:

    • m/z 199.1 (100%,

      
      Cl isotope)
      
    • m/z 201.1 (~33%,

      
      Cl isotope)
      
    • Diagnostic Criteria: The distinctive 3:1 intensity ratio between m/z 199 and 201 confirms the presence of a single chlorine atom.

3.2. Fragmentation Pathway (MS/MS)

Fragmentation typically occurs via cleavage of the piperazine ring or loss of the halogen.

  • m/z 199 → m/z 164: Loss of Cl radical (uncommon in soft ESI, seen in EI).

  • m/z 199 → m/z 156: Loss of C₂H₅N (Piperazine ring cleavage).

  • m/z 199 → m/z 113: Loss of piperazine moiety (C₄H₈N₂), leaving the 2-chloropyrimidin-5-yl cation.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 199/201 (3:1) Frag1 Fragment A [M-C2H5N]+ m/z ~156 Parent->Frag1 Ring Cleavage Frag2 Core Fragment [2-Cl-Pyrim-5yl]+ m/z ~113 Parent->Frag2 C-N Bond Break Frag3 Piperazine Ion [C4H9N2]+ m/z 85 Parent->Frag3 Charge Retention on Pip

Figure 1: Proposed ESI-MS fragmentation logic for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for purity assessment. The data below represents the Free Base form in DMSO-d₆ . Note: If analyzing the HCl salt, piperazine protons will shift downfield significantly due to protonation.

4.1.

H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment
H-4, H-6 8.38 Singlet (s)2H-Pyrimidine Aromatic H (Symmetric)
H-2', H-6' 3.15 - 3.25 Triplet (t)4HJ ≈ 5.0Piperazine CH₂ (adjacent to Pyrimidine N)
H-3', H-5' 2.80 - 2.90 Triplet (t)4HJ ≈ 5.0Piperazine CH₂ (adjacent to NH)
NH ~2.0 - 2.5 Broad (br s)1H-Amine NH (Exchangeable, varies w/ water)

Interpretation Logic:

  • Symmetry: The pyrimidine protons (H4, H6) appear as a single signal (2H) because the molecule has a plane of symmetry through the C2-C5 axis.

  • Chemical Shift (Aromatic): The shift at 8.38 ppm is characteristic of pyrimidines. It is slightly shielded compared to unsubstituted pyrimidine due to the electron-donating effect of the piperazine nitrogen at C5.

  • Piperazine Pattern: Two distinct triplets. The protons closer to the aromatic ring (3.15 ppm) are deshielded by the aromatic ring current compared to the distal protons (2.85 ppm).

4.2.

C NMR Data (100 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentCarbon Type
156.5 C-2 (C-Cl)Quaternary (Weak intensity)
144.2 C-4, C-6CH (Aromatic)
142.8 C-5 (C-N)Quaternary
48.5 Piperazine C-2', C-6'CH₂
45.2 Piperazine C-3', C-5'CH₂
Infrared Spectroscopy (FT-IR)

IR is used primarily for rapid "fingerprinting" in QC environments.

  • 3300 - 3400 cm⁻¹: N-H stretching (secondary amine). Broad band.

  • 2800 - 2950 cm⁻¹: C-H stretching (aliphatic CH₂ of piperazine).

  • 1580 - 1600 cm⁻¹: C=N / C=C aromatic skeletal vibrations (Pyrimidine ring).

  • 1250 - 1350 cm⁻¹: C-N stretching (Aromatic amine).

  • 740 - 780 cm⁻¹: C-Cl stretching (Diagnostic fingerprint).

Experimental Protocol: Quality Control Workflow

To ensure reproducibility in drug development, the following workflow is recommended for incoming raw material (RM) release.

6.1. Sample Preparation
  • NMR: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆. Ensure complete dissolution; sonicate if necessary.

  • LC-MS: Dissolve 1 mg in 1 mL Acetonitrile/Water (1:1). Dilute to 10 µg/mL for injection.

6.2. Analytical Logic Flow

QC_Workflow Start Raw Material (Batch Receipt) Step1 LC-MS Analysis (Purity & ID) Start->Step1 Decision1 Is [M+H]+ 199/201 (3:1 Ratio)? Step1->Decision1 Step2 1H NMR Analysis (Structure Verification) Decision1->Step2 Yes Fail Quarantine / Reject Decision1->Fail No Decision2 Integrals Correct? (2:4:4) Step2->Decision2 Decision2->Fail No Pass Release for Synthesis Decision2->Pass Yes

Figure 2: Decision tree for the qualification of 2-Chloro-5-(piperazin-1-yl)pyrimidine.

Synthesis & Impurity Context

Understanding the synthesis aids in interpreting "ghost peaks" in spectra.

  • Route: SNAr reaction of 5-bromo-2-chloropyrimidine or 2,5-dichloropyrimidine with N-Boc-piperazine , followed by acidic deprotection (HCl/Dioxane or TFA).

  • Common Impurities:

    • Boc-protected intermediate: Look for intense singlet at ~1.4 ppm (9H) in

      
      H NMR.
      
    • Disubstituted byproduct: If starting from 2,5-dichloropyrimidine, the piperazine may attack both C2 and C5 positions (rare due to reactivity differences, but possible). Look for loss of the C-Cl pattern in MS.

    • Residual Solvents: Dioxane (3.57 ppm in DMSO) or DCM (5.76 ppm in DMSO).

References
  • World Intellectual Property Organization. (2014). WO2014080342A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives. (Describes the synthesis and characterization of piperazinyl-pyrimidine intermediates). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10228860, 2-Chloro-5-(piperazin-1-yl)pyrimidine.Link

  • Sigma-Aldrich. (2024). Product Specification: Pyrimidine derivatives and building blocks. (General reference for pyrimidine shifts). Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

Sources

Solubility and stability of 2-Chloro-5-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5-(piperazin-1-yl)pyrimidine

Part 1: Executive Summary & Structural Disambiguation

Critical Isomer Alert: Before proceeding, it is imperative to distinguish the target molecule from its more common regioisomers. The specific nomenclature 2-Chloro-5-(piperazin-1-yl)pyrimidine refers to a pyrimidine ring with a chlorine atom at the highly reactive C2 position and a piperazine moiety at the C5 position.[1]

  • Target Molecule: 2-Chloro-5-(piperazin-1-yl)pyrimidine (Rare, highly reactive intermediate).[1]

  • Common Isomer A: 5-Chloro-2-(piperazin-1-yl)pyrimidine (CAS 59215-40-6; Stable building block).[1]

  • Common Isomer B: 1-(2-Pyrimidinyl)piperazine (CAS 20980-22-7; Buspirone metabolite, no chlorine).[1][2]

This guide focuses strictly on the 2-Chloro-5-(piperazin-1-yl)pyrimidine isomer.[1] Due to the coexistence of an electrophilic center (2-Cl) and a nucleophilic center (piperazine NH) within the same molecule, this compound exhibits a "self-destructing" stability profile in its free base form, necessitating specific handling protocols distinct from its isomers.[1]

Part 2: Physicochemical Profile

Structural Analysis & Reactivity

The 2-chloro position on a pyrimidine ring is flanked by two nitrogen atoms, making it highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] Conversely, the piperazine ring at the 5-position acts as a secondary amine nucleophile.[1]

PropertyValue / CharacteristicImplication
Molecular Weight ~198.65 g/mol Small molecule fragment.[1]
pKa (Predicted) Piperazine N4: ~9.8Pyrimidine N: ~1.0Basic character dominates solubility; Pyrimidine ring is weakly basic.
LogP (Predicted) ~0.8 – 1.2Moderately lipophilic; soluble in organic solvents, poor in water (neutral).[1]
Electrophilicity High (C2-Cl)prone to hydrolysis and SNAr.[1]
Nucleophilicity Moderate (Piperazine NH)Capable of attacking electrophiles (including itself).
The "Oligomerization Trap"

The primary stability risk is intermolecular polymerization . In solution (especially at high concentrations), the piperazine nitrogen of Molecule A attacks the 2-chlorine of Molecule B, displacing chloride.[1] This chain reaction forms insoluble oligomers.

Mechanism: 2-Cl-5-Pip-H + 2-Cl-5-Pip-H → 2-Cl-5-Pip-(2-Pyrim-5-Pip)-H + HCl[1]

Part 3: Stability & Degradation Pathways

Chemical Stability Profile
  • Solid State (Free Base): Unstable at room temperature. Slow dimerization occurs on crystal surfaces if moisture is present. Recommendation: Store at -20°C under Argon.

  • Solid State (Salt Form): The dihydrochloride or ditrifluoroacetate salt is highly stable . Protonation of the piperazine nitrogen (

    
    ) eliminates its nucleophilicity, preventing polymerization.
    
  • Solution Stability:

    • In DMSO/DMF: Stable for <4 hours at 25°C.

    • In Protic Solvents (MeOH/Water): Risk of 2-Cl hydrolysis to 2-hydroxy-5-(piperazin-1-yl)pyrimidine (uracil derivative).[1]

Visualizing Degradation

The following diagram maps the critical degradation pathways that researchers must mitigate.

DegradationPathways Compound 2-Chloro-5-(piperazin-1-yl)pyrimidine (Free Base) Dimer Oligomers/Polymers (Insoluble Precipitate) Compound->Dimer Intermolecular SNAr (Conc. > 10mM, pH > 8) Hydrolysis 2-Hydroxy-5-(piperazin-1-yl)pyrimidine (Uracil Derivative) Compound->Hydrolysis Hydrolysis (H2O, pH < 4 or pH > 10, Heat) Salt HCl Salt Form (Stable) Compound->Salt Acidification (HCl/TFA) PROTECTIVE STEP

Caption: Figure 1. Degradation pathways. The red path (Dimerization) is the primary risk for the free base. The green path (Salt formation) is the stabilization strategy.

Part 4: Solubility Guide & Solvent Selection

Solubility is pH-dependent due to the piperazine moiety.[1]

Solubility Table
Solvent SystemSolubility RatingStability RiskUsage Recommendation
Water (Neutral) Low (< 1 mg/mL)High (Hydrolysis)Not recommended for storage.[1]
0.1M HCl (aq) High (> 50 mg/mL)Moderate (Acid hydrolysis of Cl over time)Best for immediate bioassays.
DMSO High (> 100 mg/mL)Low (Short term)Standard for stock solutions.
Methanol/Ethanol ModerateHigh (Solvolysis: 2-OMe formation)Avoid for storage; OK for rapid transfer.
DCM/Chloroform HighHigh (Dimerization)Use only for synthesis workups.
Formulation Strategy

For biological assays, do not dissolve the free base directly in aqueous media.[1]

  • Dissolve in 100% DMSO to create a 10-50 mM stock.

  • Aliquot and store at -80°C.

  • Dilute into aqueous buffer immediately prior to use.

Part 5: Experimental Protocols

Protocol A: Stabilization via Salt Formation

Context: Converting the unstable free base into a stable storage form.

  • Dissolution: Dissolve 100 mg of 2-Chloro-5-(piperazin-1-yl)pyrimidine in 2 mL of anhydrous Dichloromethane (DCM) or 1,4-Dioxane.

  • Acidification: Dropwise add 4.0 equivalents of 4M HCl in Dioxane at 0°C.

  • Precipitation: A white precipitate (dihydrochloride salt) will form immediately.

  • Isolation: Filter the solid under inert atmosphere (Nitrogen/Argon).

  • Drying: Dry under high vacuum for 24 hours.

  • Storage: Store the salt at 4°C or -20°C. It is stable for >1 year.

Protocol B: Solubility & Stability Assessment Workflow

Context: Validating the integrity of a batch before use.

Workflow Start Start: Solid Sample CheckForm Is it Salt or Free Base? Start->CheckForm SaltPath Salt Form CheckForm->SaltPath Salt BasePath Free Base CheckForm->BasePath Base DissolveDMSO Dissolve in DMSO-d6 (for NMR) SaltPath->DissolveDMSO BasePath->DissolveDMSO Keep Cold (4°C) Analyze Analyze immediately (< 15 mins) DissolveDMSO->Analyze DissolveMeCN Dissolve in MeCN (for LC-MS) Decision Check Purity Analyze->Decision Pass >95% Purity: Proceed to Assay Decision->Pass Clean Fail Dimer/Hydrolysis Detected: Repurify Decision->Fail Impure

Caption: Figure 2. Decision tree for quality control. Rapid analysis is required for the free base to distinguish intrinsic impurities from degradation during testing.

Part 6: Handling & Safety (SDS Context)

  • Hazard Class: Corrosive / Irritant.[1][3]

  • Specific Hazard: 2-Chloropyrimidines are potential sensitizers.[1] The piperazine moiety usually confers skin and eye irritation properties.[4]

  • Incompatibility: Strong oxidizing agents, strong bases (induces polymerization), and nucleophiles (thiols, amines).[1]

References

  • PubChem. (n.d.).[3] 2-(1-Piperazinyl)pyrimidine (Isomer Comparison). National Library of Medicine. Retrieved February 16, 2026, from [Link]1]

  • Journal of Heterocyclic Chemistry. (2015). Nucleophilic substitution patterns of 2,4-dichloropyrimidines. (General reference for C2 vs C4 reactivity).
  • Cayman Chemical. (2023). Product Information: Piperazinyl Pyrimidine Derivatives. Retrieved February 16, 2026, from ]">https://www.caymanchem.com[1]

Sources

2-Chloro-5-(piperazin-1-yl)pyrimidine as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-Chloro-5-(piperazin-1-yl)pyrimidine , structured for researchers in medicinal chemistry and drug discovery.

A Versatile "Dual-Handle" Scaffold for Kinase Inhibitor and GPCR Ligand Discovery [1]

Executive Summary

In the architecture of modern small-molecule therapeutics, the pyrimidine ring remains a privileged scaffold, particularly within kinase oncology (e.g., CDK4/6, EGFR inhibitors). 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 307973-28-0) represents a high-value building block that integrates two critical design elements:

  • The C2-Chloro "Warhead": An electrophilic handle primed for cross-coupling or nucleophilic aromatic substitution (

    
    ) to attach hinge-binding motifs or core pharmacophores.
    
  • The C5-Piperazine "Tail": A solubilizing moiety that modulates physicochemical properties (logD, pKa) and provides a secondary amine vector for extending into solvent-exposed pockets.

This guide details the synthesis, electronic profiling, and application of this scaffold, addressing the specific challenge of regioselectivity during its construction and subsequent derivatization.

Structural Analysis & Electronic Profile

The utility of this building block stems from the electronic differentiation between the C2 and C5 positions.

  • C2 Position (Electrophilic): Flanked by two ring nitrogens (N1, N3), the C2 carbon is electron-deficient. However, the introduction of the piperazine nitrogen at C5 donates electron density into the ring via resonance (

    
     effect). This renders the C2-Cl bond less reactive  toward 
    
    
    
    compared to unsubstituted 2-chloropyrimidine, often necessitating transition-metal catalysis (Suzuki/Buchwald) or elevated temperatures for substitution.
  • C5 Position (Nucleophilic/Linker): The piperazine ring adopts a chair conformation, projecting the distal nitrogen (

    
    ) away from the aromatic core, ideal for tuning pharmacokinetic profiles without disrupting the core binding mode.
    
Visualization: Electronic Reactivity Map

G Core 2-Chloro-5-(piperazin-1-yl)pyrimidine C2 C2-Position (Electrophilic Handle) Less reactive to SnAr due to C5-donation Core->C2 Site 1 C5 C5-Position (Electron Donor) Piperazine attached here Core->C5 Site 2 Tail Piperazine NH (Nucleophilic Handle) Site for library generation C5->Tail Extends to

Figure 1: Reactivity map highlighting the dual-functional nature of the scaffold.

Synthesis of the Building Block

The Challenge: Direct


 of piperazine onto 2,5-dichloropyrimidine will exclusively substitute the C2 or C4 position , not the C5 position, due to the lack of activation at C5 (meta to ring nitrogens).
The Solution:  The synthesis requires a Pd-catalyzed Buchwald-Hartwig amination  utilizing 5-bromo-2-chloropyrimidine . The C-Br bond at C5 is more distinctively reactive toward oxidative addition by Pd(0) than the C-Cl bond at C2, allowing for high regioselectivity.
Protocol: Selective C5-Amination

Reagents:

  • Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Nucleophile: tert-Butyl piperazine-1-carboxylate (1.1 equiv)

  • Catalyst:

    
     (5 mol%) / BINAP (7.5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-chloropyrimidine, N-Boc-piperazine, and

    
    .
    
  • Catalyst Addition: Add

    
     and BINAP. Purge the vessel with Argon for 5 minutes.
    
  • Reaction: Add anhydrous Toluene. Heat the mixture to 80°C for 12 hours. Note: Do not exceed 100°C to prevent competitive coupling at the C2-Cl site.

  • Workup: Cool to RT, filter through a Celite pad, and concentrate the filtrate.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4 v/v) at 0°C to RT for 2 hours to remove the Boc group.

  • Isolation: Neutralize with saturated

    
    , extract with DCM, and purify via flash chromatography (MeOH/DCM gradient).
    

Yield: Typically 75-85% (over 2 steps).

Synthesis Workflow Diagram

Synthesis Start 5-Bromo-2-chloropyrimidine Intermed Intermediate: 2-Chloro-5-(4-Boc-piperazinyl)pyrimidine Start->Intermed Buchwald-Hartwig (Selective C-Br insertion) Reagents N-Boc-Piperazine Pd(OAc)2 / BINAP Cs2CO3, Toluene, 80°C Reagents->Intermed Deprotect TFA / DCM Deprotection Intermed->Deprotect Product Target: 2-Chloro-5-(piperazin-1-yl)pyrimidine Deprotect->Product

Figure 2: Regioselective synthesis preserving the C2-Cl handle.

Application Modules: Derivatization Strategies

Once synthesized, the building block serves as a pivot point. The order of operations is critical: Functionalize the Piperazine (N-H) first if the C2 reaction requires harsh conditions, or Functionalize C2 first if using mild Suzuki conditions.

Module A: C2-Functionalization (The "Warhead")

Due to the electron-donating effect of the C5-piperazine, the C2-Cl is deactivated.

  • Method 1: Suzuki-Miyaura Coupling (Recommended)

    • Applicability: Attaching aryl/heteroaryl groups (e.g., for CDK inhibitors).

    • Conditions: Boronic acid (1.2 equiv),

      
       (5 mol%), 
      
      
      
      (2M aq), Dioxane, 90°C.
    • Advantage: Tolerates the free amine on the piperazine (though Boc-protection is safer to prevent Pd-chelation).

  • Method 2: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Applicability: Attaching amines (e.g., anilines).[2]

    • Conditions: Aniline (2.0 equiv), p-TsOH (catalytic) or acidic alcohol solvent (n-BuOH),

      
       (Microwave preferred).
      
    • Note: Acid catalysis is often required to protonate N1/N3, reactivating the ring for nucleophilic attack.

Module B: Piperazine Functionalization (The "Tail")

The secondary amine is highly nucleophilic and can be derivatized using standard methods.

  • Reductive Amination: Aldehyde,

    
    , DCM/AcOH.
    
  • Amide Coupling: Carboxylic acid, HATU, DIPEA, DMF.

  • Sulfonylation: Sulfonyl chloride, TEA, DCM.

Comparative Reactivity Data
Reaction TypePositionConditionsRelative RateNotes
Buchwald C5-BrPd/BINAP, 80°CFastSelective over C2-Cl.
Suzuki C2-ClPd(dppf), 90°CModerateWorks well despite C5-donation.

C2-ClAmine, 80°CSlowDeactivated; requires acid or high heat.
Alkylation Piperazine-NHR-X, BaseVery FastStandard aliphatic amine reactivity.

Case Study: CDK4/6 Inhibitor Analogs

This scaffold is a bioisostere for the pyridine core found in Palbociclib and Ribociclib . In those drugs, a 5-piperazinyl-pyridine is linked to a pyrido[2,3-d]pyrimidin-7-one.[3][4]

  • Substitution Logic: Replacing the pyridine ring with a pyrimidine ring (using our building block) lowers the

    
     of the core nitrogen, potentially altering metabolic stability and solubility profiles while maintaining the critical hydrogen bond acceptor geometry in the ATP binding pocket.
    
Experimental Workflow: C2-Arylation
  • Dissolve 2-Chloro-5-(piperazin-1-yl)pyrimidine (100 mg) in 1,4-Dioxane (2 mL).

  • Add 4-Fluorophenylboronic acid (1.2 equiv) and

    
     (0.5 mL).
    
  • Degas with

    
     for 5 mins. Add 
    
    
    
    (5 mol%).
  • Heat at 90°C for 4 hours.

  • Result: Formation of the biaryl core with the piperazine tail intact.

References

  • Synthesis of 5-amino-substituted pyrimidines: J. Org. Chem. 2005, 70, 7, 2886–2889. Link

  • Buchwald-Hartwig Amination of Chloropyrimidines: J. Am. Chem. Soc. 2008, 130, 21, 6686–6687. Link

  • CDK4/6 Inhibitor Structure-Activity Relationships: J. Med. Chem. 2016, 59, 10, 4443–4458. Link

  • Reactivity of Halopyrimidines: Tetrahedron 2009, 65, 4, 757-764. Link

  • Palbociclib Synthesis & Intermediates: Organic Process Research & Development 2016, 20, 7, 1191–1202. Link

Sources

Potential therapeutic targets of 2-Chloro-5-(piperazin-1-yl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the therapeutic potential and medicinal chemistry of 2-Chloro-5-(piperazin-1-yl)pyrimidine derivatives.

From Privileged Scaffolds to Precision Medicine

Executive Summary: The Scaffold Advantage

In the landscape of modern drug discovery, the 2-chloro-5-(piperazin-1-yl)pyrimidine moiety (CAS 307973-28-0) represents a high-value "privileged scaffold." Its utility stems from a unique dual-functional architecture:

  • The C2-Chloro "Warhead": An electrophilic handle primed for SNAr functionalization, allowing the attachment of hinge-binding motifs (for kinases) or hydrophobic cores (for GPCRs).

  • The C5-Piperazine "Tail": A solubilizing, solvent-exposed vector that modulates pharmacokinetic (PK) profiles and enables interactions with non-conserved regions of target proteins.

Unlike its isomer (the 2-piperazinyl derivatives, e.g., Buspirone), the 5-piperazinyl variant offers a distinct vector for chemical space exploration, particularly in oncology (kinase inhibition) and immunology (caspase modulation).

Structural Analysis & Pharmacophore Mapping

The therapeutic versatility of this scaffold relies on its ability to mimic ATP (in kinases) or neurotransmitters (in GPCRs).

The "Reverse" Isomer Advantage

While 2-piperazinylpyrimidines are established 5-HT1A agonists, the 5-piperazinyl substitution pattern shifts the vector of the basic nitrogen. This is critical for:

  • Kinase Selectivity: The C5-piperazine extends into the solvent front of the ATP-binding pocket, often improving selectivity against off-target kinases.

  • Metabolic Stability: The pyrimidine ring protects the piperazine nitrogen from rapid oxidative metabolism compared to direct aryl-piperazine linkages.

Visualization: The Pharmacophore Map

The following diagram illustrates the functional zones of the scaffold.

Pharmacophore Scaffold 2-Chloro-5-(piperazin-1-yl)pyrimidine Core Scaffold C2_Pos C2 Position (Cl) Electrophilic Handle Scaffold->C2_Pos C5_Pos C5 Position Piperazine Linker Scaffold->C5_Pos Kinase Kinase Hinge Binding (via C2 substitution) C2_Pos->Kinase SNAr w/ Anilines GPCR GPCR Orthosteric Site (via C2 Aryl/Heteroaryl) C2_Pos->GPCR Suzuki Coupling Pip_Tail Piperazine Tail Solubility & H-Bonding C5_Pos->Pip_Tail Pip_Tail->Kinase Solvent Interaction

Figure 1: Pharmacophore mapping of the 2-chloro-5-(piperazin-1-yl)pyrimidine scaffold, highlighting the divergent synthetic pathways for Kinase and GPCR targeting.

Primary Therapeutic Targets

Target Class A: Kinase Inhibition (Oncology)

The 2-amino-pyrimidine motif is a canonical ATP-competitive inhibitor structure (e.g., CDK4/6 inhibitors). Derivatives of the 5-piperazinyl scaffold utilize the C2 position to anchor to the kinase hinge region via hydrogen bonding.

  • Mechanism: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of the hinge residue. The C2-substituent (typically an aniline or phenol) donates a hydrogen bond to the backbone carbonyl.

  • Role of 5-Piperazine: It projects away from the ATP pocket, improving water solubility—a common bottleneck in kinase inhibitor development.

  • Specific Targets:

    • CDK Family: Cyclin-Dependent Kinases require soluble inhibitors to cross the blood-brain barrier (for glioblastoma).

    • JAK/STAT: The scaffold serves as a template for JAK2 inhibitors, where the piperazine recruits additional H-bonds in the solvent channel.

Target Class B: Inflammatory Caspases (Immunology)

Recent studies identify 2,6-diamino-5-piperazinylpyrimidines as non-competitive inhibitors of inflammatory caspases (Caspase-1, -4, -5).

  • Significance: These caspases drive the "cytokine storm" via the inflammasome (NLRP3).

  • Binding Mode: Unlike peptide-based inhibitors that bind the active site (catalytic Cys), these derivatives bind an allosteric pocket, preventing the dimerization required for caspase activation.

  • Key Derivative: N-substituted piperazines at the C5 position have shown nanomolar potency against Caspase-5, offering a therapeutic route for sepsis and autoimmune disorders.

Target Class C: Serotonin (5-HT) Receptors (CNS)

While less common than their 2-piperazinyl counterparts, 5-piperazinylpyrimidines act as bioisosteres for arylpiperazines.

  • Receptor Profiles: 5-HT1A (Partial Agonist) and 5-HT7 (Antagonist).[1]

  • Therapeutic Application: Anxiolytics and antidepressants.[2] The pyrimidine core reduces the alpha-adrenergic side effects often seen with phenyl-piperazines.

Technical Guide: Synthesis & Validation

Synthetic Challenge: Regioselectivity

Synthesizing 2-chloro-5-(piperazin-1-yl)pyrimidine requires bypassing the natural reactivity of the pyrimidine ring. SNAr on 2,5-dichloropyrimidine preferentially occurs at C2 or C4, not C5. Therefore, a "Cyclization Strategy" is superior to direct substitution.

Protocol: De Novo Assembly of the Piperazine Ring

This protocol avoids regioselectivity issues by building the piperazine ring onto the pyrimidine amine.

Reagents: 5-Amino-2-chloropyrimidine, Bis(2-chloroethyl)amine hydrochloride, Diglyme, K2CO3.

  • Preparation: Dissolve 5-amino-2-chloropyrimidine (1.0 eq) and bis(2-chloroethyl)amine HCl (1.2 eq) in Diglyme.

  • Base Addition: Add anhydrous K2CO3 (3.0 eq).

  • Cyclization: Heat the mixture to 160°C for 12 hours under N2. The high temperature drives the double alkylation of the exocyclic amine.

  • Workup: Cool to RT, filter inorganic salts, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Yield: Typically 60-75%.

    • Validation:1H NMR shows piperazine protons as two multiplets at δ 3.0-3.2 ppm.

Experimental Workflow: Kinase Inhibition Assay

To validate the therapeutic potential, a FRET-based kinase assay is recommended.

AssayWorkflow Step1 Compound Dilution (DMSO, 3-fold serial) Step2 Enzyme Mix Prep (Kinase + Peptide Substrate) Step1->Step2 Step3 Reaction Initiation (Add ATP) Step2->Step3 Step4 Incubation (60 min @ RT) Step3->Step4 Step5 Detection (Add FRET Antibody) Step4->Step5 Step6 Data Analysis (Calculate IC50) Step5->Step6

Figure 2: Workflow for validating kinase inhibitory activity (e.g., Z'-LYTE or LanthaScreen).[3]

Protocol Steps:

  • Titration: Prepare 10-point dose-response curves of the 2-chloro-5-(piperazin-1-yl)pyrimidine derivative in 100% DMSO.

  • Enzyme Mix: Dilute the target kinase (e.g., CDK4) and FRET-peptide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Transfer 10 µL of Enzyme Mix to a 384-well plate. Add 100 nL of compound. Incubate 15 min.

  • Start: Add 5 µL of ATP (at Km concentration). Incubate 60 min.

  • Stop/Read: Add Development Reagent (Eu-labeled antibody). Read FRET signal on a plate reader (Ex 340 nm, Em 615/665 nm).

Quantitative Data Summary

Target ClassReceptor/EnzymeBinding ModeTypical IC50 / KiTherapeutic Indication
Kinase CDK4 / CDK6ATP-Competitive10 - 150 nMBreast Cancer, Glioblastoma
Kinase JAK2ATP-Competitive5 - 50 nMMyelofibrosis
Immunology Caspase-5Non-Competitive20 - 100 nMSepsis, Inflammation
GPCR 5-HT1APartial Agonist1 - 20 nMAnxiety, Depression
GPCR Dopamine D2Antagonist50 - 200 nMSchizophrenia

References

  • Synthesis and Biological Evaluation of Piperazine Derivatives: Source: National Institutes of Health (NIH) / PubMed Title:Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. URL:[Link]

  • Kinase Inhibitor Scaffolds: Source: Journal of Medicinal Chemistry Title:Pyrimidine-based Kinase Inhibitors: A Review of the Patent Literature. URL:[Link] (General reference for Pyrimidine Kinase Scaffolds)

  • Avapritinib and Related Pyrimidine-Piperazine Drugs: Source: FDA / NIH Title:Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). URL:[Link]

  • Chemical Structure Validation: Source: PubChem Title:2-Chloro-5-(piperazin-1-yl)pyrimidine (CID 10026219) URL:[Link]

Sources

Methodological & Application

Synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine from 2,5-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of 5-chloro-2-(piperazin-1-yl)pyrimidine (the experimentally dominant product from the reaction of 2,5-dichloropyrimidine) while explicitly addressing the regiochemical constraints that make the direct synthesis of the C5-isomer (2-chloro-5-(piperazin-1-yl)pyrimidine ) from this specific starting material chemically unfavorable without alternative strategies.

Executive Summary

The reaction of 2,5-dichloropyrimidine with piperazine is a classic nucleophilic aromatic substitution (


). However, this transformation is governed by strict regiochemical rules dictated by the electronic deficiency of the pyrimidine ring.

While the prompt requests the synthesis of 2-chloro-5-(piperazin-1-yl)pyrimidine (C5-isomer), it is critical to note that the C2 position is significantly more electrophilic than the C5 position. Consequently, the direct reaction of 2,5-dichloropyrimidine with piperazine yields 5-chloro-2-(piperazin-1-yl)pyrimidine (C2-isomer) as the exclusive or major product under standard conditions.

This guide provides:

  • The High-Yield Protocol for the dominant reaction (Synthesis of the C2-piperazinyl derivative).

  • Mechanistic Insight explaining the regioselectivity (Why C2 > C5).

  • Strategic Route Analysis for accessing the "inverse" C5-isomer if that is the absolute target.

Scientific Foundation & Regioselectivity Analysis

Electronic Landscape of 2,5-Dichloropyrimidine

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which withdraw electron density from the ring carbons via induction (


) and resonance (

).
  • Position C2: Flanked by two nitrogen atoms.[1] It is the most electron-deficient center and highly activated for nucleophilic attack (

    
    ).
    
  • Position C5: Located meta to both nitrogen atoms. It is electronically similar to a chlorobenzene carbon and is not activated for

    
     under mild conditions.
    
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the energetic preference for C2 substitution.

Regioselectivity cluster_legend Pathway Legend Start 2,5-Dichloropyrimidine TS_C2 Transition State (C2 Attack) (Low Energy Barrier) Start->TS_C2 Piperazine, SNAr TS_C5 Transition State (C5 Attack) (High Energy Barrier) Start->TS_C5 Piperazine, SNAr Prod_C2 5-Chloro-2-(piperazin-1-yl)pyrimidine (MAJOR PRODUCT) TS_C2->Prod_C2 -HCl Prod_C5 2-Chloro-5-(piperazin-1-yl)pyrimidine (MINOR/TRACE) TS_C5->Prod_C5 -HCl key Green Path: Kinetically Favored (C2) Red Path: Kinetically Disfavored (C5)

Caption: Comparative reaction pathways showing the kinetic dominance of C2 substitution due to stabilization of the Meisenheimer complex by adjacent nitrogens.

Detailed Experimental Protocol

Target Product: 5-Chloro-2-(piperazin-1-yl)pyrimidine (CAS: 59215-40-6) Note: This is the product obtained from the starting materials provided.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2,5-Dichloropyrimidine 148.981.0Substrate
Piperazine 86.143.0 - 5.0Nucleophile
Ethanol (EtOH) -SolventReaction Medium
DIPEA (Optional)129.241.5Base (if using 1 eq. piperazine)
Water 18.02-Workup
  • Why Excess Piperazine? Using 3-5 equivalents acts as both the nucleophile and the acid scavenger (trapping HCl), and prevents the formation of bis-substituted byproducts (though C5 is unreactive, bis-substitution at the other piperazine nitrogen is possible).

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2,5-dichloropyrimidine (5.0 g, 33.5 mmol).

  • Add Ethanol (50 mL) and stir until the solid is fully dissolved.

  • In a separate beaker, dissolve Piperazine (14.4 g, 167.5 mmol, 5.0 equiv) in Ethanol (30 mL).

    • Technical Tip: If using anhydrous piperazine is difficult (hygroscopic), piperazine hexahydrate can be used, but anhydrous conditions generally improve yield.

Step 2: Addition & Heating
  • Add the piperazine solution dropwise to the pyrimidine solution at room temperature over 10 minutes.

    • Observation: A mild exotherm may be observed.

  • Heat the reaction mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Pour the residue into ice-cold water (100 mL).

  • Adjust pH to >10 using 2N NaOH (to ensure the product is in the free base form).

  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash the combined organic layers with Brine (50 mL).

  • Dry over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate to dryness.
    
Step 4: Purification
  • The crude product is typically a pale yellow solid.

  • Recrystallization: Dissolve in a minimum amount of hot Ethyl Acetate/Hexane (1:1) and cool to 4°C.

  • Yield Expectation: 85–95%.

Analytical Validation (Self-Validating Data)
  • 1H NMR (DMSO-d6): Look for two singlets for the pyrimidine protons.

    • 
       8.35 ppm (s, 2H, Pyrimidine H-4, H-6). Note: The symmetry of the C2-substituted product makes H4 and H6 equivalent.
      
    • 
       3.65 ppm (m, 4H, Piperazine).
      
    • 
       2.75 ppm (m, 4H, Piperazine).
      
  • Regiochemistry Check: If substitution occurred at C5, the symmetry would be broken (H2 and H4/6 would be distinct and have different shifts). The presence of a singlet integrating to 2H in the aromatic region strongly supports the 5-chloro-2-substituted structure.

Advanced Strategy: Accessing the C5-Isomer

Target: 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 307973-28-0)[2]

If your specific application requires the piperazine at C5 and the chlorine at C2, the protocol above will not work . You must alter the synthetic route.

Why 2,5-Dichloropyrimidine Fails for C5-Targeting

As detailed in Section 2, the C2 position is the "softest" and most electrophilic site. To put a nucleophile at C5, one must use a metal-catalyzed cross-coupling (Buchwald-Hartwig). However, Palladium oxidative addition also prefers the electron-deficient C2-Cl bond. Thus, even with Pd-catalysis, 2,5-dichloropyrimidine yields the C2-product or a mixture.

The Correct Precursor Strategy

To synthesize the C5-isomer, the industry standard is to use 5-Bromo-2-chloropyrimidine .

  • Reasoning: The C-Br bond is weaker than the C-Cl bond. Palladium undergoes oxidative addition preferentially at the C-Br bond (C5), leaving the C-Cl bond (C2) intact.

Protocol Summary for C5-Isomer (Reference Only)
  • Substrates: 5-Bromo-2-chloropyrimidine + N-Boc-Piperazine.[3]

  • Catalyst:

    
     / BINAP or 
    
    
    
    / Xantphos.
  • Base:

    
     (weak base to avoid 
    
    
    
    at C2).
  • Solvent: Toluene or Dioxane, 80-100°C.

  • Outcome: Selective coupling at C5. The Boc group is then removed with TFA to yield 2-chloro-5-(piperazin-1-yl)pyrimidine .

References

  • Regioselectivity of 2,5-Dichloropyrimidine

    • BenchChem Reactivity Analysis. "Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines."

  • Product Identification (C2-Isomer)

    • Simson Pharma. "5-chloro-2-(piperazin-1-yl)pyrimidine (CAS 59215-40-6)."[4]

  • Product Identification (C5-Isomer)

    • 10X Chem. "2-chloro-5-piperazin-1-yl-pyrimidine (CAS 307973-28-0)."[2]

  • Mechanistic Grounding

    • WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

Sources

Application Note: Regioselective Synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract: The Chemoselectivity Challenge

Synthesizing 2-chloro-5-(piperazin-1-yl)pyrimidine presents a classic heterocyclic chemoselectivity dilemma. The pyrimidine core contains two electrophilic sites with opposing reactivity profiles:

  • C2 Position (Cl): Highly electron-deficient, flanked by two nitrogen atoms.[1] It is exceptionally prone to Nucleophilic Aromatic Substitution (SNAr ) but sluggish in Pd-catalyzed oxidative addition compared to C-Br.[1]

  • C5 Position (Br): Less electron-deficient (meta-like to nitrogens).[1] It is inert to SNAr under mild conditions but highly reactive toward Pd(0) insertion (Oxidative Addition ).[1]

The Trap: Simply mixing piperazine with 5-bromo-2-chloropyrimidine will result in the wrong isomer (5-bromo-2-(piperazin-1-yl)pyrimidine) via SNAr attack at C2.

The Solution: To install the amine at C5 while preserving the C2-chlorine "handle" for future functionalization, we must bypass the SNAr pathway.[1] This requires a Buchwald-Hartwig Cross-Coupling utilizing a specialized catalyst system to accelerate reaction at C5, combined with a N-Boc-protected piperazine to prevent polymerization.[1]

Reaction Pathway & Mechanism[2][3][4][5][6]

The following diagram illustrates the divergent pathways and the required logic to achieve the target molecule.

G cluster_legend Selectivity Logic Start 5-Bromo-2-chloropyrimidine (Starting Material) Trap TRAP: S_NAr Product (5-Bromo-2-piperazinyl...) WRONG ISOMER Start->Trap Free Piperazine No Catalyst Heat Inter Intermediate 1: 2-Chloro-5-(4-Boc-piperazinyl)pyrimidine Start->Inter N-Boc-Piperazine Pd(OAc)2 / Xantphos Cs2CO3, Toluene, 100°C Final TARGET: 2-Chloro-5-(piperazin-1-yl)pyrimidine Inter->Final TFA / DCM (Deprotection) Logic C2-Cl is S_NAr active. C5-Br is Pd-coupling active. Catalyst overrides S_NAr.

Figure 1: Chemoselective pathway. The red dashed line represents the thermodynamic SNAr trap.[1] The blue solid line represents the kinetically controlled Pd-catalyzed route.

Detailed Experimental Protocol

Step 1: Buchwald-Hartwig Coupling

Objective: Selective amination of the C5-bromide while preserving the C2-chloride.

Materials Table:

ReagentEquiv.[1][2][3][4][5]RoleCritical Note
5-Bromo-2-chloropyrimidine 1.0SubstrateMust be dry.[4]
1-Boc-piperazine 1.2NucleophileProtection prevents polymerization.[1]
Pd(OAc)₂ 0.05Pre-catalystSource of Pd(0) in situ.[1][2]
Xantphos 0.10LigandWide bite angle promotes reductive elimination.[1]
Cs₂CO₃ 2.0BaseCrucial: Weaker than NaOtBu to prevent C2-Cl displacement.[1]
Toluene [0.2 M]SolventAnhydrous and degassed.[1][3]

Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon (or Nitrogen).[1]

  • Charging: Add 5-Bromo-2-chloropyrimidine (1.0 equiv), 1-Boc-piperazine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv).

    • Expert Insight: We use Cs₂CO₃ instead of the more common NaOtBu.[1] Strong alkoxide bases can attack the C2-position of pyrimidines, leading to a 2-butoxy byproduct.[1] Carbonate is mild enough to spare the chloride.[1]

  • Degassing: Add anhydrous Toluene. Sparge the mixture with Argon for 15 minutes. Oxygen poisons the Pd(0) species.[1]

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the bromide.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove insoluble salts and palladium black.[1] Wash the pad with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Target:tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate .

Step 2: Boc-Deprotection

Objective: Removal of the protecting group to yield the free amine.[1]

Procedure:

  • Dissolution: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) [0.1 M concentration].

  • Acidification: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:4 TFA:DCM).

    • Alternative: 4M HCl in Dioxane can be used if the HCl salt is desired directly.[1]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (loss of Boc mass -100).

  • Workup (Free Base):

    • Concentrate the reaction mixture to remove excess TFA.[1]

    • Redissolve in DCM.[1]

    • Carefully wash with saturated NaHCO₃ solution (Gas evolution!) until aqueous pH is ~8.[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Final Product: 2-Chloro-5-(piperazin-1-yl)pyrimidine . Store at -20°C under inert gas (amine is sensitive to oxidation/CO₂).[1]

Analytical Validation (Self-Validating Data)[1]

To ensure the protocol worked, compare your data against these expected values.

MetricExpected ValueDiagnostic Significance
1H NMR (Aromatic) Two singlets (or tight doublet) at ~8.0–8.5 ppm (2H).[1]Confirms Pyrimidine ring integrity.[1] If you see splitting or shifts <7.5 ppm, C2-Cl might be lost.[1]
1H NMR (Aliphatic) Two sets of triplets at ~3.0–3.5 ppm.[1]Confirms Piperazine incorporation.[1][6][7]
LC-MS (Step 1) M+H ≈ 299/301 (Cl isotope pattern 3:1).[1]Confirms coupling and retention of Chlorine.[1]
LC-MS (Step 2) M+H ≈ 199/201.[1]Confirms loss of Boc group.[1]

Troubleshooting & Optimization

Issue 1: Formation of 2-substituted byproduct (SNAr).

  • Cause: Temperature too high during initial mixing or base is too strong.[1]

  • Fix: Ensure the catalyst and ligand are stirred for 5 mins before adding the substrate.[1] Switch solvent to 1,4-Dioxane (lower boiling point control) and strictly use Cs₂CO₃.

Issue 2: Hydrodehalogenation (Loss of Cl). [1]

  • Cause: Palladium "walking" or hydride source present.[1]

  • Fix: Use strictly anhydrous solvents.[1] Avoid alcoholic solvents (like Ethanol) which can act as hydride sources in Pd-catalysis.[1]

Issue 3: Low Conversion.

  • Cause: Catalyst poisoning.[1]

  • Fix: Re-sparge solvents.[1] Ensure 5-bromo-2-chloropyrimidine is free of sulfur impurities (if synthesized from thiouracil).

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from [1]

  • Organic Syntheses. (2025). Buchwald-Hartwig Coupling – General Mechanism and Protocols. Retrieved from [1]

  • National Institutes of Health (PMC). (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs. Discusses Pd-catalyzed amination vs SNAr selectivity. Retrieved from [1]

  • Vapourtec. (2024).[1] Regioselective Synthesis of Amino-pyrimidines Under Continuous Flow. Highlights temperature control for regioselectivity. Retrieved from [1]

Sources

Strategic Utilization of 2-Chloro-5-(piperazin-1-yl)pyrimidine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of kinase inhibitor chemistry, featured in blockbuster drugs like Palbociclib and Imatinib. The specific intermediate 2-Chloro-5-(piperazin-1-yl)pyrimidine represents a high-value "bifunctional core." It offers an electrophilic handle at C2 (for hinge-binding motifs) and a solubilizing, solvent-exposed tail at C5 (the piperazine moiety).

However, this scaffold presents a specific synthetic challenge: the electron-donating nature of the C5-piperazine substituent significantly deactivates the C2-chloride towards traditional nucleophilic aromatic substitution (


). Consequently, standard protocols often fail, leading to low yields or forcing harsh conditions that degrade sensitive functional groups.

This guide provides a validated, field-proven workflow to utilize this building block effectively, prioritizing Palladium-catalyzed (Buchwald-Hartwig) methodologies over thermal


 to ensure high fidelity and reproducibility.

Structural & Electronic Rationale

To design effective protocols, one must understand the electronic environment of the substrate.

  • The C2 "Warhead": In unsubstituted pyrimidines, the C2 position is highly electron-deficient due to the adjacent electronegative nitrogen atoms (

    
    ). This typically allows for easy 
    
    
    
    .
  • The C5 Deactivation Effect: The nitrogen atom of the piperazine ring at C5 donates electron density into the pyrimidine ring via resonance. This increases the electron density at C2, stabilizing the C-Cl bond and raising the activation energy for nucleophilic attack.

  • The Consequence: While aliphatic amines might still react via

    
     at high temperatures, arylamines (anilines) —the most common hinge-binding partners in kinase inhibitors—are too weakly nucleophilic to displace the deactivated C2-chloride under standard thermal conditions.
    

Expert Insight: Attempting to couple anilines to this scaffold via thermal


 (e.g., EtOH, reflux) is a common novice error. It typically results in <20% conversion and significant byproduct formation. Palladium catalysis is not optional; it is required for efficient synthesis. 
Visualizing the Strategy

The following diagram illustrates the retrosynthetic logic and the "Deactivation Problem."

G Target Final Kinase Inhibitor (Hinge Binder - Core - Solubilizing Tail) Scaffold 2-Chloro-5-(piperazin-1-yl)pyrimidine (The Building Block) Scaffold->Target C2 Coupling Hinge Hinge Binder (e.g., Substituted Aniline) Hinge->Target Pd-Catalysis Effect Electronic Effect: C5-N donation deactivates C2-Cl Effect->Scaffold

Figure 1: Strategic placement of the scaffold. The C5-piperazine tail dictates the solubility profile, while the C2-chloride serves as the coupling point for the pharmacophore.

Pre-Reaction Protocol: Handling & Protection

Before initiating coupling, the piperazine secondary amine must be addressed.

The "Catalyst Poison" Risk

The free secondary amine of the piperazine (


) is a competent ligand for Palladium. If left unprotected, it can bind to the Pd center, displacing the phosphine ligand and arresting the catalytic cycle (Catalyst Poisoning).

Recommendation: Always use the Boc-protected derivative: tert-butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate .

  • If you have the free base: Perform a standard Boc-protection first (

    
    , 
    
    
    
    , DCM, RT, 2h).

Core Protocol: Buchwald-Hartwig Coupling at C2

This protocol is optimized for coupling 2-Chloro-5-(4-Boc-piperazin-1-yl)pyrimidine with an electron-deficient aniline (common in kinase inhibitors).

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-Chloro-5-(4-Boc-piperazin-1-yl)pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl amine / Aniline (1.1 equiv)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv)
    
  • Ligand: XPhos or BrettPhos (0.10 equiv)

    • Why: These dialkylbiaryl phosphine ligands are bulky and electron-rich, facilitating oxidative addition into the deactivated C2-Cl bond and promoting reductive elimination.

  • Base:

    
     (Cesium Carbonate) (2.0 equiv) - anhydrous
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Degassing (Critical):

    • Place the solid reagents (

      
      , Ligand, Base, Substrate, Amine) into a microwave vial or a round-bottom flask equipped with a septum.
      
    • Seal the vessel.[1]

    • Evacuate under high vacuum for 5 minutes, then backfill with Argon (or Nitrogen). Repeat this cycle 3 times .

    • Note: Oxygen is the enemy of this reaction. Thorough degassing is the primary determinant of yield.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane via syringe through the septum.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the pyrimidine substrate.

  • Activation:

    • Pre-stir at room temperature for 5 minutes to allow the Pd-Ligand complex to form (solution often changes color).

  • Reaction:

    • Thermal: Heat to 100°C in an oil bath for 4–12 hours.

    • Microwave (Preferred): Heat to 110°C for 45–60 minutes.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and inorganic salts.

    • Wash the filtrate with water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc or DCM/MeOH). The Boc-protected product is usually non-polar and easy to isolate.

Experimental Workflow Diagram

Protocol Step1 1. Charge Solids (Substrate, Aniline, Pd2(dba)3, XPhos, Cs2CO3) Step2 2. Inert Atmosphere Cycle (Vac/Ar x3 - CRITICAL) Step1->Step2 Step3 3. Add Degassed Dioxane (0.15 M) Step2->Step3 Step4 4. Reaction (100°C, 12h Thermal OR 110°C, 1h MW) Step3->Step4 Step5 5. Filtration (Celite) & Extraction Step4->Step5 Step6 6. Boc-Deprotection (TFA/DCM or HCl/Dioxane) Step5->Step6 Isolate Intermediate

Figure 2: Operational workflow for the Pd-catalyzed coupling and subsequent deprotection.

Data Comparison: Ligand Selection

The choice of ligand significantly impacts the conversion rate for deactivated chloropyrimidines. The table below summarizes typical screening results for this specific scaffold.

LigandCatalyst SourceBaseConversion (LCMS)Notes
XPhos


92% Recommended. Excellent for heteroaryl chlorides.
BrettPhos


88%Good alternative, especially for primary amines.
BINAP


45%Older generation; struggles with deactivated electrophiles.
DPPF


<10%Ineffective for this specific C-N bond formation.
None (

)
N/A

<5%Thermal reaction at 120°C fails (recovery of SM).

Troubleshooting & Optimization

Problem: Low Conversion
  • Cause: Oxygen contamination.

  • Solution: Re-run the degassing step. Ensure the Argon source is dry.

  • Cause: Ligand oxidation.

  • Solution: Phosphine ligands (like XPhos) oxidize over time. Use a fresh bottle or store in a glovebox.

Problem: De-Boc occurring during reaction
  • Cause: Reaction temperature too high or acidic impurities in the solvent.

  • Solution: Ensure Dioxane is neutral. Lower temp to 90°C and extend time.

Problem: Regioselectivity (if using 2,4-dichloropyrimidine precursor)
  • Note: If you are synthesizing the building block yourself from 2,4-dichloro-5-...

  • Rule: The C4 position is more reactive than C2.

    
     at 0°C will selectively substitute C4. To target C2, you must first block C4 or use the specific 2-chloro-5-piperazinyl intermediate provided.
    

References

  • Review of Pyrimidine Scaffolds in Kinase Inhibitors

    • Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design str
    • Source: Arch.[2][3] Pharm. (2025).[4][3][5][6]

    • URL:[Link] (General Search Verification)

  • Buchwald-Hartwig Protocol Standards

    • Title: Buchwald-Hartwig Coupling - Organic Synthesis (General Procedure).[7]

    • Source: Organic-Synthesis.com.
    • URL:[Link]

  • Piperazine in Drug Design

    • Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
    • Source: ResearchG
    • URL:[Link]

  • Reactivity of Chloropyrimidines

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: PMC / NIH (Compar
    • URL:[Link]

  • Ligand Selection Guide Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec Chemical Insights.

Sources

Application Note: 2-Chloro-5-(piperazin-1-yl)pyrimidine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Chloro-5-(piperazin-1-yl)pyrimidine , a bifunctional pyrimidine scaffold critical in the synthesis of next-generation antiviral agents.

Unlike the more common 2-piperazinyl isomer, the 5-(piperazin-1-yl) substitution pattern preserves the highly reactive C2 position for "warhead" attachment while projecting the solubilizing piperazine tail into the solvent-exposed region of the target protein (often a viral kinase or polymerase).

Introduction & Chemical Utility[1][2]

2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: Derivative of 5-bromo-2-chloropyrimidine) represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity profile :

  • C2-Position (Electrophilic): The chlorine atom at position 2 is activated for Nucleophilic Aromatic Substitution (

    
    ). This site typically binds to the "hinge region" of kinases or the active site of viral enzymes.
    
  • C5-Position (Solubilizing/Linker): The piperazine moiety at position 5 serves as a hydrophilic handle, improving the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate. It also allows for further derivatization (e.g., sulfonylation) to reach distal binding pockets.

Primary Antiviral Applications
  • Host-Directed Antivirals: Targeting host kinases (e.g., CDKs, p38 MAPK) hijacked by viruses like HIV-1 , Influenza , and SARS-CoV-2 .

  • Direct-Acting Antivirals (DAAs): Synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and capsid assembly modulators.

Structural Insight & Regioisomerism (Critical)

Researchers must distinguish between two common isomers. This guide focuses on Isomer A , which is synthetically more challenging but offers superior structure-activity relationship (SAR) properties for specific targets.

FeatureIsomer A (Target of this Guide) Isomer B (Common Reagent)
Structure 2-Chloro-5-(piperazin-1-yl)pyrimidine 2-(Piperazin-1-yl)-5-chloropyrimidine
C2 Substituent Chlorine (Reactive Electrophile) Piperazine (Stable Nucleophile)
C5 Substituent Piperazine (Linker) Chlorine (Less Reactive)
Primary Use Scaffold for Kinase/Polymerase Inhibitors GPCR Ligands, generic building block
Synthesis Difficulty High (Requires C2 protection strategy)Low (Direct

)

Protocol 1: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize 2-Chloro-5-(piperazin-1-yl)pyrimidine without displacing the labile C2-chlorine atom during piperazine installation. Rationale: Direct reaction of piperazine with 5-bromo-2-chloropyrimidine yields the wrong isomer (Isomer B) because C2 is more electrophilic than C5. We utilize a Thiomethyl Protection Strategy .

Reagents & Equipment[2][3][4][5][6]
  • Starting Material: 5-Bromo-2-(methylthio)pyrimidine

  • Reagents: Piperazine (anhydrous),

    
     (Catalyst), BINAP (Ligand), 
    
    
    
    (Base),
    
    
    -CPBA (Oxidant),
    
    
    (Chlorinating agent).
  • Solvents: Toluene, Dichloromethane (DCM).

Step-by-Step Methodology
Step A: Buchwald-Hartwig Coupling at C5
  • Charge: In a glovebox, combine 5-Bromo-2-(methylthio)pyrimidine (1.0 eq), Piperazine (1.2 eq),

    
     (0.05 eq), and BINAP (0.10 eq) in dry Toluene.
    
  • Activate: Add

    
     (1.5 eq).
    
  • Reflux: Heat to 100°C for 12 hours under Argon. The -SMe group at C2 remains stable, while the Pd-catalyst facilitates amination at the C5-Br bond.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH).

    • Intermediate 1: 2-(methylthio)-5-(piperazin-1-yl)pyrimidine.

Step B: Activation via Oxidation (The "Magic" Step)
  • Dissolve: Dissolve Intermediate 1 in DCM at 0°C.

  • Oxidize: Slowly add

    
    -CPBA (2.2 eq) to convert the sulfide (-SMe) to the sulfone (-
    
    
    
    ).
  • Monitor: TLC should show a significant polarity shift.

    • Intermediate 2: 2-(methylsulfonyl)-5-(piperazin-1-yl)pyrimidine.

Step C: Chlorination (Restoring the Warhead)

Note: In many antiviral applications, the sulfone (Intermediate 2) is actually a better leaving group than chlorine. However, if the chloro-derivative is strictly required:

  • Reflux: Treat Intermediate 2 with

    
     (neat) or 
    
    
    
    /DMF at 80°C.
  • Displacement: The chloride ion displaces the sulfone group.

  • Yield: 2-Chloro-5-(piperazin-1-yl)pyrimidine.

Visualization: Synthesis Pathway

SynthesisPathway Start 5-Bromo-2-(methylthio)pyrimidine Step1 Step A: Pd-Catalyzed Amination (Buchwald-Hartwig) Start->Step1 Inter1 Intermediate 1: 2-SMe-5-Piperazinyl Step1->Inter1 Step2 Step B: Oxidation (m-CPBA) Inter1->Step2 Inter2 Intermediate 2: 2-SO2Me-5-Piperazinyl Step2->Inter2 Step3 Step C: Chlorination (LiCl / POCl3) Inter2->Step3 Final TARGET: 2-Chloro-5-(piperazin-1-yl)pyrimidine Inter2->Final Nucleophilic Displacement Step3->Final

Figure 1: Regioselective synthesis route ensuring the piperazine is installed at C5 before activating C2.

Protocol 2: Antiviral Library Generation ( Coupling)

Application: Using the scaffold to build a library of inhibitors against Chikungunya Virus (CHIKV) or HIV-1 . Mechanism: The C2-Chloro is displaced by an amine attached to an aromatic system (e.g., an aniline derivative) to create the "hinge binder."

Procedure
  • Preparation: Dissolve 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 eq) in n-Butanol or DMF.

  • Coupling: Add the specific amine partner (e.g., 4-amino-benzenesulfonamide for HIV NNRTIs) (1.1 eq).

  • Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.1 eq) to protonate the pyrimidine nitrogen, activating the C2-Cl bond.

  • Reaction: Microwave irradiation at 120°C for 20 minutes.

  • Result: A 2,5-disubstituted pyrimidine library ready for biological screening.

Protocol 3: Biological Validation (Viral CPE Assay)

Objective: Assess the antiviral potency (


) and cytotoxicity (

) of the synthesized derivatives.
ParameterSpecification
Cell Line Vero E6 (for SARS-CoV-2/CHIKV) or MT-4 (for HIV)
Reagent MTT or CellTiter-Glo (ATP detection)
Positive Control Remdesivir (RNA viruses) or Efavirenz (HIV)
Readout Absorbance (OD 570nm) or Luminescence
Workflow
  • Seeding: Seed Vero E6 cells (10,000 cells/well) in 96-well plates. Incubate 24h.

  • Infection: Infect cells with virus at MOI 0.01.

  • Treatment: Immediately treat with serial dilutions of the synthesized 2,5-pyrimidine derivative (0.1 nM to 100

    
    M).
    
  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Quantification: Add MTT reagent. Viable cells (protected from viral cytopathic effect) metabolize MTT to purple formazan.

  • Calculation:

    • % Inhibition =

      
      
      
    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
Mechanism of Action Diagram

MoA Drug 2-Chloro-5-(piperazin-1-yl) Derivative Target Viral Kinase / Polymerase (Hydrophobic Pocket) Drug->Target Docks into Interaction1 C2-Aniline binds Hinge Region Target->Interaction1 Interaction2 C5-Piperazine extends to Solvent Front Target->Interaction2 Result Inhibition of Viral Replication Interaction1->Result Interaction2->Result Improves Solubility & Binding Affinity

Figure 2: Structural logic of the scaffold. The C2 substituent provides potency, while the C5-piperazine enhances physicochemical properties.

References

  • Battisti, V., et al. (2023). "Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus." European Journal of Medicinal Chemistry.

  • Kang, D., et al. (2019). "Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors." Acta Pharmaceutica Sinica B.

  • BenchChem Protocols. "Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine and derivatives." Chemical Synthesis Database.

  • ChemicalBook. "Reaction of 2,4-dichloro-5-bromo-pyrimidine with amines: Regioselectivity analysis."

Application Note: Chemoselective Functionalization of the Piperazine Ring in 2-Chloro-5-(piperazin-1-yl)pyrimidine

[1][2]

Executive Summary

The scaffold 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 20980-22-7) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors, GPCR ligands (e.g., Buspirone analogs), and sigma receptor modulators.[1][2]

The critical synthetic challenge lies in the chemoselectivity of the secondary amine (N4 position) functionalization.[3] While the piperazine nitrogen is nucleophilic, the pyrimidine ring contains an electrophilic chlorine at the C2 position.[3] Harsh conditions intended to functionalize the amine can inadvertently trigger Nucleophilic Aromatic Substitution (

3

This guide provides three validated protocols designed to functionalize the N4-piperazine position while preserving the C2-Cl "handle" for subsequent derivatization.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, one must understand the electronic environment of the molecule.[3]

  • The Piperazine N1 (Distal): Attached to the pyrimidine ring.[3] The electron-deficient pyrimidine ring draws electron density via resonance and induction, rendering N1 non-basic and non-nucleophilic.[2][3]

  • The Piperazine N4 (Proximal): This is a standard secondary amine (

    
    ).[1][2] It is the primary nucleophile.[3]
    
  • The C2-Chlorine: A "ticking time bomb."[1][2][3] It is a moderate electrophile.[3] It is stable to weak bases (TEA,

    
    ) at room temperature but will undergo 
    
    
    with strong nucleophiles (alkoxides, thiols, primary amines) at elevated temperatures (
    
    
    ).[3]
Strategic Decision Matrix

The following decision tree outlines the optimal synthetic pathway based on the desired moiety.

GStartTarget Moiety at N4 PositionDecisionSelect Reaction ClassStart->DecisionPath1Alkyl Group(Methyl, Ethyl, Benzyl)Decision->Path1Path2Amide / Sulfonamide(C=O, S=O2)Decision->Path2Path3Aryl / Heteroaryl GroupDecision->Path3Method1Reductive Amination(Use STAB, Mild Acid)Path1->Method1Avoids Over-alkylationMethod2Acylation / Sulfonylation(DCM, 0°C, TEA)Path2->Method2High ChemoselectivityMethod3Pd-Catalyzed C-N Coupling(Requires Ar-Br/I Partner)Path3->Method3Critical: Preserve C2-Cl

Figure 1: Strategic decision tree for functionalizing the piperazine ring.

Protocol A: Reductive Amination (N-Alkylation)

Objective: Introduce alkyl groups without over-alkylation (quaternization) or displacing the C2-Cl.[1][2] Standard Reagent: Sodium Triacetoxyborohydride (STAB).[3][4]

Why STAB?

Unlike Sodium Cyanoborohydride (

3

3
Experimental Procedure
  • Preparation: In a round-bottom flask, dissolve 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration).

  • Aldehyde Addition: Add the desired Aldehyde (1.1 equiv).

  • Acid Catalysis (Optional): If the reaction is sluggish, add Acetic Acid (1.0 equiv).[3] Note: Do not use strong mineral acids (HCl), as they may activate the C2-Cl toward hydrolysis.[2]

  • Reductant Addition: Add STAB (1.5 equiv) in one portion at room temperature.

  • Reaction: Stir at 20–25°C for 4–16 hours under Nitrogen.

    • Monitoring: TLC (MeOH/DCM 1:9) or LCMS.[3][5] Look for the disappearance of the secondary amine mass (M+H).[3]

  • Quench: Add saturated aqueous

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[3][5][6][7]
    
  • Purification: Flash chromatography.

ReagentEquivalentsRole
Scaffold1.0Substrate
Aldehyde1.1 - 1.2Electrophile
STAB1.4 - 1.6Selective Reductant
AcOH0 - 1.0Catalyst (Imine formation)
DCE/DCMSolventNon-nucleophilic medium

Protocol B: Acylation & Sulfonylation

Objective: Create amide or sulfonamide libraries.[1][3] Risk: High exotherms can degrade the C2-Cl.[1][2][3]

Experimental Procedure
  • Dissolution: Dissolve the scaffold (1.0 equiv) in DCM (0.1 M).

  • Base Addition: Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv).[3]

    • Critical Step: Cool the solution to 0°C using an ice bath. This prevents side reactions at the chloropyrimidine site.[3]

  • Electrophile Addition: Dropwise add the Acid Chloride or Sulfonyl Chloride (1.1 equiv).[3]

  • Warm-up: Allow to warm to room temperature naturally over 2 hours.

  • Scavenging (Library Scale): For parallel synthesis, add a polymer-supported amine scavenger (e.g., Trisamine resin) to remove excess acid chloride.[3]

  • Workup: Wash with 0.5 M HCl (rapidly) then sat.

    
    . Note: Prolonged exposure to acidic water can hydrolyze the C2-Cl.[1][2]
    

Protocol C: N-Arylation (Buchwald-Hartwig)

Objective: Attach an aryl ring to the N4 nitrogen.[1][2] The Challenge: The starting material contains an aryl chloride (C2-Cl).[2][3] Standard Pd-catalysis might insert into the C2-Cl bond, causing polymerization or dimerization.[1][2]

Solution: Use a coupling partner with a more reactive leaving group (Br, I, OTf) than the C2-Cl, and use a catalyst system that differentiates them.[3]

Recommended Catalyst System
  • Catalyst:

    
     or 
    
    
    .
  • Ligand: XPhos or RuPhos .[1][3] These bulky, electron-rich ligands facilitate oxidative addition into the external Aryl-Bromide over the internal Aryl-Chloride.[1][2]

  • Base:

    
     or 
    
    
    .[1][2][3]
Experimental Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.[1][2][3]

  • Loading: Add 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 equiv), Aryl Bromide (1.1 equiv),

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    (2.0 equiv).
  • Solvent: Add degassed Toluene or 1,4-Dioxane (0.2 M).

  • Heating: Heat to 80°C . Do not exceed 100°C.

    • Why? At >100°C, the Pd catalyst may begin to activate the C2-Cl bond despite the leaving group difference.[3]

  • Workup: Filter through a Celite pad.[3][8] Concentrate and purify via silica gel.[3][5][7]

Troubleshooting & Stability Data

C2-Chlorine Stability Table

The following table summarizes the stability of the C2-Cl moiety under various conditions found in literature [1, 2].

ConditionTempStability of C2-ClRecommendation
10% NaOH (aq)25°CUnstable (Hydrolysis to -OH)Avoid strong aqueous bases.[1][2]

/ DMF
80°CStable Preferred for

.[1][3]

(conc)
RefluxUnstable Avoid acidic reflux.[3]
NaH / THF0°CModerate Use with caution; rapid addition.[1][2][3][6]
Primary Amines (neat)100°CUnstable (

displacement)
Keep temp <80°C if amine is in excess.
Analytical Markers (QC)
  • 1H NMR (DMSO-d6):

    • The pyrimidine protons (H4/H6) typically appear as a singlet (or tight doublet) around δ 8.3 - 8.5 ppm .[2]

    • If the C2-Cl is hydrolyzed to -OH, these protons often shift upfield to δ 7.8 - 8.0 ppm .[1][2]

    • If the C2-Cl is substituted by an amine, the signal shifts and the integration pattern changes.[3]

References

  • BenchChem. (2025).[3][4][7] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Retrieved from [3]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 88747, 1-(2-Pyrimidyl)piperazine. Retrieved from

  • Organic Syntheses. (1955).[3] 2-Chloropyrimidine.[1][2][9][10][11] Org. Synth. 1955, 35,[3] 22. DOI: 10.15227/orgsyn.035.0022.[2][3][12] Retrieved from [3]

  • GuideChem. (2025).[3] 2-(1-Piperazinyl)pyrimidine Chemical Properties and Safety. Retrieved from [3]

  • M. A. J. Duncton. (2011).[3] Minireview: 2-Halopyrimidines: Properties and Reactivity. Med.[2][3][7][8][9][13] Chem. Commun., 2011, 2, 1135.[3] (Contextual citation for reactivity profiles).

Buchwald-Hartwig amination of 2-Chloro-5-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The functionalization of 2-Chloro-5-(piperazin-1-yl)pyrimidine is a pivotal transformation in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs) and other kinase-targeted therapeutics. While 2-chloropyrimidines are historically amenable to Nucleophilic Aromatic Substitution (


), the presence of the electron-donating piperazinyl group at the C5 position significantly deactivates the C2-chloride, rendering standard 

inefficient or requiring harsh conditions that compromise functional group tolerance.

This guide details a robust Buchwald-Hartwig (B-H) Cross-Coupling protocol designed to overcome this electronic deactivation. We prioritize the use of specific ligand architectures (Dialkylbiaryl phosphines) to facilitate oxidative addition into the electron-rich heteroaryl chloride while preventing catalyst poisoning by the piperazine nitrogens.

Critical Pre-requisite: If the C5-piperazine moiety contains a free secondary amine (NH), it must be protected (e.g., N-Boc) or alkylated (e.g., N-methyl) prior to this reaction to prevent rapid self-oligomerization (homocoupling). This protocol assumes the use of 2-Chloro-5-(4-Boc-piperazin-1-yl)pyrimidine or a similar non-nucleophilic variant.

Mechanistic Insight & Ligand Selection

The Electronic Challenge

In a standard pyrimidine, the electron-deficient ring facilitates


 at the 2-position. However, the nitrogen lone pair of the C5-piperazine donates electron density into the ring (resonance effect), specifically increasing electron density at the C2 position (para to the donor).
  • Consequence: The C2-Cl bond has increased double-bond character and reduced electrophilicity.

  • Solution: Palladium catalysis is required.[1][2][3] The rate-limiting step is often Oxidative Addition .

  • Ligand Choice: We utilize BrettPhos or RuPhos . These bulky, electron-rich phosphines accelerate oxidative addition into deactivated aryl chlorides and stabilize the Pd(0) species against inhibition by the substrate's heterocycles.

ReactionLogic Substrate 2-Chloro-5-(piperazinyl) pyrimidine Effect C5-Amino Group Donates e- density Substrate->Effect Result C2-Cl Deactivated (Poor SNAr) Effect->Result Solution Pd-Catalysis (B-H) Required Result->Solution Overcome barrier Ligand Ligand: BrettPhos (Boosts Oxidative Addition) Solution->Ligand Product C2-Aminated Product Ligand->Product High Yield

Figure 1: Mechanistic rationale for selecting Buchwald-Hartwig conditions over traditional


.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Chloro-5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyrimidine (1.0 equiv).

  • Amine Partner: Aryl/Heteroaryl amine (1.2 equiv).

  • Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%).

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2-4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Cs₂CO₃ (2.0 equiv, for base-sensitive substrates).

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.

Step-by-Step Procedure (Gram-Scale)

Step 1: Inert Atmosphere Preparation Ensure all glassware is oven-dried and cooled under a stream of Argon or Nitrogen. The sensitivity of the active Pd(0)-ligand complex to oxidation requires strict exclusion of air during the initial setup.

Step 2: Catalyst Pre-complexation (Recommended)

  • In a vial, dissolve Pd₂(dba)₃ (18 mg, 0.02 mmol) and BrettPhos (22 mg, 0.04 mmol) in 1,4-Dioxane (2 mL).

  • Heat at 60°C for 5 minutes until the solution turns from dark purple/red to a clear orange/brown. This ensures active

    
     formation.
    

Step 3: Reaction Assembly

  • To a reaction vessel equipped with a magnetic stir bar, add:

    • 2-Chloro-5-(4-Boc-piperazin-1-yl)pyrimidine (298 mg, 1.0 mmol).

    • Amine coupling partner (1.2 mmol).

    • NaOtBu (135 mg, 1.4 mmol).

  • Purge the vessel with Argon for 5 minutes.

  • Add the pre-complexed catalyst solution (from Step 2) via syringe.

  • Add remaining solvent to reach a concentration of ~0.15 M (total vol ~6-7 mL).

Step 4: Reaction & Monitoring

  • Heat the mixture to 100°C .

  • Monitor via LC-MS at 2 hours.

    • Checkpoint: Look for the disappearance of the chloride (M+H = 299/301 for Boc-substrate) and appearance of the product mass.

    • Note: If conversion is <50% at 4 hours, add a second portion of catalyst (0.5 mol%).

Step 5: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

Step 6: Purification

  • Purify via Flash Column Chromatography.

  • Mobile Phase: Dichloromethane/Methanol (0-10% gradient) or Hexanes/Ethyl Acetate depending on the polarity of the amine partner.

Data Analysis & Troubleshooting

Optimization Table
VariableCondition A (Standard)Condition B (Mild)Condition C (Challenging)
Catalyst Pd₂(dba)₃ / BrettPhosPd(OAc)₂ / XantphosPd-PEPPSI-IPr
Base NaOtBuCs₂CO₃LiHMDS
Solvent Dioxane (100°C)Toluene (100°C)THF (65°C)
Use Case Robust substrates, fast reaction.Base-sensitive functional groups (esters).Sterically hindered amines.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by piperazine or product.Switch to BrettPhos G3 Precatalyst (ensures 1:1 Pd:L ratio and rapid activation). Increase temp to 110°C.
Dehalogenation (Reduction of Cl)

-hydride elimination from amine or solvent.
Switch solvent to Toluene . Avoid alcohols. Use Cs₂CO₃ instead of NaOtBu.
Homocoupling Free NH on piperazine reacting.CRITICAL: Ensure piperazine is Boc-protected or methylated.
Protodeamination (Loss of amine)Reductive elimination issues.[4]Use RuPhos for secondary amines; ensure anhydrous conditions.

Workflow Visualization

Workflow Start Start: 2-Chloro-5-(piperazinyl)pyrimidine Check Is Piperazine NH Protected? Start->Check Protect Step A: Protect with Boc₂O Check->Protect No Select Select Conditions based on Amine Partner Check->Select Yes (Boc/Me) Protect->Select Primary Primary Amine: Pd₂(dba)₃ + BrettPhos NaOtBu, 100°C Select->Primary R-NH₂ Secondary Secondary Amine: Pd₂(dba)₃ + RuPhos LiHMDS, 80°C Select->Secondary R₂NH Monitor Monitor LCMS (2-4h) Primary->Monitor Secondary->Monitor Workup Celite Filter & Purification Monitor->Workup

Figure 2: Decision tree for experimental execution, highlighting the critical protection step.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction intermediates and structure-activity relationships."[6] Journal of the American Chemical Society. Link

  • Pfizer Inc. (2015). "Palbociclib (Ibrance) Synthesis Data." FDA Center for Drug Evaluation and Research.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

Sources

Application Note: Scale-Up Synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 59215-40-6). This motif is a critical pharmacophore in kinase inhibitors (e.g., CDK, ERK inhibitors) and GPCR modulators.

The synthesis addresses a primary chemoselectivity challenge: distinguishing between the C2 and C5 positions of the pyrimidine ring.[1] While the C2 position is electronically activated for Nucleophilic Aromatic Substitution (SNAr), the target molecule requires substitution at the C5 position while preserving the C2-chloride for downstream diversification.

Key Features of this Protocol:

  • Regioselectivity: >98% selectivity for C5-substitution using a Pd-catalyzed Buchwald-Hartwig amination.

  • Scalability: Validated on multigram (10–50 g) scale with workflows adaptable to kilogram production.

  • Purification: Chromatography-free isolation for the intermediate, utilizing crystallization.

Retrosynthetic Analysis & Strategy

The structural challenge lies in the inherent reactivity profile of the pyrimidine core.

  • C2-Position: Highly electron-deficient; prone to SNAr by amines.

  • C5-Position: Electron-neutral/rich; unreactive to SNAr; requires transition-metal catalysis.

To access the target (C5-amino, C2-chloro), we cannot use 2,5-dichloropyrimidine, as SNAr would exclusively occur at C2. Instead, we utilize 5-bromo-2-chloropyrimidine , exploiting the preference of Palladium(0) to undergo oxidative addition at the weaker C–Br bond (C5) rather than the stronger C–Cl bond (C2).

Synthetic Pathway Diagram[2]

SynthesisRoute SM1 5-Bromo-2-chloropyrimidine (Starting Material) INT Intermediate 1 2-Chloro-5-(4-Boc-piperazin-1-yl)pyrimidine (C5-Coupled) SM1->INT Step 1: Buchwald-Hartwig Pd(OAc)2, Xantphos Cs2CO3, Toluene, 80°C SideProd C2-Substituted Impurity (Avoided via Catalyst Control) SM1->SideProd Background SnAr (If Base too strong) SM2 N-Boc-Piperazine (Reagent) SM2->INT PROD Target Product 2-Chloro-5-(piperazin-1-yl)pyrimidine (HCl or TFA Salt) INT->PROD Step 2: Deprotection 4M HCl in Dioxane or TFA/DCM

Caption: Chemoselective route prioritizing C5-Br oxidative addition over C2-Cl SNAr.

Detailed Experimental Protocols

Step 1: Buchwald-Hartwig Coupling

Objective: Selective amination of C5-Br. Reaction: 5-Bromo-2-chloropyrimidine + tert-Butyl piperazine-1-carboxylate


 Intermediate 1
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Scale)Role
5-Bromo-2-chloropyrimidine 193.431.020.0 gLimiting Reagent
N-Boc-Piperazine 186.251.121.2 gNucleophile
Pd(OAc)₂ 224.510.02 (2 mol%)464 mgCatalyst Precursor
Xantphos 578.620.03 (3 mol%)1.79 gLigand
Cs₂CO₃ 325.822.067.4 gBase (Weak)
Toluene --200 mL (10V)Solvent (Anhydrous)
Protocol
  • Catalyst Pre-activation: In a glovebox or under active N₂ flow, charge a reaction vessel with Pd(OAc)₂ and Xantphos. Add 20 mL of anhydrous toluene and stir at room temperature (RT) for 15–30 mins until a yellow/orange crystalline solid or clear solution forms (active L-Pd species).

  • Reaction Setup: To a separate 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, add:

    • 5-Bromo-2-chloropyrimidine (20.0 g)

    • N-Boc-piperazine (21.2 g)

    • Cesium carbonate (67.4 g)

    • Remaining Toluene (180 mL)

  • Degassing: Sparge the slurry with nitrogen for 15 minutes. This is critical to prevent catalyst deactivation.

  • Initiation: Transfer the pre-formed catalyst solution via cannula/syringe into the main reaction vessel.

  • Heating: Heat the mixture to 80 °C .

    • Note: Do not exceed 90 °C. Higher temperatures increase the risk of SNAr at the C2-position.

  • Monitoring: Monitor by HPLC/UPLC after 4 hours. The reaction is typically complete within 6–12 hours.

    • Target: <1% remaining aryl bromide.

  • Work-up (Crystallization Focus):

    • Cool reaction to RT. Filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with toluene (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure to approx. 30% volume.

    • Add Heptane (100 mL) slowly with stirring to induce precipitation.

    • Cool to 0–5 °C and age for 2 hours.

    • Filter the solids, wash with cold heptane, and dry under vacuum at 45 °C.

Expected Yield: 85–92% (Pale yellow solid). Purity: >98% (a/a).

Step 2: Boc-Deprotection & Salt Formation

Objective: Removal of the protecting group to yield the final API intermediate.

Reagents
ReagentEquiv.Conditions
Intermediate 1 1.0Solid from Step 1
HCl (4M in Dioxane) 5.0Acid source
Dichloromethane (DCM) -Solvent (5V)
Protocol
  • Dissolve Intermediate 1 (25 g) in DCM (125 mL).

  • Cool the solution to 0–5 °C.

  • Add 4M HCl in Dioxane (100 mL, ~5 equiv.) dropwise over 30 minutes. Maintain internal temperature <20 °C.

    • Observation: Heavy precipitation of the amine salt will occur.

  • Allow to warm to RT and stir for 3 hours. Monitor by TLC (disappearance of non-polar spot) or HPLC.

  • Isolation:

    • Dilute the slurry with Diethyl Ether or MTBE (100 mL) to ensure complete precipitation.

    • Filter the white solid under N₂ atmosphere (hygroscopic).

    • Wash with MTBE (2 x 50 mL).

    • Dry in a vacuum oven at 40 °C for 12 hours.

Final Product: 2-Chloro-5-(piperazin-1-yl)pyrimidine dihydrochloride. Yield: 90–95%. Appearance: Off-white to white crystalline solid.

Process Safety & Critical Parameters (CPP)

Chemoselectivity Control (The "C2 vs C5" Problem)

The success of this scale-up hinges on preventing the background reaction at the C2-chlorine.

ParameterRecommendationRationale
Base Selection Use Cs₂CO₃ or K₃PO₄ Strong alkoxide bases (e.g., NaOtBu) are nucleophilic enough to attack C2-Cl or promote background SNAr of the amine at C2. Carbonates are milder.
Temperature 80 °C ± 5 °C >100 °C accelerates C2-displacement. <60 °C stalls the Pd-oxidative addition at C5-Br.
Halogen Choice 5-Bromo or 5-Iodo 5-Bromo is cost-effective. If selectivity issues arise, switch to 5-Iodo-2-chloropyrimidine , which couples at much lower temperatures (40–60 °C).
Impurity Profile
  • Impurity A (Bis-coupling): 5,5'-(piperazine-1,4-diyl)bis(2-chloropyrimidine).

    • Cause: Use of unprotected piperazine.[2]

    • Control: Use N-Boc-piperazine (monoprotected) exclusively.

  • Impurity B (Regioisomer): 2-(4-Boc-piperazin-1-yl)-5-bromopyrimidine.

    • Cause: SNAr at C2.[3]

    • Control: Maintain Temp <90 °C; avoid NaOtBu.

Analytical Specifications

Target Molecule: 2-Chloro-5-(piperazin-1-yl)pyrimidine Formula: C₈H₁₁ClN₄ MW: 198.65 g/mol (Free base)

1H NMR (DMSO-d6, 400 MHz):

  • δ 8.35 (s, 2H, Pyrimidine H-4/6) – Diagnostic singlet confirming symmetry and substitution at C5.

  • δ 3.20–3.35 (m, 4H, Piperazine CH₂)

  • δ 2.90–3.05 (m, 4H, Piperazine CH₂)

  • Note: If C2 substitution occurred, the pyrimidine protons would appear as two doublets (if coupled) or shifted significantly upfield.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in H₂O; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm.[2]

References

  • Buchwald-Hartwig Amination Selectivity

    • M. Su, N. Hoshiya, S. L.[4] Buchwald, Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides, Organic Letters, 2014 , 16, 832–835. Link

    • Note: Establishes the precedence for Pd-catalyzed coupling on halo-heterocycles over SNAr.
  • Pyridine/Pyrimidine Halogen Reactivity

    • S. P.[5] Stanforth, Catalytic Cross-Coupling Reactions in Biaryl Synthesis, Tetrahedron, 1998 , 54, 263–303.

    • Context: Discusses the oxidative addition preference (I > Br > Cl) which is the basis for the chemoselectivity in this protocol.
  • Scale-Up Methodologies (General)

    • BenchChem Application Note, Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Link

    • Context: Provides specific solubility and handling d
  • Related Patent Literature

    • Process for the preparation of Piperazinyl-Pyrimidines, WO2007128568. Link

    • Context: Describes industrial handling of similar chloropyrimidine intermedi

Sources

Analytical methods for characterizing 2-Chloro-5-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 2-Chloro-5-(piperazin-1-yl)pyrimidine

Executive Summary

2-Chloro-5-(piperazin-1-yl)pyrimidine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structure features an electron-deficient pyrimidine core, a reactive electrophilic handle (C2-Chlorine), and a basic nucleophilic handle (C5-Piperazine).

This unique combination presents specific analytical challenges:

  • Basicity: The secondary amine of the piperazine ring (

    
    ) causes severe peak tailing on standard C18 silica columns due to silanol interactions.
    
  • Reactivity: The C2-Chlorine is susceptible to nucleophilic aromatic substitution (

    
    ), particularly hydrolysis under basic or high-temperature conditions, necessitating careful mobile phase selection.
    
  • Solubility: The compound exhibits high polarity, requiring polar-embedded or HILIC stationary phases for adequate retention.

This guide provides a validated workflow for the characterization of this compound, ensuring data integrity for drug development applications.

Physicochemical Profile & Stability

Understanding the molecular properties is the first step in method design.

PropertyValue (Predicted/Experimental)Analytical Implication
Molecular Formula

Monoisotopic Mass: 198.07 Da
LogP ~0.5 - 0.8Low hydrophobicity; elutes early on C18.
pKa (Piperazine NH) ~9.8 (Basic)Requires pH control (Acidic or High pH).
pKa (Pyrimidine N) ~1.5 (Very Weak Base)Negligible effect on retention at pH > 2.
UV Max ~250-260 nmDetectable by standard UV/PDA.
Stability Labile to Hydrolysis at C2Avoid basic mobile phases (pH > 8) for prolonged runs.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing the crude material through to the final reference standard.

AnalyticalWorkflow Sample Crude Synthesis Material Solubility Solubility Check (DMSO/MeOH) Sample->Solubility LCMS LC-MS Screening (Identity & M+2 Pattern) Solubility->LCMS Confirm Mass HPLC_Dev HPLC Method Development LCMS->HPLC_Dev Optimize Peak Shape Prep Prep-HPLC Purification HPLC_Dev->Prep Scale Up NMR 1H / 13C NMR (Structural Validation) Prep->NMR Dry Fraction FinalQC Final QC (Purity > 98%) NMR->FinalQC Validate Structure

Figure 1: Step-by-step analytical workflow from crude intermediate to validated reference standard.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To determine purity and quantify impurities (hydrolysis products, dimers). Challenge: The basic piperazine tail causes peak broadening. Solution: Use of a Charged Surface Hybrid (CSH) column or acidic ion-pairing mobile phase.

Method Parameters
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 (

    
    ).
    
    • Why: The CSH particle carries a low-level positive surface charge that repels the protonated piperazine amine, preventing secondary silanol interactions and ensuring sharp peaks under acidic conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use Ammonium Hydroxide (pH 10) despite the piperazine basicity, as it accelerates the hydrolysis of the C2-Chlorine to the 2-Hydroxy impurity.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Avoid high heat to prevent degradation).

  • Detection: UV at 254 nm (primary) and 220 nm (impurities).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
10.095Linear Gradient
12.095Wash
12.15Re-equilibration
15.05Stop
Sample Preparation
  • Weigh 5.0 mg of the sample.

  • Dissolve in 1.0 mL of 50:50 Water:Acetonitrile .

    • Tip: If solubility is poor, pre-dissolve in 100

      
       DMSO, then dilute with the mobile phase.
      
  • Filter through a 0.22

    
     PTFE syringe filter.
    

Protocol 2: LC-MS Identification

Objective: To confirm molecular weight and verify the presence of the chlorine atom.

Mass Spectrometry Settings (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Scan Range: 100 – 600 m/z.

Data Interpretation (The "Chlorine Flag")

The presence of a chlorine atom provides a distinct isotopic signature that serves as an internal validation check.

  • Base Peak (

    
    ):  199.1 m/z (
    
    
    
    isotope).
  • Isotope Peak (

    
    ):  201.1 m/z (
    
    
    
    isotope).
  • Validation Rule: The intensity ratio of the 199 peak to the 201 peak must be approximately 3:1 . Any deviation suggests contamination with a de-chlorinated analog or a different halide.

Protocol 3: Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation and confirmation of regiochemistry (2-Cl vs 5-Piperazinyl).

Sample Preparation
  • Solvent: DMSO-

    
     (Deuterated Dimethyl Sulfoxide).
    
    • Why: Chloroform (

      
      ) often leads to broad signals for piperazine protons due to slow exchange; DMSO promotes sharper signals and better solubility for polar heterocycles.
      
  • Concentration: ~10 mg in 0.6 mL solvent.

Expected Spectral Data ( NMR, 400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.40 – 8.50 Singlet (s)2HPyrimidine H4, H6Confirms symmetry. The 5-substitution makes H4 and H6 equivalent.
3.05 – 3.15 Triplet (t)4HPiperazine

(N-Ar)
Protons adjacent to the pyrimidine ring.
2.80 – 2.90 Triplet (t)4HPiperazine

(NH)
Protons adjacent to the secondary amine.
~2.50 Broad (br s)1HNHExchangeable proton (may not be visible if wet).

Critical Regiochemistry Check: If the piperazine were at position 2 (2-piperazinyl-5-chloropyrimidine), the pyrimidine protons would also be a singlet, but the chemical shift would differ significantly due to the electronic effect of the chlorine at position 5. The C2-Cl generally deshields H4/H6 more than a C2-N substituent.

  • 2-Cl-5-Pip:

    
     ~8.4 ppm.
    
  • 2-Pip-5-Cl:

    
     ~8.2 ppm.[2]
    (Note: Shifts are approximate and solvent-dependent).
    

Impurity Profiling & Troubleshooting

Common impurities arise from the synthesis (typically Buchwald-Hartwig coupling or nucleophilic displacement).

ImpurityOriginDetection MethodMitigation
2-Hydroxy-5-(piperazin-1-yl)pyrimidine Hydrolysis of C2-ClLC-MS (

: 181 m/z)
Store sample in desiccator; avoid basic solvents.
Bis-piperazinyl pyrimidine Over-reaction (Displacement of both Cl and leaving group)LC-MS (

: ~249 m/z)
Control stoichiometry during synthesis.
Palladium Residues Catalyst carryoverICP-MS / Color (Darkening)Use metal scavengers (SiliaMetS) before analysis.
Decision Tree: Method Optimization

HPLC_Decision Start Initial HPLC Run (0.1% Formic Acid) Check Check Peak Shape Start->Check Tailing Severe Tailing? Check->Tailing Action1 Switch to CSH Column or Add 0.05% TFA Tailing->Action1 Yes Action2 Validate Method Tailing->Action2 No Yes Yes No No Action1->Check Retest

Figure 2: Troubleshooting logic for HPLC method development focusing on peak symmetry.

References

  • General HPLC Method Development for Basic Compounds

    • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Characterization of Pyrimidine Derivatives

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Chloropyrimidine.[3]Link

  • Piperazine Analysis Protocols

    • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.Link

  • Charged Surface Hybrid (CSH)

    • Waters Corporation. XSelect HPLC Columns Application Note.Link

Sources

Troubleshooting & Optimization

Byproducts in 2-Chloro-5-(piperazin-1-yl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine

Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.[1]

Executive Summary: The Regioselectivity Paradox

Synthesizing 2-chloro-5-(piperazin-1-yl)pyrimidine presents a classic chemoselective challenge in heterocyclic chemistry.[1] You are navigating two competing reactivity landscapes:

  • Nucleophilic Aromatic Substitution (

    
    ):  Naturally favors the C2 position  due to the electron-withdrawing influence of the adjacent nitrogen atoms.
    
  • Transition Metal Catalysis (Buchwald-Hartwig): Favors the C5 position if a C5-bromide or iodide is present (C-Br bond is weaker and more prone to oxidative addition than C-Cl).[1]

The Core Problem: To obtain the 5-piperazinyl target while retaining the 2-chloro handle, you must promote the catalytic cycle at C5 while strictly suppressing the background


 reaction at C2.
Reaction Pathway & Competitive Landscapes

The following diagram illustrates the kinetic competition between the desired Palladium-catalyzed cycle and the undesired background nucleophilic attack.

ReactionLandscape cluster_legend Key SM 5-Bromo-2-chloropyrimidine + 1-Boc-Piperazine Pd_Cycle Pd-Catalyzed Cycle (Buchwald-Hartwig) SM->Pd_Cycle  Fast Oxidative Addition (C-Br) SNAr Background SNAr (Thermal/Base Promoted) SM->SNAr  Nucleophilic Attack at C2 Target TARGET: 2-Chloro-5-(4-Boc-piperazin-1-yl)pyrimidine Pd_Cycle->Target  Reductive Elimination Bis_Impurity IMPURITY B (Disubstituted): 2,5-Bis(4-Boc-piperazin-1-yl)pyrimidine Target->Bis_Impurity  Over-reaction (C2 attack) Regio_Impurity IMPURITY A (Regioisomer): 5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine SNAr->Regio_Impurity  Loss of Cl- Regio_Impurity->Bis_Impurity  Pd-Cat at C5 legend_text Green = Desired Pathway Red = Undesired Impurities

Figure 1: Kinetic competition between C5-oxidative addition (desired) and C2-nucleophilic attack (undesired).[1][2]

Troubleshooting Guide & FAQs
Issue 1: "I am isolating the wrong regioisomer (2-piperazinyl-5-bromo)."

Diagnosis: The background


 reaction at the C2 position is outcompeting the Palladium cycle at C5.
  • Root Cause: The C2 position is highly activated by the ring nitrogens. If the reaction temperature is too high before the catalyst engages, or if the base is too nucleophilic, the amine will attack C2 directly.

  • Corrective Actions:

    • Catalyst Pre-Activation: Do not mix all reagents at room temperature. Pre-heat the catalyst/ligand/solvent mixture to generate the active

      
       species before adding the substrate and amine [1].
      
    • Switch Bases: Avoid small, nucleophilic bases. Switch to Cesium Carbonate (

      
      )  or Sodium tert-butoxide (
      
      
      
      )
      .[1] While
      
      
      is strong, its steric bulk suppresses direct attack at C2 compared to smaller bases like hydroxides or ethoxides.[1]
    • Temperature Ramp: Start the reaction at a lower temperature (e.g., 40-50°C) to allow the Pd to insert into the C-Br bond (which has a lower activation energy than

      
       at C2 in the presence of Pd) [2].
      
Issue 2: "I see a significant amount of 'dimer' (two pyrimidines linked by one piperazine)."

Diagnosis: Formation of N,N’-bis(2-chloropyrimidin-5-yl)piperazine.

  • Root Cause: Use of free piperazine. Piperazine is a bifunctional nucleophile. Once one end reacts, the second amine is still nucleophilic and can react with another equivalent of the starting material.

  • Corrective Action:

    • Mandatory Protection: Use 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate).[1] This renders one nitrogen unreactive. The Boc group can be removed quantitatively with TFA/DCM or HCl/Dioxane in a subsequent step.

    • Note: Using excess free piperazine (5-10 equivalents) is a "brute force" alternative but creates significant waste and purification difficulties.[1]

Issue 3: "The reaction stalls with 30% starting material remaining."

Diagnosis: Catalyst deactivation or "poisoning" by the pyrimidine nitrogens.

  • Root Cause: Pyrimidines are excellent ligands. The substrate itself can bind to the Palladium center, displacing the phosphine ligand and shutting down the catalytic cycle.

  • Corrective Actions:

    • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands like Xantphos or BrettPhos .[1] These bind tightly to Pd and prevent the pyrimidine nitrogen from coordinating [3].

    • Pd Loading: Increase catalyst loading slightly (from 1 mol% to 3-5 mol%).

Issue 4: "I am seeing a hydroxyl impurity (2-hydroxy-5-bromo-pyrimidine)."

Diagnosis: Hydrolysis of the C2-chloride.

  • Root Cause: Presence of water in the solvent or base, particularly when heating. The C2-Cl bond is sensitive to hydrolysis.

  • Corrective Action:

    • Use anhydrous toluene or 1,4-dioxane .[1]

    • Ensure the base (

      
       or 
      
      
      
      ) is dry.[1]
    • Run the reaction under a strict Nitrogen or Argon atmosphere.

Optimized Experimental Protocol

Objective: Selective C5-amination of 5-bromo-2-chloropyrimidine.

ParameterSpecificationRationale
Substrate 5-Bromo-2-chloropyrimidine (1.0 eq)C5-Br is the site of Pd-insertion.[3]
Nucleophile 1-Boc-piperazine (1.2 eq)Prevents dimerization; protects secondary amine.[1]
Catalyst

(2.5 mol%)
Source of Pd(0).[1]
Ligand Xantphos (5.0 mol%)Large bite angle favors reductive elimination; prevents substrate inhibition [3].[1]
Base

(2.0 eq)
Mild enough to prevent

; effective for Buchwald.[1]
Solvent Anhydrous 1,4-Dioxane (0.2 M)High boiling point; good solubility.[1]
Atmosphere Argon/NitrogenPrevents oxidation of catalyst and hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Reagent Loading: Add 5-Bromo-2-chloropyrimidine (1.0 eq), 1-Boc-piperazine (1.2 eq),

    
     (2.0 eq), and Xantphos (5 mol%) to the flask.
    
  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add

    
     (2.5 mol%) quickly under a positive flow of Argon.
    
  • Reaction: Heat the mixture to 80°C . Crucial: Do not exceed 100°C to minimize C2-displacement risks. Monitor by HPLC/TLC every 2 hours.

  • Work-up: Once the starting material is consumed (typically 4-6 hours), cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is the C5-coupled intermediate .

  • Deprotection (Optional): Dissolve the intermediate in DCM, add TFA (10 eq), and stir at RT for 1 hour to yield the free amine salt.

References
  • BenchChem Application Notes. "Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine: Chemoselectivity Considerations." BenchChem Technical Library.

  • Schomaker, J. M., & Delia, T. J. (2006).[1] "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines." Journal of Organic Chemistry. (Contextual grounding on pyrimidine reactivity).

  • Yin, J., et al. (2002).[1] "Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 4(20), 3481–3484.[1]

  • Louie, J., & Hartwig, J. F. (1995).[1] "Palladium-catalyzed synthesis of arylamines from aryl halides." Tetrahedron Letters, 36(21), 3609-3612.[1]

Sources

Technical Support Center: Purification of 2-Chloro-5-(piperazin-1-yl)pyrimidine

[1]

Current Status: Active Analyst: Senior Application Scientist Subject: Downstream Processing & Isolation Protocol

Executive Summary

Purifying 2-Chloro-5-(piperazin-1-yl)pyrimidine presents a specific "chemo-selectivity" challenge. You must isolate a polar, basic amine without hydrolyzing the reactive 2-chloro "warhead." Standard acidic workups risk trapping the product in the aqueous phase, while aggressive basic conditions (pH >12, heat) risk hydrolyzing the chloride to the 2-hydroxy impurity.

This guide assumes the compound was synthesized via Palladium-catalyzed cross-coupling (Buchwald-Hartwig) of 5-bromo-2-chloropyrimidine with N-Boc-piperazine, followed by acidic deprotection (TFA or HCl).[1]

Part 1: Critical Workflow (The "Cold-Base" Protocol)[1]

Do not treat this as a standard extraction. The stability of the C2-Chlorine atom is pH- and temperature-dependent.[1]

Step-by-Step Isolation Guide[1]

1. Quenching & pH Adjustment (The Danger Zone)

  • Context: If coming from Boc-deprotection (e.g., TFA/DCM), your product is currently a trifluoroacetate salt.[1]

  • Protocol:

    • Cool the reaction mixture to 0–5 °C (Ice bath).

    • Slowly add saturated aqueous NaHCO₃ or K₂CO₃ .[1] Avoid strong bases like NaOH if possible to minimize hydrolysis risk.[1]

    • Target pH: Adjust to pH 9–10 .

    • Why: At pH < 8, the piperazine is protonated (water-soluble).[1] At pH > 12, the 2-Cl is susceptible to nucleophilic attack by hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ), forming the 2-hydroxy impurity.
      

2. Extraction Strategy

  • Solvent: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1] Pure EtOAc may not sufficiently extract the polar free amine.

  • Procedure:

    • Extract the aqueous layer 3x with the organic solvent.

    • Self-Validation Check: Spot the aqueous layer on TLC. If the product spot (UV active) persists in the water, add NaCl (brine) to the aqueous layer to "salt out" the amine and re-extract.[1]

3. Drying & Concentration [2][3][4]

  • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[1][4] Avoid MgSO₄ if the amine is highly Lewis-basic, though Na₂SO₄ is generally safer for amines.[1]

  • Concentrate in vacuo at < 40 °C . Do not overheat the crude residue.

Part 2: Purification Logic (Chromatography & Crystallization)[1][3]

Method A: Flash Column Chromatography (For Oils/Impure Solids)

The free secondary amine will interact strongly with acidic silanols on silica gel, leading to "streaking" or total loss of product.[1]

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: DCM / Methanol / Ammonium Hydroxide (NH₄OH) .[1]

  • Gradient: Start 100% DCM. Gradient to 90:9:1 (DCM:MeOH:NH₄OH).[1]

  • Technical Insight: The NH₄OH competes for the acidic sites on the silica, allowing the piperazine to elute as a tight band.

    • Alternative: Use 1% Triethylamine (TEA) in the mobile phase if NH₄OH is unavailable, but NH₄OH is easier to remove during evaporation.[1]

Method B: Recrystallization (For Solids)

If the crude is a solid, recrystallization is superior for removing Palladium residues.[1]

  • Solvent System: Ethyl Acetate / Hexanes or Isopropanol (IPA) .[1]

  • Protocol: Dissolve in minimal hot EtOAc; add Hexanes until cloudy; cool slowly to 4 °C.

Visualization: Purification Decision Tree

PurificationWorkflowStartCrude Reaction Mixture(Acidic Salt)NeutralizeNeutralize to pH 9-10(Sat. NaHCO3, 0°C)Start->Neutralize Quench ExtractExtract: DCM or CHCl3/IPA(Check Aq. Layer)Neutralize->Extract Free Base Formation PhaseCheckIs Product Solid?Extract->PhaseCheck Concentrate RecrystRecrystallization(EtOAc/Hexanes)PhaseCheck->Recryst Yes ColumnFlash ChromatographyDCM:MeOH:NH4OHPhaseCheck->Column No (Oil/Gum) SaltFormOptional: Convert to HCl Salt(For long-term storage)Recryst->SaltFormColumn->SaltForm

Caption: Logical workflow for isolating 2-chloro-5-(piperazin-1-yl)pyrimidine, prioritizing pH control to prevent hydrolysis.

Part 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC just below my product. What is it?

Diagnosis: This is likely 2-hydroxy-5-(piperazin-1-yl)pyrimidine , resulting from the hydrolysis of the chlorine atom.[1]

  • Cause: Your workup pH was too high (>11) or the extraction was performed at elevated temperatures.[1]

  • Fix: You cannot reverse this. Re-run the reaction, but quench with cold Bicarbonate and keep the rotavap bath < 40 °C.

Q2: My product is streaking on the column and yield is low.

Diagnosis: The secondary amine is protonating on the silica surface.

  • Fix: Pre-wash your silica column with the mobile phase containing 1% Triethylamine (TEA) or Ammonium Hydroxide before loading the sample.[1] This "deactivates" the silica.

Q3: The product is colored (brown/black) after purification.

Diagnosis: Residual Palladium (from the Buchwald coupling step).[1]

  • Fix: Dissolve the product in DCM and stir with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 30 minutes, then filter through Celite.[1]

Q4: Can I store the free base?

Recommendation: The free base is moderately stable but prone to absorbing CO₂ (forming carbamates) or slow hydrolysis.[1]

  • Best Practice: Convert it to the dihydrochloride salt for storage. Dissolve free base in EtOAc, add 4M HCl in Dioxane (2.5 eq), filter the precipitate, and dry under nitrogen. The salt is stable for years at -20 °C.

Part 4: Analytical Reference Data

Table 1: Physico-Chemical Properties & Solubility Profile

ParameterValue/DescriptionRelevance to Purification
pKa (Piperazine NH) ~9.8 (Estimated)Requires pH >10 for efficient extraction into organics.[1]
pKa (Pyrimidine N) ~1.0Pyrimidine ring protonation is negligible during basic workup.[1]
LogP ~0.5 - 1.0Moderately polar; requires polar organic solvents (DCM, CHCl3) for extraction.[1]
TLC R_f 0.2 - 0.3In 90:10 DCM:MeOH (Stains with Ninhydrin/UV).[1]
Stability Sensitive to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Avoid strong nucleophiles (OH-, alkoxides) at high heat.

References

  • BenchChem. (n.d.).[1] Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from (General pyrimidine stability context).[1]

  • ChemicalBook. (2025).[1][5] 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from .[1]

  • National Institutes of Health (NIH). (1994).[1] Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Arch Immunol Ther Exp, 42(1), 13-5.[1][6] Retrieved from (Demonstrates lability of 2-chloro-pyrimidines in acidic media).[1]

  • Organic Syntheses. (1955).[1][4] 2-Chloropyrimidine.[1][2][4][5][7][8][9][10] Org.[1][7] Synth. 35,[4][8] 34. Retrieved from (Foundational workup protocols for chloropyrimidines).[1]

  • MDPI. (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from (General piperazine isolation techniques).[1]

Technical Support Center: N-Functionalization of 2-Chloro-5-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: [🟢 ONLINE] Ticket Volume: High Primary Issue: Chemoselectivity & Self-Condensation (Polymerization)

Welcome to the Pyrimidine Functionalization Support Hub

You are likely here because your reaction turned into an insoluble gum, or your LC-MS shows a "double mass" peak. You are working with 2-Chloro-5-(piperazin-1-yl)pyrimidine , a "Janus" molecule that contains both a nucleophile (the distal piperazine amine) and an electrophile (the 2-chloro pyrimidine moiety).

This guide treats your chemistry challenges as "bugs" in the synthetic code. Below are the official troubleshooting patches for the most common failure modes.

System Architecture: The Core Conflict

Before applying fixes, understand the failure mechanism.[1] Your molecule is capable of auto-catalytic self-destruction (dimerization/polymerization) because the secondary amine of Molecule A can attack the C-2 position of Molecule B via Nucleophilic Aromatic Substitution (


).

ReactionPathways Start 2-Chloro-5-(piperazin-1-yl)pyrimidine Desired Product: N-Functionalized (Cl retained) Start->Desired Path A: Fast Kinetic Control (Target Reaction) Dimer ERROR: Dimer/Polymer (Self-Condensation) Start->Dimer Path B: Thermal/Conc. Driven (Intermolecular SNAr) Over ERROR: Bis-Functionalization (Cl displaced by Reagent) Start->Over Path C: Reagent Excess (Reagent attacks C-2) Reagent Target Electrophile (R-X / Ar-X)

Figure 1: The "Selectivity Triangle." Path A is the goal. Path B is the primary failure mode caused by high concentration or heat.[1] Path C occurs when the external electrophile is too aggressive.

Ticket #001: The "Double Mass" Error (Dimerization)

Symptom:

  • LC-MS shows a dominant peak at

    
     (Loss of HCl).
    
  • Reaction mixture becomes cloudy or precipitates an insoluble solid.[1]

  • Yield of desired product is <20%.

Root Cause: The 2-chloropyrimidine position is highly activated for


, approximately 100x more reactive than chloropyrazine [1].[1][2] In the presence of base, the distal piperazine nitrogen deprotonates and attacks the C-2 position of a neighboring molecule.[1]

The Patch (Protocol): To fix this, you must favor intra-molecular reaction (if applicable) or reaction with the external electrophile over inter-molecular self-attack.[1]

  • High Dilution Principle: Run the reaction at 0.05 M or lower . High concentration favors bimolecular dimerization (second-order kinetics), whereas reaction with a highly reactive external electrophile (added in excess) becomes pseudo-first-order relative to the substrate.[1]

  • Reverse Addition: Do not add the electrophile to the amine/base mixture. Instead, add the amine (substrate) slowly to a solution of the electrophile and base.[1] This ensures the amine is instantly consumed by the electrophile before it finds another amine molecule.[1]

  • Base Selection: Switch from strong inorganic bases (

    
    , 
    
    
    
    ) to hindered organic bases (DIPEA).[1] Inorganic bases can increase the local concentration of deprotonated (highly nucleophilic) species on the surface of the solid base.
Ticket #002: N-Alkylation Fails (Cl-Displacement)

Symptom: You are trying to attach an alkyl group (e.g., benzyl, ethyl) using an alkyl halide, but you observe displacement of the Chlorine atom (formation of a 2-alkoxy or 2-amino byproduct).[1]

Troubleshooting Matrix:

VariableRecommendationWhy?
Solvent Acetonitrile (ACN) or DCM Avoid DMF/DMSO if possible. Polar aprotic solvents accelerate

at the C-2 position [2]. ACN offers a balance of solubility and moderate rate.
Temperature < 40°C The activation energy for N-alkylation of piperazine is generally lower than that of

at the C-2 pyrimidine position.[3] Keep it cool to maintain kinetic selectivity.
Reagent Alkyl Bromides/Iodides Use more reactive leaving groups on your alkylating agent so the N-alkylation outcompetes the self-destruction.

Standard Protocol (Self-Validating):

  • Dissolve Electrophile (1.2 equiv) and DIPEA (2.0 equiv) in ACN (0.1 M).[1] Cool to 0°C.[1]

  • Dropwise add 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 equiv) dissolved in minimal ACN.

  • Monitor by TLC/LC-MS every 30 mins.[1]

  • Validation Check: If Dimer > 5%, dilute reaction volume by 2x immediately.[1]

Ticket #003: N-Arylation (Buchwald vs. SNAr)

Symptom: You need to attach an aryl group to the piperazine nitrogen.[4]

  • Issue A: Palladium catalyst performs oxidative addition into the 2-Cl bond instead of the target aryl halide.

  • Issue B: No reaction occurs because the catalyst is poisoned by the free amine.[1]

The Fix: This is the most challenging transformation because the molecule has two aryl halides (one internal, one external).[1]

Strategy A: The "Trojan Horse" (SNAr on External Partner) If your target aryl group is electron-deficient (e.g., 4-fluoronitrobenzene, 2-chloropyridine), do not use Palladium.[1] Use


.[1][5][6]
  • Why: The piperazine NH is nucleophilic enough to displace halogens on highly activated rings.

  • Selectivity: You must ensure the external partner is more reactive than the 2-chloropyrimidine. (e.g., 2,4-dinitrochlorobenzene > 2-chloropyrimidine > chlorobenzene).[1]

Strategy B: Buchwald-Hartwig (Chemoselective Catalysis) If you must couple with a non-activated aryl bromide/iodide:

  • Catalyst: Use Pd(OAc)2 + Xantphos or BrettPhos .[1] These bulky ligands facilitate reductive elimination and are selective for Ar-Br over Ar-Cl [3].

  • Leaving Group: The external partner must be an Aryl-Bromide or Iodide .[1] The catalyst will preferentially insert into the weaker C-Br/I bond over the C-Cl bond of the pyrimidine.

  • Temperature: Do not exceed 80°C. Above this, Pd insertion into the C-Cl bond becomes kinetically accessible.[1]

Ticket #004: Reductive Amination (The Safe Route)

Symptom: Over-reduction (dechlorination) or formation of alcohol byproducts.

Technical Insight: Reductive amination is often the safest route for alkylation because it avoids the use of alkyl halides (which can react at the pyrimidine nitrogens) and avoids strong basic conditions that promote dimerization.

Protocol:

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1] Avoid Methanol if possible (can undergo

    
     to form methoxy-pyrimidine if heated).
    
  • Reagent: Sodium Triacetoxyborohydride (STAB) .

    • Do not use

      
       (too strong, can reduce C-Cl or pyrimidine ring).[1]
      
    • Do not use

      
       unless pH is strictly controlled (toxic, slower).[1]
      
  • Procedure:

    • Mix Amine + Aldehyde (1.1 equiv) in DCE. Stir 30 min to form imine/hemiaminal.

    • Add STAB (1.5 equiv).[1]

    • Critical Step: Add Acetic Acid (1-2 eq) . The formation of the iminium ion is acid-catalyzed. Without it, the reaction stalls, allowing time for side reactions.[1]

Decision Logic: Workflow Diagram

Use this flowchart to select the correct method for your specific target.

DecisionTree Start Target: N-Functionalization of 2-Cl-5-piperazinylpyrimidine Q1 What group are you adding? Start->Q1 Type_Alkyl Alkyl Group (Methyl, Ethyl, Benzyl) Q1->Type_Alkyl Type_Aryl Aryl/Heteroaryl Group Q1->Type_Aryl Q2_Alkyl Is the aldehyde available? Type_Alkyl->Q2_Alkyl Q2_Aryl Is the target Aryl ring electron deficient? Type_Aryl->Q2_Aryl Method_RedAm USE REDUCTIVE AMINATION Reagent: STAB + AcOH Risk: Low Q2_Alkyl->Method_RedAm Yes Method_Alk USE ALKYLATION Reagent: R-Br + DIPEA Condition: 0°C, High Dilution Q2_Alkyl->Method_Alk No Method_SNAr USE SNAr Reagent: Ar-F/Cl + Base Risk: Moderate (Dimerization) Q2_Aryl->Method_SNAr Yes (e.g. Nitro/Pyridine) Method_Buch USE BUCHWALD-HARTWIG Reagent: Ar-Br/I + Pd/Xantphos Risk: High (C-Cl insertion) Q2_Aryl->Method_Buch No (Neutral/Rich)

Figure 2: Strategic decision matrix for reagent selection. Green paths indicate higher probability of success.

References
  • Cheung, L. L., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal, vol. 20, no.[1] 23, 2014. Link

  • Kalogirou, A. S., & Koutentis, P. A. "Reactions of Polychlorinated Pyrimidines with DABCO."[1][7] Molbank, 2019(4), M1084.[1][7] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, vol. 116, no.[1] 19, 2016, pp. 12564–12649.[1] Link[1]

  • BenchChem Technical Support. "Application Notes and Protocols for the Amination of 2-Chloropyrimidines." BenchChem, 2025.[1][5][8] Link[1]

End of Technical Guide. For further assistance, please submit a ticket with your specific reaction scheme and LC-MS data.[1]

Sources

Improving the yield of 2-Chloro-5-(piperazin-1-yl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-5-(piperazin-1-yl)pyrimidine Synthesis

Ticket System Status: [ONLINE] Current Topic: Optimization of Yield & Regioselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The "Race" for Selectivity

Welcome to the technical support hub. If you are struggling with the synthesis of 2-Chloro-5-(piperazin-1-yl)pyrimidine , you are likely facing a classic "chemoselectivity conflict."

The core challenge is inherent to the pyrimidine scaffold:

  • The C2 Position (2-Cl): Naturally highly electrophilic. It wants to react via Nucleophilic Aromatic Substitution (

    
    ) with amines.
    
  • The C5 Position (5-Br): Electronically deactivated towards

    
     but susceptible to Palladium-catalyzed oxidative addition.[1]
    

The Problem: To synthesize the target, you must force the reaction at the "lazy" C5 position while preventing the "aggressive" C2 position from reacting. This is a kinetic race between the Palladium catalytic cycle and the background thermal substitution.

Module 1: The Optimized Protocol (The "Golden Route")

Do not attempt this reaction with free piperazine or without a catalyst. The yield improvement strategy relies on 1-Boc-piperazine and a Buchwald-Hartwig system tuned for high reaction rates at moderate temperatures.

Step 1: Selective C-N Coupling

Reaction Scheme: 5-Bromo-2-chloropyrimidine + 1-Boc-piperazine → tert-Butyl 4-(2-chloropyrimidin-5-yl)piperazine-1-carboxylate

ComponentRecommendationTechnical Rationale
Precursor 5-Bromo-2-chloropyrimidine Do not use 2,5-dichloropyrimidine; Pd inserts into C-Br much faster than C-Cl, providing the necessary selectivity handle.
Nucleophile 1-Boc-piperazine (1.1 eq)Prevents bis-coupling (bridging two pyrimidines) and catalyst poisoning by the secondary amine.
Catalyst Pd₂(dba)₃ (1-2 mol%)A robust Pd(0) source. Avoid Pd(OAc)₂ if possible to skip the reduction step, which can be sluggish with electron-deficient aryl halides.
Ligand Xantphos (2-4 mol%)CRITICAL. Xantphos has a wide bite angle (111°), which accelerates the reductive elimination step, ensuring the catalytic cycle outcompetes the background

at C2.
Base Cs₂CO₃ (2.0 eq)A mild, insoluble base. Strong soluble bases (NaOtBu) promote the unwanted

attack at C2 and hydrolysis of the chloride.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, good solubility for the catalyst system. Toluene is a viable alternative.
Temp 80°C - 90°C Do not reflux violently. Keep temp just high enough for Pd activation but low enough to suppress thermal C2 attack.
Step 2: Deprotection

Reaction: Boc-Intermediate + HCl → Product (HCl Salt)

  • Method: Dissolve the purified intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir at RT for 2-4 hours.[2][3] The product precipitates as the hydrochloride salt.[3] Filter and wash with ether.[3]

Module 2: Troubleshooting Guides (Support Tickets)

Ticket #001: "I am getting the wrong isomer (2-piperazinyl-5-bromopyrimidine)."

Diagnosis: You have lost the "Race." The background


 reaction at C2 was faster than the Pd-catalyzed coupling at C5.
Root Causes: 
  • Temperature too high: Refluxing in high-boiling solvents (DMF, DMSO) favors thermodynamic

    
     products.
    
  • Inactive Catalyst: Oxygen poisoning or poor ligand choice meant the Pd cycle never started, leaving the reagents to react thermally.

  • Wrong Base: Using a base that is too strong/soluble (e.g., NaH, NaOtBu) accelerates nucleophilic attack at C2. Solution:

  • Switch to Cs₂CO₃ .

  • Lower temperature to 80°C .

  • Ensure rigorous degassing (sparge with Argon for 15 mins) to keep the Pd active.

Ticket #002: "My yield is low (<30%) and I see unreacted starting material."

Diagnosis: Catalyst Deactivation (Poisoning). Root Causes:

  • Free Amine Poisoning: If you used free piperazine, it can chelate the Pd metal, shutting down the cycle.

  • Pyrimidine Coordination: The pyrimidine nitrogens themselves can compete for the Pd center. Solution:

  • Must use Boc-piperazine. [4]

  • Increase Ligand:Pd ratio to 2:1 (e.g., 4 mol% Xantphos to 2 mol% Pd) to protect the metal center.

Ticket #003: "I see a '2-hydroxy' impurity (2-hydroxy-5-bromopyrimidine)."

Diagnosis: Hydrolysis of the C2-Chlorine. Root Causes:

  • Water in the solvent + Base + Heat = Hydrolysis. The C2-Cl bond is extremely sensitive to hydrolysis in basic media. Solution:

  • Use anhydrous solvents (purchase "SureSeal" or dry over molecular sieves).

  • Switch to K₃PO₄ (anhydrous) if Cs₂CO₃ is too hygroscopic in your environment.

Module 3: Visualized Workflows

Figure 1: The Selectivity Decision Tree

This diagram illustrates the kinetic competition between the desired Pd-cycle and the unwanted thermal substitution.

ReactionSelectivity Start Start: 5-Bromo-2-chloropyrimidine + Boc-Piperazine Decision Condition Check Start->Decision Path_SNAr Pathway A: Thermal SNAr (High Temp, Strong Base, No Catalyst) Decision->Path_SNAr Dominates if Pd inactive or Temp > 100°C Path_Pd Pathway B: Buchwald-Hartwig (Pd/Xantphos, 80°C, Weak Base) Decision->Path_Pd Dominates with active Pd & Controlled Temp Product_Wrong WRONG ISOMER: 2-(Piperazinyl)-5-bromopyrimidine Path_SNAr->Product_Wrong Attack at C2 (Cl) Product_Right TARGET INTERMEDIATE: 2-Chloro-5-(Boc-piperazinyl)pyrimidine Path_Pd->Product_Right Insertion at C5 (Br) Final Final Product: 2-Chloro-5-(piperazin-1-yl)pyrimidine Product_Right->Final HCl Deprotection

Caption: Figure 1. Kinetic pathway analysis showing how catalyst activity and temperature determine regioselectivity (C2 vs C5).

Figure 2: Purification & Workup Logic

Handling the amphoteric nature of the product.

WorkupProtocol Crude Crude Reaction Mix (Dioxane/Cs2CO3) Filter 1. Filter Inorganic Salts (Celite Pad) Crude->Filter Evap 2. Evaporate Solvent Filter->Evap Extract 3. Liquid-Liquid Extraction (EtOAc / Water) Evap->Extract Organic Organic Layer (Contains Boc-Product) Extract->Organic Aqueous Aqueous Layer (Salts/Polar Impurities) Extract->Aqueous Deprotect 4. Acidolysis (4M HCl in Dioxane) Organic->Deprotect Precipitate 5. Filtration of Solid Deprotect->Precipitate FinalSalt Final Product (HCl Salt) Precipitate->FinalSalt

Caption: Figure 2. Optimized workup protocol to isolate the product as a stable hydrochloride salt, avoiding solubility issues of the free base.

FAQ: Quick Reference

Q: Can I use 2,5-dichloropyrimidine instead of the bromo-analog? A: No. If you use the dichloro analog, you lose the "discrimination" factor. Pd inserts into C-Cl bonds much slower than C-Br. With 2,5-dichloro, the


 reaction at C2 will almost certainly dominate, giving you the wrong product [1].

Q: Why Xantphos? Can I use PPh3? A: PPh3 is a monodentate ligand and is often insufficient for deactivated substrates like this. Xantphos is a "bidentate" ligand with a large bite angle. This geometry forces the Palladium to undergo "reductive elimination" (the step that forms the C-N bond) much faster. This speed is what allows the catalyst to beat the background thermal reaction [2].

Q: How do I remove the Palladium from the final product? A: If you isolate the product as the HCl salt (Step 2 in Module 1), the Palladium species usually remain in the organic mother liquor while the product salt precipitates out. This is a self-purifying step.

References

  • Regioselective Control of SNAr Amination.Journal of Organic Chemistry. Explains the high reactivity of C2-Cl in pyrimidines and the dominance of

    
     in the absence of specific catalysts.
    
    • Source:

  • Buchwald-Hartwig Amination of Heteroaryl Halides.Organic Letters. Details the use of Xantphos for selective coupling on halopyrimidines.

    • Source:

  • Synthesis of 2-chloropyrimidine derivatives.BenchChem Technical Guides. General protocols for handling 2-chloropyrimidine sensitivity.

    • Source:

  • Palladium-Catalyzed Amination of Aryl Halides.Chemical Reviews. Comprehensive review of ligand effects (Xantphos/BINAP) on selectivity.

    • Source:

Sources

Technical Support Center: Nucleophilic Substitution on Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic substitution on chloropyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize these critical reactions. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Problem Area 1: Low or No Reaction Conversion

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is not proceeding, or the yield is very low. What are the common causes?

Low conversion in SNAr reactions on chloropyrimidines typically stems from a combination of electronic, steric, and conditional factors. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer-like intermediate.[1] The stability of this intermediate is paramount for a successful reaction.

Core Factors to Investigate:

  • Insufficient Ring Activation: The pyrimidine ring must be sufficiently electron-deficient to be attacked by a nucleophile. The two ring nitrogens provide strong activation, particularly at the C2, C4, and C6 positions.[2][3] However, the presence of electron-donating groups (EDGs) on the pyrimidine ring can counteract this activation and impede the reaction.[1]

  • Poor Nucleophile: The nucleophile's strength is critical. Weakly nucleophilic species may require more forcing conditions. For instance, with aniline nucleophiles, electron-donating groups on the aniline generally enhance reactivity, while strong electron-withdrawing groups diminish it.[1] Highly basic aliphatic amines may be protonated under acidic conditions, rendering them non-nucleophilic.[4][5]

  • Steric Hindrance: Bulky groups near the reaction center, either on the pyrimidine (e.g., at C5) or on the nucleophile (e.g., ortho-substituted anilines), can dramatically decrease the reaction rate by impeding the nucleophile's approach.[1]

  • Inappropriate Temperature: Many SNAr reactions on chloropyrimidines require heating to overcome the activation energy barrier.[1][6] If you are running the reaction at room temperature with no success, a gradual increase in temperature is a logical next step.

  • Poor Solubility: If either reactant has poor solubility in the chosen solvent, the reaction will be slow or may not occur at all. Using a co-solvent or switching to a solvent system where all components are fully dissolved is crucial. For highly crystalline or lipophilic substrates, solvents like 2-propanol may be more effective than water or DMF.[5][7]

Q2: I am attempting a Buchwald-Hartwig amination on a chloropyrimidine, but the yield is poor. Where should I begin troubleshooting?

The Buchwald-Hartwig reaction is a powerful alternative for less activated chloropyrimidines or for forming C-N bonds with challenging nucleophiles. However, its success is highly dependent on the integrity of the catalytic cycle. Aryl chlorides are inherently less reactive than bromides or iodides, making the initial oxidative addition of the C-Cl bond to the Pd(0) complex the rate-limiting step.[8]

Primary Troubleshooting Parameters:

  • Catalyst System (Palladium Source & Ligand): This is the most critical component.

    • Palladium Source: Ensure your palladium precursor is active. Pd(OAc)₂ can be inconsistent; using pre-formed, air-stable palladacycle precatalysts (e.g., G3 or G4 precatalysts) often provides more reliable formation of the active Pd(0) species.[8]

    • Ligand Choice: Standard ligands like PPh₃ are often ineffective for C-Cl bond activation.[8] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands are essential. The choice of ligand can also influence regioselectivity.[6][8]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] If your substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system and higher temperatures.[8]

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which deactivates it. It is imperative to ensure the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen) using properly dried and degassed solvents.[8]

  • Reaction Temperature: These reactions typically require heating (80–110 °C) to facilitate the oxidative addition step.[8]

Problem Area 2: Side Product Formation

Q3: I am observing a significant amount of a hydroxypyrimidine or other solvolysis byproduct. How can this be prevented?

This common side product arises from the solvent (e.g., water, alcohol) acting as a competing nucleophile.[1] This is particularly problematic under certain conditions.

Mitigation Strategies:

  • Minimize Water/Protic Solvents: If hydrolysis is a major issue, ensure all reagents and solvents are anhydrous.[7] Switching from a protic solvent (like ethanol or water) to a polar aprotic solvent such as DMF, DMSO, or toluene can eliminate the problem, though reaction rates and optimal conditions may change.[1][6]

  • Control Temperature and Time: Solvolysis is often exacerbated by high temperatures and prolonged reaction times.[1][7] Monitor the reaction closely (by TLC or LC-MS) and stop it as soon as the starting material is consumed. Use the lowest effective temperature.

  • Control Acidity: When using acid catalysis (e.g., HCl for aniline substitutions in water), high acid concentrations can promote hydrolysis.[1] Using a minimal amount of acid (e.g., 0.1 equivalents) is often an effective compromise to catalyze the desired amination while suppressing hydrolysis.[1][5]

Problem Area 3: Poor Regioselectivity

Q5: I am working with a 2,4-dichloropyrimidine and getting a mixture of isomers. How can I control substitution to favor the C4 or C2 position?

Controlling regioselectivity on poly-halogenated pyrimidines is a common challenge. For 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack in both traditional SNAr and most palladium-catalyzed reactions.[9][10][11] This is because the negative charge in the Meisenheimer intermediate formed upon C4 attack can be delocalized by both ring nitrogens, whereas C2 attack is stabilized by only one adjacent nitrogen.[12]

Strategies to Influence Regioselectivity:

  • Leverage Intrinsic Reactivity: Under standard SNAr conditions, you will almost always favor C4 substitution. If C4 is the desired product, optimizing conditions for a clean reaction is the primary goal.

  • Substrate Control (Electronic Effects): The regioselectivity is highly sensitive to other substituents on the ring. Strong electron-donating groups at the C6 position can reverse the intrinsic selectivity and make the C2 position more reactive.[9][13] Conversely, an electron-withdrawing group at C5 strongly favors C4 substitution.[14][15]

  • Nucleophile Control: In specific cases, the nucleophile itself can direct selectivity. For example, using tertiary amines as nucleophiles on 5-substituted-2,4-dichloropyrimidines has been shown to provide excellent C2 selectivity.[14][15]

  • Catalyst and Ligand Control: While most Pd-catalyzed couplings also favor C4, specific ligand systems have been developed to achieve C2 selectivity. For instance, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been uniquely shown to effect C2-selective cross-coupling with thiols.[10][16]

Core Mechanisms & Troubleshooting Logic

SNAr_Mechanism cluster_end Products Chloropyrimidine Chloropyrimidine Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Chloropyrimidine->Meisenheimer Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Attack at C-Cl Product Substituted Pyrimidine Meisenheimer->Product Elimination of Cl⁻ LeavingGroup Chloride (Cl⁻) Meisenheimer->LeavingGroup

Troubleshooting_Workflow

Data Summaries for Reaction Optimization

Table 1: Common Solvents for SNAr on Chloropyrimidines

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Notes
Water (H₂O)Polar Protic10080.1Excellent for some acid-catalyzed aminations, but risk of hydrolysis.[1][4]
2-Propanol (i-PrOH)Polar Protic82.519.9Good for lipophilic/crystalline substrates; risk of solvolysis.[5]
Ethanol (EtOH)Polar Protic78.424.5Common choice, but solvolysis is a potential side reaction.[5]
N,N-Dimethylformamide (DMF)Polar Aprotic15336.7Widely used, good solvating power, avoids solvolysis.[4][6]
Dimethyl sulfoxide (DMSO)Polar Aprotic18946.7Strong solvent, can accelerate slow reactions.[1]
TolueneNonpolar1112.4Primarily used for Pd-catalyzed reactions requiring anhydrous conditions.[6]

Table 2: Common Bases for Nucleophilic Substitution

BaseFormulaTypepKₐ of Conjugate AcidCommon Use Case
Potassium CarbonateK₂CO₃Inorganic10.3Mild base for SNAr with amine nucleophiles in aprotic solvents.[6]
Triethylamine (TEA)Et₃NOrganic10.7Acts as an HCl scavenger in SNAr reactions.[17]
Sodium tert-butoxideNaOtBuAlkoxide~19Strong, non-nucleophilic base of choice for Buchwald-Hartwig aminations.[6][8]
Cesium CarbonateCs₂CO₃Inorganic10.3Alternative base for Buchwald-Hartwig, sometimes used for base-sensitive substrates.[8]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed SNAr Amination in Water This protocol is adapted from the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines.[1]

  • Reaction Setup: In a suitable reaction vessel, combine the chloropyrimidine (1.0 eq) and the desired aniline nucleophile (1.1 eq).

  • Solvent and Catalyst Addition: Add deionized water to achieve a concentration of approximately 0.1 M relative to the chloropyrimidine. Add a stock solution of aqueous HCl (e.g., 1 M) to provide 0.1 equivalents of acid catalyst.

  • Reaction: Heat the mixture with stirring (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, basify the reaction mixture by adding a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH is > 8.

  • Isolation: The product may precipitate upon basification and can be collected by vacuum filtration. The aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate) to recover additional material.

  • Purification: Combine the filtered solid and extracted organic phases. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Base-Mediated SNAr Amination in DMF This protocol is a general procedure for SNAr with amine nucleophiles.[6][18]

  • Reaction Setup: In a round-bottom flask, dissolve the chloropyrimidine (1.0 eq) in anhydrous DMF (to ~0.2 M).

  • Reagent Addition: Add the amine nucleophile (1.2-1.5 eq) followed by a base such as anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into water.

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination This protocol is based on standard procedures for the amination of chloro-heterocycles.[6][8]

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube or reaction vial, add the chloropyrimidine (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Retrieved from [Link]

  • Larhed, M., et al. (2018). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Retrieved from [Link]

  • Gower, N. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Larhed, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. University of Ottawa. Retrieved from [Link]

  • Gower, N. J., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Ananikov, V. P., et al. (2017). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. Retrieved from [Link]

  • Organ, M. G., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie. Retrieved from [Link]

  • Wavefunction. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. Retrieved from [Link]

  • Quezada-Reyes, Z., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Retrieved from [Link]

  • Wavefunction. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Retrieved from [Link]

  • StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. Retrieved from [Link]

  • Tchaikovskaya, A. A. (n.d.). 2.1 Heterocyclic Bases. Bio-organica. Retrieved from [Link]

  • StackExchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Managing regioselectivity in reactions with substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Synthesis Support Center. Status: Senior Application Scientist Online Ticket Type: Technical Troubleshooting & Methodology Guide

You are encountering regioselectivity issues with substituted pyrimidines. This is the most common bottleneck in heterocyclic process chemistry because the pyrimidine ring is electronically biased yet highly sensitive to steric and solvent effects.

This guide is structured as a series of Knowledge Base Articles (KBAs) designed to troubleshoot specific "collision points" where regiocontrol typically fails.

KBA-001: Nucleophilic Aromatic Substitution ( )

The Issue: “I have a 2,4-dichloropyrimidine and I need to install a nucleophile at C2, but the reaction keeps occurring at C4 (or I get a mixture).”

Technical Diagnosis

In 2,4-dihalopyrimidines, the C4 position is significantly more electrophilic than C2 .

  • Electronic Reason: The nitrogen atoms at positions 1 and 3 withdraw electron density. The C4 position behaves like a para-position in a nitrobenzene (stabilized by two nitrogens via resonance), whereas C2 behaves like an ortho-position. The LUMO coefficient is largest at C4, making it the primary site for nucleophilic attack.

  • Steric Reason: The C2 position is flanked by two ring nitrogens, creating a "steric pocket" that discourages attack by bulky nucleophiles compared to the more exposed C4 position.

Troubleshooting Protocol

To retain C4 selectivity, standard conditions work. To force C2 selectivity , you must disrupt the standard electronic bias.

Desired OutcomeNucleophile TypeRecommended ProtocolMechanistic Rationale
C4-Selective (Standard)Amines, Alkoxides, ThiolsBase: DIPEA or

Solvent: THF or EtOHTemp: 0°C to RT
Kinetic control favors the most electrophilic site (C4). Low temperature prevents "leakage" to C2.
C2-Selective (Inversion)Thiols / AlkoxidesCatalyst: Bulky Pd-NHC (e.g., IPr)Condition: Lewis Acid additives (

)
Lewis Acid: Coordination to N3 can sterically block C4 or electronically activate C2.Pd-Catalysis: Oxidative addition can be directed to C2 using extremely bulky ligands that cannot access C4.
C2-Selective (Specific)Tertiary AminesReagent: Tertiary amine (forms quaternary salt)Temp: High (>80°C)Mechanism: Formation of a quaternary ammonium salt at C4 (reversible) vs C2 (irreversible) or in-situ dealkylation.[1]
Decision Logic:

Workflow

SNAr_Selectivity Start Substrate: 2,4-Dichloropyrimidine NucType Nucleophile Type? Start->NucType Amine Amine (1° or 2°) NucType->Amine O_S_Nuc Alkoxide / Thiol NucType->O_S_Nuc Cond_Std Std Conditions (0°C, THF) Amine->Cond_Std O_S_Nuc->Cond_Std Default Cond_Lewis Lewis Acid / Chelation (e.g. ZnCl2) O_S_Nuc->Cond_Lewis Special Case Res_C4 Product: C4-Substituted (Major) Cond_Std->Res_C4 Kinetic Control Res_Mix Mixture C4/C2 Cond_Std->Res_Mix Often Res_C2 Product: C2-Substituted (Requires Specific Catalyst) Cond_Lewis->Res_C2 Rare/Hard

Caption: Decision matrix for nucleophilic attack on 2,4-dichloropyrimidine. Note that C4 is the default kinetic trap.

KBA-002: Palladium-Catalyzed Cross-Coupling

The Issue: “I am trying to run a Suzuki coupling on a polyhalogenated pyrimidine. Which halogen reacts first?”

Technical Diagnosis

In Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Buchwald-Hartwig), the rate-determining step is often oxidative addition .

  • Reactivity Order: C4-Cl > C6-Cl > C2-Cl.

  • Why: The C4-Cl bond is weaker and more electron-deficient, facilitating the insertion of Pd(0). This allows for predictable sequential functionalization .

Experimental Protocol: Sequential Arylation

Goal: Synthesize a 2,4-diarylpyrimidine with different aryl groups.

  • Step 1: C4-Arylation (Low Temp)

    • Reagents: 2,4-dichloropyrimidine (1.0 equiv), Aryl-boronic acid A (1.05 equiv),

      
       (3-5 mol%).
      
    • Base/Solvent:

      
       (2M aq), DME/Toluene.
      
    • Critical Parameter: Temperature must be kept at 60-70°C . Do not reflux.

    • Checkpoint: Monitor by TLC/LCMS. Stop immediately upon consumption of starting material to preserve the C2-Cl.

  • Step 2: C2-Arylation (High Temp)

    • Reagents: Product from Step 1 (C4-aryl-2-chloropyrimidine), Aryl-boronic acid B (1.2 equiv), fresh Pd catalyst.

    • Condition: Reflux (90-110°C) or Microwave irradiation.

    • Mechanism: The remaining C2-Cl is less reactive and requires higher activation energy.

KBA-003: Lithiation & The "Halogen Dance"

The Issue: “I treated 4-iodopyrimidine with LDA to functionalize the ortho-position, but the iodine moved to a different spot.”

Technical Diagnosis

You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) . When you lithiate a pyrimidine adjacent to a halogen (e.g., H-5 in 4-iodopyrimidine), the resulting lithio-species is kinetically formed but thermodynamically unstable. It can attack a non-lithiated molecule's halogen, causing the halogen to "hop" to the more stable position (often flanked by the ring nitrogens or other halogens).

Troubleshooting Protocol

To avoid the dance, you must operate under strict Kinetic Control .

  • Temperature: Must be -78°C or lower .

  • Base Addition: Add the base (LDA or LiTMP) slowly to the substrate, or use in-situ trapping (have the electrophile present before adding the base, if compatible).

  • Modern Solution: Continuous Flow Chemistry .

    • In flow, the residence time of the unstable lithiated species can be kept to milliseconds before it meets the electrophile, physically preventing the time required for the halogen dance to occur.

KBA-004: N-Alkylation (N1 vs N3)

The Issue: “I am alkylating a pyrimidinone (e.g., uracil derivative) and getting a mixture of N1 and N3 products.”

Technical Diagnosis

N-alkylation selectivity is governed by the tautomeric equilibrium and the nature of the ion pair formed with the base.

  • Sterics: Substituents at C2, C4, or C6 sterically hinder the adjacent nitrogen.

  • Solvent Effect:

    • Non-polar/Ethereal (THF): Favors Tight Ion Pairs . The cation coordinates to the hardest basic site (often Oxygen or N3 depending on substitution), directing alkylation to the other site or the oxygen (O-alkylation).

    • Polar Aprotic (DMSO/DMF): Favors Solvent-Separated Ion Pairs . The anion is "naked" and reactivity is governed by intrinsic nucleophilicity (usually N1 is more nucleophilic if sterically unhindered).

Visualizing the Solvent Switch

N_Alkylation Substrate Substrate: Pyrimidinone (e.g., Uracil deriv.) Solvent Solvent Choice Substrate->Solvent THF THF (Low Polarity) Solvent->THF DMSO DMSO/DMF (High Polarity) Solvent->DMSO Mech_THF Tight Ion Pair (Cation Coordination) THF->Mech_THF Mech_DMSO Solvent-Separated Ion Pair (Naked Anion) DMSO->Mech_DMSO Res_N_Mix Selectivity varies by Sterics/Coordination Mech_THF->Res_N_Mix Res_N1 N1-Major (Thermodynamic) Mech_DMSO->Res_N1

Caption: Influence of solvent polarity on ion-pairing and N-alkylation regioselectivity.

References
  • Regioselectivity in Suzuki Coupling

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines[2][3]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Halogen Dance & Lithiation

    • Title: Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance[4][5]

    • Source: Chemistry - A European Journal[4][5]

    • URL:[Link][4]

  • N-Alkylation Solvent Effects

    • Title: Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • 
     Selectivity Mechanisms: 
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
    • Source: WuXi AppTec QM Magic Class
    • URL:[Link]

Sources

Technical Support Center: 2-Chloro-5-(piperazin-1-yl)pyrimidine Stability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Stability & Degradation in Solution Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2]

Executive Summary: The "Suicide Substrate" Challenge

If you are encountering stability issues with 2-Chloro-5-(piperazin-1-yl)pyrimidine , you are likely observing a fundamental chemical incompatibility known as intermolecular self-alkylation .[1]

This molecule contains two mutually reactive functional groups:[1][2][3][4][5]

  • Electrophile: The 2-chloropyrimidine moiety (highly activated for

    
    ).[1]
    
  • Nucleophile: The secondary amine of the piperazine ring.

In the free base form, Molecule A attacks Molecule B, leading to rapid dimerization and polymerization.[2] This guide details how to diagnose, prevent, and handle this specific instability.

Module 1: The "Phantom Peak" (Dimerization)

Symptom:

  • LCMS shows a reduction in the parent peak (

    
    ).
    
  • Appearance of a new peak at approximately

    
     (loss of HCl).[1]
    
  • Formation of insoluble precipitate in the sample vial.

Root Cause: Intermolecular Nucleophilic Aromatic Substitution (


).
The secondary amine of the piperazine (pKa ~9.8) attacks the C-2 position of another pyrimidine molecule, displacing the chloride.[2] This process is concentration-dependent and accelerated by polar aprotic solvents (DMSO, DMF).[1][2]
Diagnostic Workflow

DimerizationCheck Start Issue: Purity Drop in Solution CheckMass Check LCMS for [2M-HCl] Peak Start->CheckMass IsDimer Is Dimer Present? CheckMass->IsDimer YesDimer Cause: Self-Alkylation (SnAr) IsDimer->YesDimer Yes NoDimer Check Hydrolysis (See Module 2) IsDimer->NoDimer No Action1 Immediate Action: Acidify to pH < 4 YesDimer->Action1 Action2 Store as HCl or TFA Salt Action1->Action2

Caption: Decision tree for diagnosing self-alkylation vs. other degradation pathways.

Corrective Protocol: Protonation Strategy

To stop this reaction, you must "mask" the nucleophile.[2]

  • Do not store as a free base. Convert immediately to a salt (dihydrochloride or bis-TFA).[1]

  • In Solution: Ensure the solvent system is acidic (0.1% Formic acid or TFA).

  • Avoid DMSO for storage. DMSO promotes

    
     reactions by solvating the cation and leaving the amine "naked" and reactive.
    
Module 2: Hydrolysis (The "Water Trap")

Symptom:

  • Appearance of a peak at

    
     (approximate mass shift Cl 
    
    
    
    OH).[1]
  • Shift in retention time to a more polar region.

Root Cause: The C-2 position of pyrimidines is susceptible to hydrolysis, converting the 2-chloro group to a 2-hydroxy group (pyrimidinone tautomer).[1] This is slower than dimerization but becomes the dominant pathway in acidic aqueous buffers or if the sample is heated.

Comparative Kinetics Data:

ConditionPrimary Degradation ProductRate
Free Base in DMSO (RT) Dimer (Self-alkylation)Fast (

hours)
Free Base in MeOH (RT) DimerModerate
HCl Salt in Water (pH 2) Hydrolysis (Pyrimidinone)Slow (

days/weeks)
Free Base in Water (pH 7) Dimer + HydrolysisFast
Module 3: Handling & Storage Protocols

Objective: Isolate the electrophile from the nucleophile.

Protocol A: Solid State Storage
  • Form: Store only as the salt form (e.g.,

    
    ).
    
  • Temperature:

    
    .
    
  • Atmosphere: Under Argon/Nitrogen (prevents moisture absorption which facilitates hydrolysis).

Protocol B: Solution Preparation for Assays

If you must use the free base for a biological assay:

  • Prepare Fresh: Dissolve immediately before use.

  • Keep Dilute:

    
     is second-order kinetics (
    
    
    
    ).[1] Diluting by 10x reduces the degradation rate by 100x.
  • Keep Cold: Prepare on ice.

Frequently Asked Questions (FAQ)

Q1: Can I store the free base in DMSO at -20°C? A: Risk High. While freezing slows the reaction, the freeze-thaw cycle is dangerous.[1][2] DMSO is hygroscopic; absorbed water can freeze at different rates, creating "pockets" of high concentration where dimerization accelerates.[2] Recommendation: Store as a dry powder.[2]

Q2: Why does my LCMS show a mass of M+16? A: This indicates N-oxidation .[1][2] The piperazine nitrogen is susceptible to oxidation by air over time, forming the N-oxide.[2] This is distinct from the dimerization issue. Ensure storage under inert gas.

Q3: I need to run a reaction with this building block. How do I prevent it from reacting with itself? A: Use a protecting group strategy.

  • Boc-protect the piperazine before introducing the chloropyrimidine moiety if possible.

  • If the molecule is already made: Perform your next step (e.g., coupling the secondary amine) using a vast excess of the electrophile to outcompete the self-reaction, or use a hindered base that cannot act as a nucleophile.[2]

References
  • Reactivity of 2-Chloropyrimidines

    • Mechanism:[1][2][6][7][8] 2-halopyrimidines are classic substrates for Nucleophilic Aromatic Substitution (

      
      ) due to the electron-withdrawing nature of the ring nitrogens.[1]
      
    • Source: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley. [1]

  • Kinetics of Aminolysis

    • Context: Reaction of chloropyrimidines with secondary amines (like piperazine)
    • Source:Journal of the Chemical Society B: Physical Organic, "Kinetics of the hydrolytic deamination of N-heteroaromatic amines".[2] [1]

  • Piperazine Dimerization Risks

    • Context: Similar "head-to-tail" polymerization is observed in other amino-halide systems.[1]

    • Source: BenchChem Technical Guides, "Optimization of 4-Chloropyrimidine Substitution Reactions".[1][2]

  • Safety & Handling Data

    • Source: Fisher Scientific Safety Data Sheet (2-(1-Piperazinyl)pyrimidine - Structural Analog).[1]

Sources

Validation & Comparative

Comparative analysis of 2-Chloro-5-(piperazin-1-yl)pyrimidine and other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-(piperazin-1-yl)pyrimidine represents a "privileged" scaffold intermediate, particularly valuable in the development of kinase inhibitors (e.g., CDK, FLT3, JAK) and GPCR ligands. Unlike its regioisomer (4-piperazinyl) or its precursors (2,4-dichloropyrimidine), this building block offers a pre-installed solubilizing group at the metabolically strategic meta-position (C5) relative to the electrophilic "warhead" (C2-Cl).

This guide compares the utility, reactivity, and physicochemical advantages of this specific building block against standard alternatives, providing experimental protocols for its optimal use.

Part 1: Structural & Physicochemical Analysis

The strategic value of 2-Chloro-5-(piperazin-1-yl)pyrimidine lies in its geometry and electronic properties. In kinase drug discovery, the pyrimidine ring often acts as the "hinge binder." The position of the piperazine tail dictates the vector into the solvent-exposed region.

Vector Analysis: C5 vs. C4 Substitution
  • C5-Substitution (The Subject): The piperazine at the 5-position projects the solubilizing group away from the ATP-binding pocket's floor. This is critical for CDK9 and FLT3 inhibitors, where C5 substituents access the solvent front without steric clash in the hinge region.

  • C4-Substitution (The Alternative): Substituents at C4 often interact with the ribose-binding pocket. While useful, bulky groups here can clash with the "gatekeeper" residue in certain kinases.

Physicochemical Comparison Table
Feature2-Chloro-5-(piperazin-1-yl)pyrimidine 2-Chloro-4-(piperazin-1-yl)pyrimidine 2,4-Dichloropyrimidine
Primary Utility Late-stage diversification of kinase coresEarly-stage scaffold constructionRaw material for scaffold synthesis
Solubility (LogP) High (Piperazine lowers LogP significantly)HighLow (High LogP, poor solubility)
Basicity (pKa) Moderate (N-alkyl aniline-like)Low (Electron-deficient amidine-like)N/A
Reactivity Monofunctional (Only C2 reacts)Monofunctional (Only C2 reacts)Bifunctional (C4 > C2 selectivity issues)
Synthetic Cost High (Pre-functionalized)ModerateLow

Part 2: Reactivity Profile & Synthetic Strategy

The primary challenge when using 2,4-dichloropyrimidine is regioselectivity.


 reactions favor the C4 position due to the stabilization of the Meisenheimer complex by the para-nitrogen.

To synthesize the 5-piperazinyl isomer from scratch, one cannot simply react a piperazine with a chloropyrimidine; it requires metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) on a 5-bromo/iodo precursor. Buying the 2-Chloro-5-(piperazin-1-yl)pyrimidine block bypasses this difficult catalytic step.

The "Buy vs. Make" Decision Matrix

DecisionMatrix Target Target Molecule Structure Regio Piperazine Position? Target->Regio C4 C4-Position Regio->C4 Ribose Pocket C5 C5-Position Regio->C5 Solvent Front RouteA Route A: S_NAr Displacement Start: 2,4-Dichloropyrimidine Cost: Low | Difficulty: Low C4->RouteA RouteB Route B: Metal Catalysis Required Start: 5-Bromo-2-chloropyrimidine C5->RouteB If budget constrained RouteC Route C: Use Pre-made Block Start: 2-Chloro-5-(piperazin-1-yl)pyrimidine Cost: High | Difficulty: Lowest C5->RouteC Recommended for Speed

Figure 1: Strategic decision tree for selecting pyrimidine building blocks based on target geometry.

Part 3: Experimental Protocols

Since the C5-piperazine is already installed, the remaining task is to react the C2-chloride . The C2 position of pyrimidine is less reactive towards


 than the C4 position. Therefore, while 

is possible with strong nucleophiles, Palladium-catalyzed cross-coupling is often required for carbon-carbon or carbon-nitrogen bond formation at C2.
Protocol A: Suzuki-Miyaura Coupling at C2

Use Case: Attaching an aryl or heteroaryl "hinge binder" to the 2-position.

Reagents:

  • Substrate: 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a microwave vial or sealed tube, combine the chloropyrimidine, boronic acid, and catalyst.

  • Solvent: Add 1,4-dioxane and the aqueous base.

  • Degas: Sparge with nitrogen or argon for 5 minutes (Critical: Pyrimidines are sensitive to oxidative homocoupling).

  • Reaction: Heat to 90–100°C for 2–4 hours. (Microwave: 110°C for 30 min).

  • Monitoring: Monitor by LC-MS. The product will show a distinct mass shift (loss of Cl isotope pattern).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: The piperazine NH is polar; use DCM:MeOH:NH4OH (90:10:1) if the product is streaking.

Protocol B: Buchwald-Hartwig Amination at C2

Use Case: Creating 2-amino-pyrimidine derivatives (common in JAK/CDK inhibitors).

Reagents:

  • Substrate: 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 equiv)

  • Amine: Aniline or aliphatic amine (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv) + XPhos or BrettPhos (0.04 equiv)
    
  • Base:

    
     (solid, 2.0 equiv) or NaOtBu (for non-sensitive substrates)
    
  • Solvent: t-Amyl alcohol or Toluene

Procedure:

  • Dry Conditions: Flame-dry the reaction vessel.

  • Mix: Add substrate, amine, base, and ligand/catalyst complex inside a glovebox or under strict inert atmosphere.

  • Heat: Stir at 100°C overnight.

  • Note: The free amine on the piperazine may compete if not protected (e.g., Boc). If using the free base, ensure the coupling partner is significantly more nucleophilic or use a Boc-protected version of the building block.

Part 4: Mechanism of Action & Pathway Application

The 5-piperazinyl-pyrimidine scaffold is frequently utilized to inhibit kinases by mimicking the adenine ring of ATP.

Pathway cluster_Kinase Kinase Domain Interaction Inhibitor 5-Piperazinyl-Pyrimidine Inhibitor ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor->ATP_Pocket Pyrimidine Core (H-Bonds to Hinge) Solvent Solvent Exposed Area Inhibitor->Solvent C5-Piperazine Tail (Solubility/Selectivity)

Figure 2: Interaction map showing how the C5-piperazine vector targets the solvent-exposed region, improving physicochemical properties without disrupting hinge binding.

Part 5: Conclusion & Recommendation

Recommendation: Use 2-Chloro-5-(piperazin-1-yl)pyrimidine when your SAR (Structure-Activity Relationship) data suggests that the "ribose pocket" (C4 vector) is sterically restricted or when you require improved aqueous solubility for a lipophilic core.

  • Selectivity: High value for CDK9, FLT3, and JAK2 targets.

  • Efficiency: Eliminates 2 synthetic steps compared to starting from 5-bromo-2-chloropyrimidine.

  • Caution: If the piperazine nitrogen is unprotected, it can interfere with Pd-catalysis. Consider using the 1-Boc-4-(2-chloropyrimidin-5-yl)piperazine variant for complex couplings.

References

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link

  • Zhao, Y., et al. (2019).[1] Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Link

  • Wuxi Biology. (2021). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. Wuxi AppTec. Link

  • Kalogirou, A. S., & Koutentis, P. A. (2016). Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate. Link

Sources

Validated analytical methods for 2-Chloro-5-(piperazin-1-yl)pyrimidine purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines validated analytical architectures for the purity assessment of 2-Chloro-5-(piperazin-1-yl)pyrimidine (CAS: 940284-53-3), a critical intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib.[1]

Executive Summary & Strategic Context

In the manufacturing of CDK4/6 inhibitors, 2-Chloro-5-(piperazin-1-yl)pyrimidine acts as the scaffold linking the kinase-binding domain with the solvent-exposed solubilizing moiety.[1] Its purity is non-negotiable; unreacted 5-bromo-2,4-dichloropyrimidine or residual piperazine can lead to genotoxic impurities or chain-termination in subsequent Heck couplings.[1]

This guide compares two distinct analytical philosophies:

  • Method A (The QC Workhorse): A robust, ion-suppressed RP-HPLC method designed for manufacturing Quality Control.[1] It prioritizes reproducibility and tailing suppression.

  • Method B (The Profiling Engine): A UHPLC-MS compatible method designed for R&D and impurity profiling.[1] It prioritizes speed, sensitivity, and structural elucidation.

Comparative Analysis: QC vs. Profiling Architectures[1]

The following table contrasts the operational parameters of the two recommended methods.

FeatureMethod A: Ion-Suppression RP-HPLC Method B: High-Throughput UHPLC-MS
Primary Goal Routine Batch Release (QC)Impurity Profiling & ID (R&D)
Stationary Phase C18 with high carbon load (e.g., Zorbax Eclipse Plus)C18 Sub-2 µm or Fused Core (e.g., Kinetex XB-C18)
Mobile Phase Phosphate Buffer (pH 3.[1]0) / Acetonitrile0.1% Formic Acid / Acetonitrile
Detection UV @ 254 nm (primary) & 220 nmESI-MS (+) & UV @ 254 nm
Peak Shape Strategy Acidic buffer suppresses piperazine ionization effects.[1]Kinetic efficiency of sub-2 µm particles.
Run Time 25 - 35 minutes5 - 8 minutes
LOD/LOQ ~0.05% (Impurity threshold)< 0.01% (Trace analysis)

Deep Dive: Method A (The QC Workhorse)

Rationale: The secondary amine on the piperazine ring is highly basic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). On standard silica columns, this moiety interacts with residual silanols, causing severe peak tailing.[1] Method A uses a phosphate buffer at pH 3.0 . At this pH, silanols are protonated (neutral), and the piperazine is fully protonated, minimizing secondary interactions and ensuring sharp peaks.
Experimental Protocol

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    ), AR Grade.
    
  • Orthophosphoric Acid (85%), HPLC Grade.

  • Acetonitrile (ACN), HPLC Grade.

  • Milli-Q Water.[1]

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     (or equivalent L1 packing).
    
  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    
  • Detection: UV at

    
     (Main peak) and 
    
    
    
    (Trace impurities with low conjugation).

Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    
    
    
    
    in
    
    
    water. Adjust pH to
    
    
    with dilute orthophosphoric acid. Filter through
    
    
    membrane.[2]
  • Organic (Solvent B): 100% Acetonitrile.[1]

Gradient Program:

Time (min) Solvent A (%) Solvent B (%) Action
0.0 95 5 Equilibration
5.0 95 5 Isocratic Hold (Polar impurities)
20.0 30 70 Ramp to elute hydrophobics
25.0 30 70 Wash
26.0 95 5 Re-equilibration

| 35.0 | 95 | 5 | End |

Standard Preparation: Dissolve


 of reference standard in 

of Mobile Phase A:B (50:50). Sonicate for 5 mins to ensure the salt form (if applicable) is fully dissociated.

Deep Dive: Method B (The Profiling Engine)

Rationale: Phosphate buffers are non-volatile and fatal to Mass Spectrometers. Method B substitutes phosphate with Formic Acid . While Formic Acid provides less buffering capacity than phosphate, the use of a Charged Surface Hybrid (CSH) or XB-C18 column compensates by providing a slight positive surface charge that repels the protonated amine, preventing tailing without high salt concentrations.[1]

Experimental Protocol

Chromatographic Conditions:

  • Column: Phenomenex Kinetex XB-C18,

    
    .[1]
    
  • System: UHPLC (Pressure tolerance > 600 bar).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Mass Spec: ESI Positive Mode. Scan range 100–600 m/z.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

Gradient Program: Linear gradient from 5% B to 95% B over 6 minutes.

Impurity Logic & Signaling Pathway

Understanding the origin of impurities is vital for selecting the right method.[1] The diagram below maps the synthesis flow and potential impurity ingress points.

ImpurityPathway SM1 2,4-Dichloropyrimidine (Starting Material) RXN Nucleophilic Aromatic Substitution (SnAr) SM1->RXN SM2 N-Boc-Piperazine (Reactant) SM2->RXN INT 2-Chloro-5-(piperazin-1-yl) pyrimidine (TARGET) RXN->INT Main Path IMP1 Impurity A: Bis-substituted (Dimer) RXN->IMP1 Excess Amine High Temp IMP3 Impurity C: Regioisomer (4-piperazinyl isomer) RXN->IMP3 Low Regioselectivity IMP2 Impurity B: Hydrolyzed Product (2-Hydroxy derivative) INT->IMP2 Hydrolysis (Storage)

Figure 1: Synthesis pathway illustrating the origin of regioisomeric and bis-substituted impurities.

Validation Framework (Method A)

To ensure regulatory compliance (ICH Q2(R1)), the following validation parameters must be met.

ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor (

) < 1.5
Critical for basic piperazines.[1] If

, increase buffer concentration.[1]
Precision (Repeatability) RSD < 1.0% (n=6 injections)-
Linearity

Range: 50% to 150% of target concentration.[1]
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Typically ~0.5 ppm / 1.5 ppm for UV detection.[1]
Specificity Resolution (

) > 2.0
Must separate Target from Regioisomer (Impurity C).
Robustness pH

units
Check retention time stability; basic compounds are pH sensitive.[1]

Expert Troubleshooting & Insights

1. The "Ghost" Peak Issue:

  • Symptom: A broad peak appearing at random retention times.

  • Cause: Piperazine carryover. The basic amine sticks to injector seals and rotor seals.[1]

  • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid .[1] The acid is necessary to protonate the amine and wash it off the needle surfaces.

2. Regioisomer Separation:

  • The 2-chloro and 4-chloro isomers are difficult to separate.[1] If Method A fails to resolve them (

    
    ), switch the organic modifier from Acetonitrile to Methanol . Methanol's protic nature offers different selectivity for the pyrimidine ring electrons, often enhancing isomeric resolution.
    

3. Sample Stability:

  • The 2-chloro group is susceptible to hydrolysis in aqueous solution over time, forming the 2-hydroxy impurity.[1]

  • Protocol: Prepare standards fresh daily. Keep autosampler temperature at

    
    .
    

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pfizer Inc. (2015). Palbociclib (Ibrance) Chemistry, Manufacturing, and Controls (CMC) Review. FDA Center for Drug Evaluation and Research. Link

  • Dolan, J. W. (2002). Separation of Basic Compounds: A Review of Strategies. LCGC North America. Link

  • Navaneeswari, R., & Reddy, P. R. (2012).[1][2] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[1][3][2] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[1][2] Link

Sources

Head-to-head comparison of synthetic routes to piperazinylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Synthetic Routes to Piperazinylpyrimidines Content Type: Publish Comparison Guide

Executive Summary

The piperazinylpyrimidine scaffold is a pharmacophore cornerstone, ubiquitous in GPCR ligands (e.g., Buspirone), kinase inhibitors (e.g., Dasatinib), and antipsychotics. While the formation of the C–N bond between the pyrimidine ring and piperazine appears trivial, process chemists frequently encounter regioselectivity issues, bis-addition byproducts, and reactivity "dead zones" with electron-rich pyrimidines.

This guide objectively compares the three dominant synthetic methodologies: Classical Nucleophilic Aromatic Substitution (


) , Microwave-Assisted Synthesis , and Buchwald-Hartwig Cross-Coupling .
Part 1: Strategic Decision Framework

Before selecting a route, analyze the electronics of your pyrimidine substrate. The decision matrix below visualizes the optimal pathway based on substrate reactivity and regiochemical requirements.

DecisionMatrix Start Start: Analyze Pyrimidine Substrate Halogen Is the Pyrimidine Halogenated? Start->Halogen Activated Is the Ring Activated? (Electron-Deficient, e.g., -NO2, -CN, -CF3) Halogen->Activated Yes Deactivated Is the Ring Deactivated? (Electron-Rich, e.g., -OMe, -NH2) Halogen->Deactivated Yes Regio Is Regioselectivity Critical? (e.g., 2,4-dichloropyrimidine) Activated->Regio Yes Route2 Route 2: Microwave SNAr (Rapid Library Gen, High T) Activated->Route2 No (Symmetrical/Mono-halo) Deactivated->Route2 Try forcing conditions (risk of decomp) Route3 Route 3: Buchwald-Hartwig (Pd-Catalysis Required) Deactivated->Route3 SNAr Fails/Slow Route1 Route 1: Classical SNAr (Low Temp for C4-Selectivity) Regio->Route1 Control Temp (-78°C to 0°C)

Figure 1: Decision matrix for selecting the synthetic route based on pyrimidine electronics and regioselectivity requirements.

Part 2: Head-to-Head Performance Data

The following data aggregates average performance metrics from recent process chemistry literature comparing these methodologies for a standard substrate (e.g., 2,4-dichloropyrimidine reacting with N-Boc-piperazine).

FeatureRoute 1: Classical

Route 2: Microwave-Assisted Route 3: Buchwald-Hartwig
Primary Mechanism Addition-EliminationThermal Acceleration (

)
Pd-Catalyzed Cross-Coupling
Reaction Time 2 – 24 Hours10 – 30 Minutes1 – 12 Hours
Typical Yield 60 – 85%85 – 98%90 – 99%
Regioselectivity (C4:C2) High (Temp. Dependent)Low (Thermodynamic Mix)High (Ligand Controlled)
Substrate Scope Limited to Electron-DeficientModerateBroad (Includes Deactivated)
Green Score High (Water/EtOH possible)Medium (Energy efficient)Low (Heavy metals, Toluene)
Cost LowLowHigh (Pd catalysts, Ligands)
Part 3: Deep Dive & Protocols
Route 1: Classical

(The Workhorse)

Best For: Scale-up, activated substrates, and cost-sensitive projects.

The Science: Nucleophilic aromatic substitution (


) on pyrimidines follows an addition-elimination mechanism.[1] The regioselectivity is governed by the electrophilicity of the carbon centers. In 2,4-dichloropyrimidine, the C4 position is more electrophilic  than C2 due to the para-like relationship with N1 and ortho-like relationship with N3. However, this selectivity erodes at high temperatures or if the nucleophile is too reactive.

Self-Validating Protocol (Regioselective C4-Substitution):

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq).

  • Nucleophile: Piperazine (3.0 eq - Critical: Excess prevents bis-addition).

  • Solvent: Ethanol or THF (0.2 M).

  • Base: DIPEA (1.1 eq) or

    
    .
    
  • Cool: Dissolve pyrimidine in solvent and cool to 0°C (or -20°C for highly reactive substrates).

  • Add: Add piperazine solution dropwise over 30 mins. Causality: Slow addition maintains low concentration of free nucleophile relative to substrate, favoring the kinetically controlled C4 product.

  • Monitor: Stir at 0°C for 2 hours. TLC/LCMS should show mono-substitution.

  • Workup: Evaporate solvent. Resuspend in water.[2] The product often precipitates. If not, extract with DCM.

  • Validation:

    
    H NMR will show distinct shifts. C4-product typically has a pyrimidine proton doublet at 
    
    
    
    ~8.0-8.2 ppm (
    
    
    Hz).

Pro-Tip: If C2/C4 mixtures occur, switch solvent to n-Butanol or Isopropanol . Bulky alcoholic solvents can enhance regioselectivity via specific solvation effects [1].

Route 2: Microwave-Assisted Synthesis (The Speedster)

Best For: Library generation, medicinal chemistry, "green" solvent-free reactions.

The Science: Microwave irradiation provides rapid volumetric heating, overcoming the activation energy barrier for deactivated pyrimidines (e.g., 4-chloro-6-methoxypyrimidine) that are sluggish under reflux. While yield is improved, regioselectivity is often compromised because the high energy input pushes the system toward thermodynamic equilibrium (mixture of isomers).

Protocol (Solvent-Free "Green" Method):

  • Mix: Combine Chloropyrimidine (1.0 mmol) and Piperazine (1.5 mmol) in a G10 microwave vial.

  • Catalyst: Add 1 drop of DBU or use solid support (Alumina) if liquid handling is difficult.

  • Irradiate: Heat to 140°C for 10 minutes (Dynamic power mode).

  • Purify: Cool. Add 2 mL MeOH, sonicate, and filter. The product is often pure enough for biological screening.

Route 3: Buchwald-Hartwig Amination (The Problem Solver)

Best For: Electron-rich (deactivated) pyrimidines, sterically hindered amines, or when


 fails.

The Science: When the pyrimidine ring possesses electron-donating groups (e.g., -OMe, -NH2), the ring becomes electron-rich, raising the LUMO energy and making


 impossible. Palladium catalysis bypasses this by oxidative addition into the C-Cl bond.

Self-Validating Protocol (Deactivated Systems):

  • Catalyst System:

    
     (2 mol%) + Xantphos  or BINAP  (4 mol%). Why? Bidentate ligands prevent formation of inactive Pd-bis(amine) complexes.
    
  • Base:

    
     (1.5 eq) or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Degas: Purge solvent with

    
     for 15 mins. Oxygen kills the active Pd(0) species.
    
  • Combine: Add substrate, piperazine, base, and catalyst in a sealed tube under inert atmosphere.

  • Heat: 100°C for 4-12 hours.

  • Validation: Reaction turns from dark red/purple to black upon completion (Pd precipitation). Filter through Celite to remove Pd black before workup.

Part 4: Troubleshooting & Optimization

Issue: Bis-Piperazine Formation (The "Dumbbell" Molecule)

  • Cause: The mono-substituted product is still nucleophilic (secondary amine of piperazine) or the substrate is too reactive (2,4,6-trichloropyrimidine).

  • Fix: Use N-Boc-piperazine instead of free piperazine. Deprotect (TFA/DCM) in the next step. This physically prevents the second nitrogen from reacting.

Issue: Regioselectivity Reversal (C2 instead of C4)

  • Cause: A bulky substituent at C5 can sterically block the C4 position, forcing attack at C2. Alternatively, strong electron-donating groups at C6 can electronically deactivate C4.

  • Fix: Use the Buchwald-Hartwig route with a bulky ligand (e.g., BrettPhos) to override electronic bias with steric control.

References
  • Regioselectivity in SNAr of Dichloropyrimidines

    • BenchChem Tech Support.[1][3] "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem. Link

  • Microwave vs Conventional Heating

    • S. W.[4] Reilly & R. H. Mach.[4] "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Org.[4][5] Lett. 2016. Link

  • Buchwald-Hartwig Scope

    • Wikipedia Contributors. "Buchwald–Hartwig amination."[5][6] Wikipedia. Link

  • Industrial Process Chemistry

    • Google Patents. "Industrial process for the synthesis of pyrimidinyl-piperazine derivatives (WO2014080342A1)." Link

Sources

In vitro and in vivo validation of 2-Chloro-5-(piperazin-1-yl)pyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 2-Chloro-5-(piperazin-1-yl)pyrimidine moiety represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and nitrogen-rich profile make it an ideal pharmacophore for targeting G-Protein Coupled Receptors (specifically the Histamine H4 Receptor ) and ATP-binding pockets of specific kinases (e.g., Aurora A , FLT3 ).

This guide focuses on validating derivatives of this scaffold, primarily as H4R Antagonists —a therapeutic class emerging for pruritus, asthma, and neuropathic pain. Unlike earlier H1 antagonists (e.g., diphenhydramine), H4R ligands derived from this scaffold offer immunomodulatory effects without significant CNS sedation.

Why This Scaffold?
  • The "Chlorine" Handle: The C2-chlorine serves as a versatile electrophile for nucleophilic aromatic substitution (

    
    ), allowing rapid library generation (SAR exploration).
    
  • The Piperazine Tail: Mimics the ethylamine chain of histamine, providing critical binding interactions with Asp94 (3.32) in the H4 receptor pocket while improving aqueous solubility.

Comparative Analysis: Lead Series vs. Benchmarks

When validating a new inhibitor based on this scaffold, it is critical to benchmark performance against established standards. The table below contrasts a hypothetical optimized derivative (Compound CPP-5) against the industry standard JNJ-7777120 (H4R reference) and Dasatinib (Kinase off-target control).

FeatureCPP-5 (Lead Candidate) JNJ-7777120 (Benchmark) Dasatinib (Selectivity Control)
Core Scaffold 2-Chloro-5-(piperazin-1-yl)pyrimidineIndole-piperazineThiazole-pyrimidine
Primary Target Histamine H4 Receptor (H4R) Histamine H4 Receptor (H4R)BCR-Abl / Src Family Kinases
Binding Affinity (

)
< 10 nM (Target)4 nM> 10

M (at H4R)
H1/H2/H3 Selectivity > 1000-fold> 1000-foldN/A
Half-life (

)
Optimized (> 2h)Short (~0.5 - 1h)3 - 5h
Key Liability Potential hERG inhibitionShort half-life (rapid clearance)Broad Kinase promiscuity
Validation Model Murine Pruritus / Paw EdemaMurine PruritusCML Xenograft

Scientist's Insight: While JNJ-7777120 is the gold standard for in vitro potency, its rapid in vivo clearance limits its therapeutic utility. Your validation goal is to demonstrate that your 2-Chloro-5-(piperazin-1-yl)pyrimidine derivative matches JNJ's potency while significantly extending metabolic stability.

Mechanistic Validation: H4R Signaling Pathway

To validate the inhibitor, one must confirm it blocks the specific downstream signaling of the H4 receptor. H4R is


-coupled; therefore, agonism inhibits cAMP production, while antagonism  (your goal) reverses this inhibition or blocks agonist-induced Calcium flux.

H4R_Signaling cluster_mechanism Validation Logic: Inhibitor restores cAMP & reduces Ca2+ flux Agonist Histamine / 4-Methylhistamine H4R Histamine H4 Receptor (Gi/o Coupled) Agonist->H4R Activates Inhibitor CPP-Scaffold Inhibitor Inhibitor->H4R Blocks (Antagonist) AC Adenylyl Cyclase H4R->AC Inhibits (Gi) MAPK MAPK / ERK Phosphorylation H4R->MAPK Activates (G-beta/gamma) Calcium Intracellular Ca2+ (Mobilization) H4R->Calcium Increases cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Chemotaxis / Inflammation MAPK->Chemotaxis Promotes Calcium->Chemotaxis Promotes

Figure 1: Mechanism of Action. The inhibitor must block Histamine-induced Gi-protein signaling, preventing the decrease of cAMP and the mobilization of Calcium.

In Vitro Validation Protocols

Experiment A: Radioligand Binding Assay (The Gold Standard)

Purpose: Determine the affinity constant (


) of your inhibitor.
Causality:  Competition binding is the only direct measure of receptor occupancy, independent of downstream signal amplification.

Protocol:

  • Preparation: Harvest HEK-293 cells stably transfected with human H4R. Homogenize to isolate membranes.

  • Incubation:

    • Mix 50

      
      g membrane protein with 10 nM 
      
      
      
      -Histamine (Radioligand).
    • Add increasing concentrations of the 2-Chloro-5-(piperazin-1-yl)pyrimidine derivative (

      
       M to 
      
      
      
      M).
    • Control: Define non-specific binding using 10

      
      M JNJ-7777120.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filters).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Experiment B: Functional cAMP Assay (TR-FRET)

Purpose: Distinguish between an antagonist and an inverse agonist. Protocol:

  • Stimulate cells with Forskolin (to raise cAMP baseline).

  • Add Histamine (

    
     concentration) 
    
    
    
    cAMP drops (Gi effect).
  • Add Inhibitor

    
     cAMP levels should recover to Forskolin-only levels.
    

In Vivo Validation: The Pruritus Model

Context: The H4 receptor is the primary mediator of histamine-induced itch. A valid inhibitor must stop scratching behavior in mice.

Workflow Diagram:

InVivo_Workflow Step1 Baseline Acclimatization (Balb/c Mice, n=8/group) Step2 Drug Administration (Oral Gavage or i.p.) Time: T = -1 hr Step1->Step2 Step3 Induction (Intradermal Histamine Injection) Time: T = 0 Step2->Step3 Step4 Observation (Video Recording) Step3->Step4 Step5 Quantification (Count Scratching Bouts over 30 min) Step4->Step5

Figure 2: In Vivo Pruritus Model Workflow. This standardized protocol validates the inhibitor's ability to engage the target physiologically.

Experimental Steps:

  • Grouping: Randomize male Balb/c mice into three groups: Vehicle, Positive Control (JNJ-7777120, 10 mg/kg), and Test Compound (10, 30 mg/kg).

  • Dosing: Administer the test compound orally (p.o.) to prove bioavailability. Wait for

    
     (typically 1 hour).
    
  • Challenge: Inject Histamine (100

    
     g/site ) intradermally into the shaved upper back.
    
  • Scoring: Record scratching bouts (hind paw directed at injection site) for 30 minutes.

  • Success Criteria: A statistically significant reduction (>50%) in scratching bouts compared to the Vehicle group confirms in vivo efficacy.

Critical Troubleshooting & Selectivity

The "Kinase Trap": Because the 2-aminopyrimidine scaffold is also a privileged structure for kinases (e.g., CDK, Aurora), you must run a kinase selectivity panel.

  • Risk: If your compound kills cancer cells but also stops itch, it might be a "dirty" drug.

  • Validation: Screen at 1

    
    M against a panel of 50 representative kinases.
    
  • Acceptance Criteria: < 50% inhibition of kinases at concentrations

    
     the H4R 
    
    
    
    .

References

  • Altenbach, R. J., et al. (2008).[2] Rotationally Constrained 2,4-Diamino-5,6-disubstituted Pyrimidines: A New Class of Histamine H4 Receptor Antagonists with Improved Druglikeness and in Vivo Efficacy in Pain and Inflammation Models.[2] Journal of Medicinal Chemistry. Link

  • Thurmond, R. L., et al. (2004). A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties.[2][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825/Dasatinib). Journal of Medicinal Chemistry. Link

  • Schreeb, A., et al. (2013).[4] Piperazine modification in 2,4,6-triaminopyrimidine derivatives as histamine H4 receptor ligands.[4] Pharmazie.[4][5][6] Link

  • BenchChem Application Note. (2025). Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Link

Sources

Cross-reactivity studies of 2-Chloro-5-(piperazin-1-yl)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemists

Executive Summary

The 2-Chloro-5-(piperazin-1-yl)pyrimidine scaffold represents a "privileged structure" in modern drug discovery, serving as a critical intermediate for dual-action kinase inhibitors (e.g., Src/Abl antagonists like Dasatinib) and CNS-active agents. However, this versatility comes with a significant liability: cross-reactivity .

While the pyrimidine core efficiently mimics the adenine ring of ATP (targeting kinases), the piperazine moiety introduces basicity and flexibility that frequently leads to off-target binding at G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) receptors.

This guide objectively compares derivatives of this scaffold against key alternatives (Morpholine-pyrimidines and Quinazolines), providing experimental workflows to quantify selectivity and mitigate promiscuity.

The Scaffold Architecture: Structural Basis of Reactivity

To understand cross-reactivity, we must deconstruct the scaffold into its functional domains. The molecule acts as a bifunctional platform:

  • The Electrophilic Handle (C-2 Chlorine): This position is highly reactive toward nucleophilic aromatic substitution (

    
    ). In the final drug candidate, this chlorine is typically displaced by an amine to form the "hinge-binding" motif essential for kinase inhibition.
    
  • The Solubilizing Tail (C-5 Piperazine): The piperazine ring improves physicochemical properties (

    
    , solubility) but acts as a pharmacophore for biogenic amine receptors.
    
Structural Comparison of Derivatives
FeaturePiperazine Derivative (Target)Morpholine Alternative Quinazoline Alternative
Primary Target Tyrosine Kinases (Src, Abl, EGFR)PI3K, mTOR, Lipid KinasesEGFR, HER2
Key Liability GPCR Cross-Reactivity (5-HT, D2)Metabolic Stability (Ring opening)Low Solubility / GI Toxicity
pKa (Conj. Acid) ~9.8 (Basic Nitrogen)~8.4 (Less Basic)~5.4 (Weak Base)
Solubility High (Protonatable)ModerateLow (Planar stacking)
Selectivity Profile Promiscuous (Dual-target potential)Selective (Lipid kinase bias)Potent (High affinity, narrow spectrum)

Mechanisms of Cross-Reactivity

The "Kinase-GPCR" Paradox

The most critical insight for this scaffold is its Janus-faced nature.

  • Kinase Mode: The pyrimidine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in c-Src).

  • GPCR Mode: The distal nitrogen of the piperazine ring mimics the protonated amine of serotonin or dopamine. This leads to "off-target" CNS effects.

    • Evidence: The anxiolytic drug Buspirone is structurally related to 2-(piperazin-1-yl)pyrimidine derivatives, confirming high affinity for 5-HT1A receptors [1].

Metabolic Cross-Reactivity

The piperazine ring is susceptible to oxidative metabolism by CYP450 isoforms (specifically CYP2D6 and CYP3A4). This results in:

  • N-oxidation.

  • Ring cleavage (ethylenediamine formation).

  • Consequence: Formation of reactive metabolites that may cause idiosyncratic toxicity, distinct from the parent molecule's pharmacology.

Visualizing the Selectivity Landscape

The following diagram illustrates the decision logic when optimizing this scaffold. It highlights how structural modifications shift the bioactivity profile from Kinase-selective to GPCR-active.

SelectivityLogic Scaffold 2-Cl-5-Piperazinyl Pyrimidine Core Mod_Amine Displace Cl with Bulky Amine Scaffold->Mod_Amine Step 1: Hinge Binding GPCR_Risk High GPCR Affinity (5-HT1A / D2) Scaffold->GPCR_Risk Intrinsic Liability Kinase_Potency High Kinase Potency (Src/Abl/CDK) Mod_Amine->Kinase_Potency Mod_Tail Modify Piperazine Nitrogen Selectivity Optimized Selectivity Mod_Tail->Selectivity Capping/Morpholine Subst. Kinase_Potency->GPCR_Risk Cross-Reactivity (If Tail Uncapped) GPCR_Risk->Mod_Tail Mitigation Strategy

Figure 1: Structure-Activity Relationship (SAR) flow for optimizing selectivity. Note the intrinsic link between the uncapped piperazine and GPCR risk.

Experimental Protocols for Selectivity Profiling

To validate the performance of your derivatives, you must employ a "Self-Validating" screening cascade. Do not rely solely on kinase panels; you must counter-screen against GPCRs.

Protocol A: The "Kinase-Seeker" Assay (TR-FRET)

Purpose: Determine the affinity (


) of the derivative for the primary kinase target (e.g., Src) versus a panel of anti-targets.

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay (Invitrogen).

  • Kinase Tracer 236 (Alexa Fluor™ 647).

  • Derivative Stock (10 mM in DMSO).

Workflow:

  • Preparation: Dilute derivatives in 1x Kinase Buffer A to 4x final concentration (1% DMSO).

  • Incubation: In a 384-well white plate, combine:

    • 5 µL Kinase/Antibody mixture (5 nM final).

    • 5 µL Tracer 236 (2 nM final).

    • 5 µL Derivative (titration series).

  • Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).

  • Data Analysis: Calculate the Emission Ratio (665/615). Plot against log[Inhibitor] to determine

    
    .
    
Protocol B: The "Safety-Net" Counter-Screen (GPCR Binding)

Purpose: Quantify off-target binding to 5-HT1A receptors, a common liability for piperazine-pyrimidines.

Materials:

  • Membrane preparations expressing human 5-HT1A receptors (CHO cell line).

  • Radioligand: [^3H]-8-OH-DPAT (0.5 nM).

  • Non-specific binder: Serotonin (10 µM).

Workflow:

  • Binding: Mix 50 µg membrane protein with the radioligand and the test derivative (10 µM single point for screening).

  • Incubation: 60 minutes at 27°C.

  • Harvesting: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Validation Criteria: If inhibition > 50% at 10 µM, perform a full

    
     determination.
    

Comparative Data: Pyrimidine vs. Alternatives

The table below summarizes a theoretical comparison based on structure-activity trends observed in Src/Abl inhibitor development (e.g., Dasatinib analogs) [2].

Parameter2-Cl-5-(piperazin-1-yl)pyrimidine (Derivative)2-Cl-5-Morpholinopyrimidine (Alternative)4-Anilinoquinazoline (Alternative)
Src Kinase

< 10 nM (High Potency)~ 50 nM (Moderate)< 5 nM (Very High)
5-HT1A Binding (

)
~ 150 nM (High Risk) > 10,000 nM (Safe)> 10,000 nM (Safe)
Solubility (pH 7.4) > 500 µM~ 100 µM< 10 µM
Metabolic Clearance High (Piperazine oxidation)Low (Stable ring)Moderate
Recommendation Use for CNS targets or if solubility is critical. Requires GPCR counter-screen.Use for Peripherally restricted targets to avoid CNS side effects.Use for Oncology where potency outweighs solubility issues.

Mitigation Strategies

If your lead compound contains this scaffold and exhibits cross-reactivity, apply these chemical modifications:

  • "Cap" the Piperazine: Acylation or alkylation of the distal nitrogen removes the basicity required for 5-HT receptor binding.

    • Trade-off: May reduce solubility.

  • Scaffold Hopping: Replace the piperazine with a homopiperazine (7-membered ring) or a diazaspiro system. This alters the vector of the solubilizing group, often retaining kinase potency while breaking the specific fit for the GPCR pocket.

  • Introduce Steric Hindrance: Add a methyl group adjacent to the piperazine nitrogen (e.g., 3-methylpiperazine). This creates steric clash within the tight GPCR binding pocket but is usually tolerated in the solvent-exposed region of the kinase.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source: National Institutes of Health (PMC). Relevance: Establishes the mechanism of piperazine binding to serotonin/dopamine receptors.[1] Link:[Link]

  • Discovery of BMS-354825 (Dasatinib), a Dual Src/Abl Kinase Inhibitor. Source: Journal of Medicinal Chemistry.[2][3] Relevance: Seminal paper describing the optimization of the aminothiazole-pyrimidine-piperazine scaffold. Link:[Link]

  • Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives. Source: ACS Publications. Relevance: Provides comparative data on quinazoline vs. pyrimidine kinetics and binding. Link:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Source: National Institutes of Health (PMC). Relevance: Comprehensive review of the scaffold's synthetic utility and biological profile.[4][5][6] Link:[Link]

Sources

Benchmarking 2-Chloro-5-(piperazin-1-yl)pyrimidine against commercial scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-Chloro-5-(piperazin-1-yl)pyrimidine against standard commercial scaffolds. It is written from the perspective of a Senior Application Scientist to aid in decision-making for medicinal chemistry campaigns.

Executive Summary

In modern drug discovery, particularly for kinase and GPCR targets, the 2-Chloro-5-(piperazin-1-yl)pyrimidine scaffold represents a "privileged" intermediate.[1][2] It offers a strategic balance between the high electrophilicity required for library generation (via the C2-chlorine) and the physicochemical benefits of a solubilizing, basic tail (the C5-piperazine).

This guide benchmarks this scaffold against its two most common competitors: the Pyridine analog (lower reactivity, higher lipophilicity) and the Phenyl analog (metabolic liability, poor solubility).[2]

Key Takeaways
  • Reactivity: The pyrimidine C2-Cl is approximately 100-fold more reactive in

    
     displacements than the pyridine C2-Cl, allowing for milder reaction conditions (room temperature, no metal catalyst).[2]
    
  • Solubility: The additional nitrogen in the pyrimidine core significantly lowers LogP and increases aqueous solubility compared to pyridine and benzene analogs.

  • Metabolic Stability: The electron-deficient pyrimidine ring is resistant to oxidative metabolism (CYP450), unlike the phenyl ring which is prone to hydroxylation.

Structural & Property Benchmarking

The choice of core scaffold dictates the physicochemical profile of the final drug candidate. The table below compares the 2-Chloro-5-(piperazin-1-yl)pyrimidine against its direct structural analogs.

Comparative Metrics Table
FeaturePyrimidine Scaffold (Target)Pyridine Analog Phenyl Analog
Structure 2-Cl-5-piperazinylpyrimidine2-Cl-5-piperazinylpyridine1-Cl-4-piperazinylbenzene
Electronic Character

-deficient (Electron Poor)
Moderately

-deficient

-rich (Electron Neutral)
C-Cl Reactivity (

)
High (

)
Low (

)
Inert (Requires Pd-catalysis)
LogP Contribution Low (Hydrophilic)MediumHigh (Lipophilic)
Aq.[1][2] Solubility HighModerateLow
Metabolic Liability Low (Ring oxidation rare)Moderate (N-oxide formation)High (Epoxidation/Hydroxylation)
pKa (Piperazine N) ~8.4 (Slightly suppressed)~8.7~9.0
Scaffold Decision Logic (DOT Diagram)

The following decision tree illustrates when to select the pyrimidine scaffold over alternatives based on ADME/Tox requirements.

ScaffoldSelection Start Select Core Scaffold Solubility Is Solubility Limiting? Start->Solubility Reactivity Library Synthesis Method? Solubility->Reactivity Yes Benzene Select Benzene (High Lipophilicity) Solubility->Benzene No (Need Lipophilicity) MetabStab Metabolic Stability Issue? Reactivity->MetabStab Pd-Coupling OK Pyrimidine Select Pyrimidine (High Sol, High Reactivity) Reactivity->Pyrimidine SnAr (Metal-Free) MetabStab->Pyrimidine High Clearance Pyridine Select Pyridine (Balanced Profile) MetabStab->Pyridine Moderate Clearance

Caption: Decision logic for selecting Pyrimidine vs. Pyridine/Benzene scaffolds based on solubility, reactivity, and metabolic stability constraints.

Reactivity Profiling: The C2-Chlorine Handle

The defining feature of the 2-Chloro-5-(piperazin-1-yl)pyrimidine scaffold is the exceptional reactivity of the C2-chlorine atom.[1] This is due to the presence of two ring nitrogens which significantly lower the LUMO energy at the C2 position, facilitating nucleophilic attack.

Mechanistic Insight[1][4]
  • Pyrimidine: The C2 position is flanked by two electronegative nitrogens.[3][4] This creates a strong dipole that pulls electron density away from C2, making it a "hot" electrophile.

  • Pyridine: The C2 position is adjacent to only one nitrogen.[4][5] While active, it often requires elevated temperatures (>80°C) or forcing conditions for

    
     with weak nucleophiles.[2]
    
  • Benzene: The C-Cl bond is unactivated.[1] Displacement requires transition metal catalysis (Buchwald-Hartwig).[1][2]

Experimental Protocol: Mild Displacement

This protocol demonstrates the self-validating nature of the pyrimidine scaffold's reactivity. Unlike pyridine analogs, this reaction proceeds at ambient temperature, confirming the scaffold's identity and purity (inert impurities will not react).

Objective: Functionalization of 2-Chloro-5-(piperazin-1-yl)pyrimidine with a primary amine (R-NH2).

Materials:

  • Scaffold: 2-Chloro-5-(piperazin-1-yl)pyrimidine (1.0 eq)[1][2]

  • Nucleophile: Benzylamine or equivalent primary amine (1.2 eq)[2]

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)[2]

  • Solvent: Isopropanol (IPA) or DMSO[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the scaffold in 1.0 mL of IPA. The solution should be clear; turbidity indicates free piperazine impurities.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Stir at Room Temperature (25°C) .

    • Checkpoint: Monitor via LC-MS.[1] For the pyrimidine scaffold, >50% conversion is typically observed within 1 hour. The pyridine analog would show <5% conversion under these conditions.

  • Workup: If product precipitates, filter and wash with cold IPA. If soluble, dilute with water and extract with EtOAc.

  • Validation: The rapid conversion at RT is a diagnostic test for the 2-chloropyrimidine core.

Physicochemical & ADME Deep Dive

Incorporating the 2-Chloro-5-(piperazin-1-yl)pyrimidine scaffold imparts specific properties to the final molecule that differ significantly from commercial alternatives.

Solubility Enhancement

The "N-count" rule in medicinal chemistry suggests that replacing a CH with N improves solubility.[1]

  • Mechanism: The pyrimidine nitrogens act as hydrogen bond acceptors (HBA), lowering the crystal lattice energy and increasing interaction with water.

  • Data: Pyrimidine analogs often exhibit 2-5x higher aqueous solubility than their pyridine counterparts.[1]

Metabolic Stability
  • Oxidative Blockade: The electron-deficient nature of the pyrimidine ring makes it resistant to oxidation by CYP450 enzymes. Phenyl rings are electron-rich and prone to epoxidation/hydroxylation.[1]

  • Liability: The piperazine ring itself can be a site of metabolism (N-oxidation or ring opening).[1][2] However, the pyrimidine core remains stable.

Pathway Diagram: Metabolic Fates (DOT)

Metabolism Parent 2-Chloro-5-(piperazin-1-yl)pyrimidine Path1 CYP450 Oxidation (Ring Hydroxylation) Parent->Path1 Resistant Path2 Glutathione Conjugation (C2-Cl Displacement) Parent->Path2 Susceptible (Before derivatization) Path3 N-Oxidation (Piperazine) Parent->Path3 Susceptible Stable Pyrimidine Ring: STABLE Path1->Stable Reactive Reactive Metabolite (Risk if C2-Cl retained) Path2->Reactive Common Common Metabolite (Manageable) Path3->Common

Caption: Metabolic fate analysis. The pyrimidine ring resists oxidation (Path 1), but the C2-Cl handle is a liability (Path 2) if not displaced during drug synthesis.[2]

References

  • Scaffold Hopping & Metabolic Stability: Yeung, K. S., et al. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." Bioorganic & Medicinal Chemistry Letters.

  • Reactivity of Chloropyrimidines: Léris, A., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal. [2]

  • Physicochemical Properties: "Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents." Current Medicinal Chemistry.

  • Synthesis & Reactivity Data: "2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties." ChemicalBook.

Sources

Comparative SAR Analysis: The 2-Chloro-5-(piperazin-1-yl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Chloro-5-(piperazin-1-yl)pyrimidine scaffold represents a "privileged structure" in modern drug discovery, serving as a critical intermediate for Cyclin-Dependent Kinase (CDK) inhibitors, PI3K modulators, and GPCR ligands (specifically 5-HT and Histamine receptors).

Unlike its more common isomer (5-chloro-2-piperazinylpyrimidine), this specific regioisomer offers a unique "Dual-Handle" architecture :

  • C2-Chlorine (Electrophile): A highly reactive site for SNAr displacement by anilines or heterocycles (crucial for hinge-binding in kinases).

  • C5-Piperazine (Solubilizing Tail): A solvent-exposed vector that improves physicochemical properties (logP, solubility) and allows for tuning selectivity via N-substitution.

This guide objectively compares the SAR (Structure-Activity Relationship) utility of this scaffold against its pyridine and triazine isosteres, supported by experimental protocols and potency data.

Structural Logic & Chemical Space

The "Reverse" Architecture Advantage

Most commercial building blocks feature the piperazine at the C2 position. However, placing the piperazine at C5 preserves the C2-chlorine for critical hinge-binding interactions.

Feature2-Chloro-5-(piperazin-1-yl)pyrimidine (Target)5-Chloro-2-(piperazin-1-yl)pyrimidine (Alternative)
Primary Utility CDK4/6, CDK9, FAK Inhibitors5-HT Antagonists, Buspirone analogs
C2 Reactivity High (Activated by two ring Nitrogens)Null (Already substituted)
C5 Reactivity Stable (Solubilizing tail attached)Low (Requires Pd-coupling)
Kinase Hinge Allows NH-Ar formation at C2Sterically blocked
Visualizing the SAR Workflow

The following diagram illustrates the decision tree for optimizing this scaffold.

SAR_Logic Scaffold 2-Chloro-5-(piperazin-1-yl) pyrimidine Core Path_A Modification A: C2-Chlorine Displacement Scaffold->Path_A S_NAr / Buchwald Path_B Modification B: Piperazine N-Alkylation Scaffold->Path_B Reductive Amination Kinase Target: Kinase (CDK/PI3K) Requirement: Hinge Binder Path_A->Kinase Aniline Coupling GPCR Target: GPCR (5-HT/H3) Requirement: Lipophilic Tail Path_B->GPCR Aryl-Alkyl Linker Result_A Result: Increased Potency (IC50 < 10 nM) Kinase->Result_A Result_B Result: Improved ADME (Solubility/Selectivity) GPCR->Result_B

Figure 1: Strategic SAR diversification pathways for the scaffold.

Comparative Performance Data

Potency vs. Selectivity (Kinase Context)

The table below compares the 2-Chloro-5-piperazinyl scaffold against alternative cores in the context of CDK9 inhibition (a target for oncology). The "Target Scaffold" allows for the introduction of a hinge-binding aniline at C2, which is superior to the Pyridine analog.

Scaffold CoreSubstituent (C2 equivalent)Substituent (C5 equivalent)CDK9 IC50 (nM)Selectivity (vs CDK2)Source
Pyrimidine (Target)4-F-PhenylaminoN-Methylpiperazine14 >50x[1, 2]
Pyridine (Isostere)4-F-PhenylaminoN-Methylpiperazine12010x[2]
Triazine 4-F-PhenylaminoN-Methylpiperazine85>100x[3]
Pyrimidine (Isomer)Piperazine (C2)4-F-Phenyl (C5)>1000N/A[4]

Analysis: The Pyrimidine core provides the optimal balance of electron deficiency (enhancing the acidity of the C2-NH for H-bonding) compared to the Pyridine. The Triazine is more potent but often suffers from rapid metabolic clearance.

Anti-Inflammatory Activity (NO Inhibition)

In the context of macrophage inhibition (RAW 264.7 cells), the scaffold shows comparable efficacy to pyridine analogs but with distinct toxicity profiles.

Compound ClassCore StructureInhibition of NO (%)Cytotoxicity (Live Cells %)
Series 7a Pyridine-based65.48%>80%
Series 9d Pyrimidine-based 61.90% >85%

Data derived from comparative study of pyridine vs. pyrimidine derivatives [5].

Experimental Protocols

Synthesis of the Core Intermediate

Objective: Synthesize 2-chloro-5-(4-methylpiperazin-1-yl)pyrimidine. Note: Direct SNAr on 2,5-dichloropyrimidine yields the wrong isomer (C2-piperazinyl). A regioselective approach is required.

Protocol (Self-Validating):

  • Starting Material: 5-Bromo-2-chloropyrimidine.

  • Protection: React with NaSMe (Sodium Thiomethoxide) to form 5-bromo-2-(methylthio)pyrimidine.

    • Checkpoint: TLC should show a shift in Rf.

  • C5-Coupling: Perform Buchwald-Hartwig amination.

    • Reagents: N-Methylpiperazine (1.2 eq), Pd(OAc)2 (5 mol%), BINAP (10 mol%), Cs2CO3, Toluene, 100°C, 12h.

    • Product: 5-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidine.

  • Activation: Oxidize the sulfide to the sulfone/sulfoxide using mCPBA (DCM, 0°C).

  • Re-Chlorination (Optional) or Direct Displacement: The sulfone is a better leaving group than chloride. However, to return to the "2-Chloro" target, treat with POCl3 (though direct displacement of the sulfone with the final aniline is more efficient).

Kinase Glo™ Screening Assay

Objective: Determine IC50 of analogs against CDK4/CyclinD1.

  • Preparation: Prepare 3x enzyme mix (CDK4/CycD1) and 3x ATP/Substrate mix (Rb peptide).

  • Dosing: Dispense 50 nL of compound (DMSO stock) into 384-well plates.

  • Reaction: Add 5 µL Enzyme mix + 5 µL Substrate mix. Incubate at RT for 60 min.

  • Detection: Add 10 µL ADP-Glo™ Reagent. Incubate 40 min. Add 20 µL Kinase Detection Reagent.

  • Readout: Measure Luminescence (RLU).

  • Validation: Z' factor must be > 0.5. Reference compound (e.g., Palbociclib) must fall within 3-fold of historical IC50.

Mechanistic Diagram: Reaction Pathways

The following diagram details the synthetic divergence possible from the core scaffold.

Synthesis_Flow SM 5-Bromo-2-chloropyrimidine Step1 Step 1: C2-Protection (NaSMe) SM->Step1 Pip Piperazine Derivative Step2 Step 2: C5-Pd Coupling (Buchwald-Hartwig) Step1->Step2 + Pip Step3 Step 3: C2-Activation (mCPBA -> SO2Me) Step2->Step3 Intermed Key Intermediate: 2-Sulfonyl-5-piperazinyl-pyrimidine Step3->Intermed Final Final Drug Candidate (S_NAr with Aniline) Intermed->Final + Ar-NH2

Figure 2: Regioselective synthesis route to avoid C2-piperazine byproducts.

Expert Recommendations

  • Solubility vs. Permeability: The piperazine tail significantly lowers logP. If membrane permeability (PAMPA) is low, consider capping the piperazine with a trifluoroethyl group or switching to a diazaspirocyclic system (e.g., 2,6-diazaspiro[3.3]heptane) to reduce the basicity and improve metabolic stability.

  • Isostere Switching: If the pyrimidine core exhibits high clearance due to oxidation at C4/C6, switch to the 3-cyano-pyridine core. This mimics the electronics of the pyrimidine but removes one nitrogen, often improving metabolic half-life (t1/2).

  • Safety: Avoid unsubstituted phenyl-piperazines at C5, as they can form reactive quinone-imine metabolites. Always substitute the terminal phenyl ring (e.g., 4-F, 2-OMe) to block metabolic hot spots.

References

  • Sroor, F. M., et al. (2025).[1] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents.[1][2] Drug Development Research.[1]

  • Cui, Y., et al. (2020).[3] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI Molecules.

  • Shao, H., et al. (2013).[4] Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.[5] Bioorganic & Medicinal Chemistry Letters.

  • Al-Ghorbani, M., et al. (2021).[6][7] Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.[6][8][9] Polycyclic Aromatic Compounds.[6]

  • Advanced ChemBlocks. (2026). Product Specification: 5-Chloro-2-(piperazin-1-yl)pyrimidine.[10]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-5-piperazin-1-yl-pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Rapid Response Card (Immediate Action)

Parameter Critical Directive
Primary Hazard Corrosive / Severe Irritant. The piperazine moiety imparts basicity capable of causing skin burns and serious eye damage (Category 1).[1][2] The chloropyrimidine core is reactive and a potential sensitizer.
In Case of Spill Do NOT sweep dry dust. Dampen with inert oil (e.g., mineral oil) or cover with a damp pad to prevent aerosolization. Scoop into a sealed waste container.
Skin Contact Immediate Drench. Wash with soap and water for 15+ minutes.[2] Do not use organic solvents (ethanol/DMSO) to clean skin; this increases transdermal absorption.
Eye Contact Emergency Rinse. Flush for 15 minutes continuously.[1][3][4] Contact ophthalmologist immediately.
Fire Toxic Emissions. Emits HCl, NOx, and chlorinated vapors. Use CO2 or Dry Chemical.[2][3][4]

Part 2: Hazard Profiling & Mechanism (The "Why")

To safely handle 2-Chloro-5-piperazin-1-yl-pyrimidine, one must understand its Structure-Activity Relationship (SAR). This is not merely a "dust"; it is a reactive intermediate designed for nucleophilic substitution.

The Piperazine Moiety (The Base)

The secondary amine in the piperazine ring is a strong base (


). Upon contact with moist mucous membranes (eyes, lungs), it generates hydroxide ions, leading to saponification of lipids in cell membranes.
  • Result: Potential for chemical burns and deep tissue damage (Eye Damage Cat.[1][2] 1).

The Chloropyrimidine Core (The Electrophile)

The chlorine atom at the 2-position is an activated leaving group. In biological systems, this can alkylate proteins via nucleophilic aromatic substitution (


).
  • Result: High potential for skin sensitization (allergic contact dermatitis) and respiratory sensitization.

Solubility Drivers

This molecule is lipophilic enough to penetrate skin but soluble enough in aqueous environments to cause rapid irritation.

  • Risk: Systemic absorption is faster if the skin barrier is compromised or if the chemical is dissolved in DMSO/DMF.

Part 3: The PPE Matrix (The "What")

Standard lab coats are insufficient. The following matrix applies the "Barrier Multiplier" principle: increasing layers based on the state of matter.

PPE Selection Decision Tree

PPE_Decision_Tree Start Start: Handling 2-Chloro-5-piperazin-1-yl-pyrimidine State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/DMF/Org) State->Solution Solid_Resp Respiratory: N95 or P100 (Fit-tested) Solid->Solid_Resp Solid_Eye Eye: Chemical Goggles (No Safety Glasses) Solid->Solid_Eye Solid_Glove Gloves: Double Nitrile (Change every 30 mins) Solid->Solid_Glove Sol_Resp Respiratory: Fume Hood Required (If outside hood: Half-mask w/ OV/P100) Solution->Sol_Resp Sol_Eye Eye: Face Shield + Goggles Solution->Sol_Eye Sol_Glove Gloves: Silver Shield (Laminate) OR Double Nitrile (Change immediately on splash) Solution->Sol_Glove

Figure 1: PPE Decision Logic based on physical state.[2] Note the escalation to Face Shields and Laminate gloves for solutions.

Detailed Glove Specifications
MaterialThicknessBreakthrough Time (Solid)Breakthrough Time (Solution)Recommendation
Nitrile (Disposable) 4-6 mil> 480 min< 15 min (in DMSO/DCM)Standard Outer Layer. Good for incidental solid contact. Poor for organic solvents.
Laminate (Silver Shield) 2.7 mil> 480 min> 480 minCritical Inner Layer. Mandatory if handling >100mL solutions or during spill cleanup.
Latex N/APoorPoorDO NOT USE. Permeable to piperazines and offers no protection against organic solvents.

Part 4: Operational Protocol (The "How")

Phase 1: Weighing & Transfer (Highest Risk of Aerosolization)
  • Engineering Control: Use a Static-Free Powder Weighing Station or a Chemical Fume Hood.

  • The "Static Trap" Technique:

    • Place an anti-static gun or ionizer bar inside the hood. Chloropyrimidines are often fluffy and static-prone.

    • Pre-weigh the receiving vessel (flask) with solvent before adding the solid if possible, or use a weighing funnel that can be rinsed down.

    • Never tap the spatula against the flask rim; this launches micro-particulates. Use a gentle rolling motion.

Phase 2: Reaction Setup (Solubilization)
  • Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through nitrile gloves increases by 100x.

  • Protocol:

    • Don Laminate (Silver Shield) gloves under standard nitrile gloves.

    • Add solvent slowly. The amine moiety is basic; if the solvent is acidic or contains acid chlorides, an exotherm will occur.

    • Keep the sash at the lowest possible working height.

Phase 3: Quenching & Workup
  • Hazard: The chloropyrimidine may hydrolyze to release HCl gas if quenched into hot water.

  • Protocol:

    • Cool the reaction mixture to <10°C before quenching.

    • Add quench solution dropwise.

    • Test pH of the aqueous layer. If pH > 10, the piperazine is free-based and lipophilic (skin absorption risk). If pH < 4, it is protonated and less likely to penetrate skin, but the solution is acidic.

Part 5: Disposal & Decontamination

Waste Segregation
  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Basic Organic."

  • Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with strong acids (risk of violent heat generation) or oxidizers.

Decontamination of Surfaces

Do not use simple ethanol; it spreads the contamination.

  • Step 1: Wipe surface with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to protonate the piperazine amine, rendering it water-soluble and less volatile.

  • Step 2: Wash with soap and water.[1][2][4]

  • Step 3: Final rinse with water.[5]

Emergency Spill Workflow

Spill_Response Spill Spill Detected Evacuate Evacuate Area (If > 5g dust) Spill->Evacuate PPE_Up Don PPE: Resp + Double Gloves Spill->PPE_Up Minor Spill Evacuate->PPE_Up Contain Cover with Damp Absorbent Pads PPE_Up->Contain Neutralize Wipe with Dilute Citric Acid Contain->Neutralize Dispose Seal in Hazardous Waste Bag Neutralize->Dispose

Figure 2: Step-by-step spill remediation logic.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2772710, 2-(1-Piperazinyl)pyrimidine. Retrieved from [Link]

    • Note: Used for read-across toxicity data on the piperazinyl-pyrimidine scaffold.
  • Note: Reference for chloropyrimidine core reactivity and H-code classific
  • Note: Source for nitrile vs.
  • ECHA (European Chemicals Agency). C&L Inventory: Piperazine derivatives classification. Retrieved from [Link]

    • Note: Validation for "Corrosive/Irritant" classification of piperazine intermedi

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.